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  • Product: Methyl 6-bromo-2-methylquinoline-4-carboxylate
  • CAS: 786659-09-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 6-bromo-2-methylquinoline-4-carboxylate

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of Methyl 6-bromo-2-methylquinoline-4-carboxylate. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of Methyl 6-bromo-2-methylquinoline-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes structural elucidation with practical insights into the broader context of quinoline derivatives in medicinal chemistry.

Molecular Structure and Chemical Identity

Methyl 6-bromo-2-methylquinoline-4-carboxylate is a heterocyclic aromatic compound. Its core is a quinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The specific substitutions on this quinoline scaffold define its unique chemical identity and reactivity.

The IUPAC name precisely dictates the arrangement of its constituent functional groups:

  • Quinoline: The fundamental bicyclic heteroaromatic structure.

  • 6-bromo: A bromine atom is attached to the 6th position of the quinoline ring.

  • 2-methyl: A methyl group is substituted at the 2nd position.

  • 4-carboxylate: A carboxylate group is located at the 4th position.

  • Methyl: The carboxylate group is esterified with a methyl group.

Based on these naming conventions, the chemical structure can be unequivocally determined.

Caption: 2D structure of Methyl 6-bromo-2-methylquinoline-4-carboxylate.

Physicochemical Properties and Characterization

PropertyPredicted Value/CharacteristicRationale based on Analogs
Molecular Formula C12H10BrNO2Based on structural components.
Molecular Weight 280.12 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureThe parent carboxylic acid is a solid[1].
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Typical for quinoline derivatives of this size.
Spectroscopic Data
¹H NMRCharacteristic peaks for the methyl group, the ester methyl group, and aromatic protons on the quinoline ring would be expected.
¹³C NMRResonances for the carbonyl carbon of the ester, the quinoline ring carbons, and the methyl carbons would be present.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight would be observed, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis Strategies

The synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate would likely follow established methods for quinoline synthesis, followed by functional group manipulations. A plausible synthetic route could be envisioned starting from 4-bromoaniline.

A common approach for constructing the quinoline ring is the Doebner-von Miller reaction or a related cyclization strategy. The synthesis could proceed through an intermediate like 6-bromo-2-methylquinoline-4-carboxylic acid, which can then be esterified to yield the final product.

G cluster_0 Synthetic Pathway 4-Bromoaniline 4-Bromoaniline Cyclization Cyclization 4-Bromoaniline->Cyclization Pyruvic acid, Aldehyde 6-Bromo-2-methylquinoline-4-carboxylic acid 6-Bromo-2-methylquinoline-4-carboxylic acid Cyclization->6-Bromo-2-methylquinoline-4-carboxylic acid Esterification Esterification 6-Bromo-2-methylquinoline-4-carboxylic acid->Esterification Methanol, Acid catalyst Methyl 6-bromo-2-methylquinoline-4-carboxylate Methyl 6-bromo-2-methylquinoline-4-carboxylate Esterification->Methyl 6-bromo-2-methylquinoline-4-carboxylate

Caption: A potential synthetic workflow for the target compound.

Relevance in Medicinal Chemistry and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Quinoline derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[4][5].

The presence of a bromine atom at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Halogen atoms can enhance binding affinity to target proteins and improve metabolic stability. The methyl group at the 2-position and the methyl carboxylate at the 4-position provide additional points for structural modification and optimization during a drug discovery campaign.

Given the biological significance of related quinoline and quinazoline derivatives[4][5], Methyl 6-bromo-2-methylquinoline-4-carboxylate represents a valuable scaffold for the design and synthesis of novel therapeutic agents. For instance, various 6-bromoquinoline derivatives have been investigated as potential cytotoxic agents and inhibitors of enzymes like prostaglandin F2α[4][6][7].

Experimental Protocols: A General Approach to Esterification

The final step in the proposed synthesis is the esterification of the corresponding carboxylic acid. Below is a general, self-validating protocol for this transformation.

Protocol: Fischer Esterification of 6-Bromo-2-methylquinoline-4-carboxylic acid

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-2-methylquinoline-4-carboxylic acid (1.0 eq).

    • Add anhydrous methanol (20-50 eq) as both the solvent and reagent.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 6-bromo-2-methylquinoline-4-carboxylate.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 - PubChem. [Link]

  • methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate | C11H8BrNO3 - PubChem. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Publishing. [Link]

  • Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate (C11H8BrNO3) - PubChemLite. [Link]

  • (PDF) Methyl 2-(2-pyridyl)quinoline-4-carboxylate - ResearchGate. [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF - ResearchGate. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. [Link]

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google P
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed. [Link]

  • 8-Bromo-2-methylquinoline - PMC - NIH. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-bromo-2-methylquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 6-bromo-2-methylquinoline-4-carboxylate is a heterocyclic organic compound belonging to the quinoline class. Quinoline and its derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-2-methylquinoline-4-carboxylate is a heterocyclic organic compound belonging to the quinoline class. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds and natural products. They are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1]. The specific substitution pattern of a bromine atom at the 6-position, a methyl group at the 2-position, and a methyl carboxylate at the 4-position suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API). A thorough understanding of its physicochemical properties is paramount for its application in synthesis, formulation development, and biological screening.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 6-bromo-2-methylquinoline-4-carboxylate, alongside detailed, field-proven experimental protocols for their determination. As a senior application scientist, the emphasis here is not just on the data itself, but on the rationale behind the experimental choices and the integrity of the described methods.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

IdentifierValueSource
IUPAC Name Methyl 6-bromo-2-methylquinoline-4-carboxylateN/A
CAS Number 786659-09-4[2]
Molecular Formula C12H10BrNO2[2]
Molecular Weight 280.12 g/mol [2]
Canonical SMILES O=C(OC)c1c(C)nc2cc(Br)ccc12N/A
InChI 1S/C12H10BrNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3[2]
InChIKey KGVBXARDQBUBTH-UHFFFAOYSA-N[2]

The structural formula of Methyl 6-bromo-2-methylquinoline-4-carboxylate is presented below:

Figure 1: Chemical Structure of Methyl 6-bromo-2-methylquinoline-4-carboxylate

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

Physical State and Appearance

Methyl 6-bromo-2-methylquinoline-4-carboxylate is documented as a solid at room temperature[2]. The specific morphology and color of the crystalline solid are not detailed in the available literature but can be determined by visual inspection of a purified sample.

Melting Point

The melting point is a crucial indicator of a compound's purity and identity. A sharp melting point range is characteristic of a pure crystalline solid[3].

Experimental Data: The specific melting point for Methyl 6-bromo-2-methylquinoline-4-carboxylate is not reported in the currently available scientific literature. For context, the related compound 6-bromo-2-methylquinoline has a reported melting point of 101-105 °C. The addition of the methyl carboxylate group at the 4-position is expected to influence the crystal lattice packing and intermolecular forces, thus altering the melting point.

Experimental Protocol for Melting Point Determination:

A standard and reliable method for determining the melting point of a solid organic compound is the capillary melting point technique.

Rationale: This method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process to determine a melting range, which provides an indication of purity[3][4].

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry, crystalline Methyl 6-bromo-2-methylquinoline-4-carboxylate is finely powdered.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom of the tube.

  • Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement[5].

  • Data Recording: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire solid mass has liquefied (completion of melting) are recorded. This provides the melting point range.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow A Finely Powder Sample B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat at Controlled Rate C->D E Record Onset and Completion Temperatures D->E F Determine Melting Point Range E->F

A simple workflow for determining the melting point of a solid sample.

Solubility

Solubility is a critical parameter in drug development, as it directly impacts bioavailability[6]. The solubility of a compound in various solvents also dictates the choice of reaction media for synthesis and purification methods like recrystallization.

Predicted Solubility: Based on its structure, Methyl 6-bromo-2-methylquinoline-4-carboxylate is expected to be poorly soluble in water and more soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. The presence of the polar ester group may impart some solubility in polar organic solvents, while the larger, aromatic quinoline core suggests solubility in less polar organic solvents.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.

Rationale: This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved, providing an accurate measure of thermodynamic solubility.

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of solid Methyl 6-bromo-2-methylquinoline-4-carboxylate is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Diagram: Shake-Flask Solubility Determination

SolubilityWorkflow cluster_prep Sample Preparation & Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Seal and Agitate at Constant Temperature A->B C Equilibrate for 24-48 hours B->C D Separate Solid and Liquid Phases C->D E Analyze Solute Concentration (e.g., HPLC) D->E F Determine Solubility E->F

Workflow for the shake-flask method of solubility determination.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum: While an experimental spectrum is not available, the expected signals for Methyl 6-bromo-2-methylquinoline-4-carboxylate would include:

  • A singlet for the methyl protons of the ester group (-OCH₃).

  • A singlet for the methyl protons at the 2-position of the quinoline ring.

  • A set of aromatic protons corresponding to the substituted quinoline ring system, with chemical shifts and coupling patterns dictated by the substitution pattern.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would be expected to show distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the ester, the methyl carbons, and the carbons of the quinoline ring.

Experimental Protocol for NMR Analysis:

Rationale: NMR provides unambiguous structural information and is a primary tool for identity confirmation and purity assessment. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum[5][7].

Step-by-Step Methodology:

  • Sample Preparation: 5-25 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[8].

  • Instrument Setup: The NMR tube is placed in the NMR spectrometer.

  • Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. ¹H and ¹³C NMR spectra are then acquired.

  • Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts, integration, and coupling constants are analyzed to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum: In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the exact mass of C₁₂H₁₀BrNO₂. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 Da would be observed for the molecular ion and any bromine-containing fragments.

Experimental Protocol for Mass Spectrometry Analysis:

Rationale: Mass spectrometry provides a highly accurate molecular weight, which is a fundamental characteristic of a compound and a strong confirmation of its identity.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile)[9].

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectrum: The IR spectrum of Methyl 6-bromo-2-methylquinoline-4-carboxylate is expected to show characteristic absorption bands for:

  • C=O stretching of the ester group (typically around 1720-1740 cm⁻¹).

  • C-O stretching of the ester group (around 1100-1300 cm⁻¹).

  • C=N and C=C stretching vibrations of the quinoline ring (in the 1450-1650 cm⁻¹ region).

  • C-H stretching and bending vibrations.

  • C-Br stretching (typically in the lower frequency region).

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method):

Rationale: This method is simple, requires a small amount of sample, and avoids the interfering peaks from mulling agents[6].

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the solid is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Film Formation: A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.

  • Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Conclusion

This technical guide has outlined the key physicochemical properties of Methyl 6-bromo-2-methylquinoline-4-carboxylate and provided detailed, rationale-based protocols for their experimental determination. While some specific experimental data for this compound are not yet publicly available, the provided methodologies represent standard, reliable approaches for their characterization in a research and development setting. A comprehensive understanding of these properties is essential for any scientist working with this promising quinoline derivative, enabling informed decisions in synthetic chemistry, medicinal chemistry, and pharmaceutical development.

References

  • PubChem. (n.d.). Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20834–20857.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.

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Foundational

An In-depth Technical Guide to Methyl 6-bromo-2-methylquinoline-4-carboxylate (CAS: 786659-09-4): Synthesis, Characterization, and Applications in Drug Discovery

This document provides a comprehensive technical overview of Methyl 6-bromo-2-methylquinoline-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of Methyl 6-bromo-2-methylquinoline-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and strategic application as a versatile chemical intermediate.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is recognized as a "privileged structure" in drug discovery.[1] First isolated in 1834, quinoline derivatives have become foundational elements in a vast array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] Methyl 6-bromo-2-methylquinoline-4-carboxylate represents a strategically functionalized version of this core. The presence of a bromine atom at the C6 position, a methyl group at C2, and a methyl ester at C4 provides three distinct points for chemical modification, making it an exceptionally valuable starting material for the synthesis of compound libraries and complex molecular targets.

Physicochemical Properties and Identifiers

The fundamental properties of Methyl 6-bromo-2-methylquinoline-4-carboxylate are summarized below. This data is critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
CAS Number 786659-09-4[3][4]
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol
IUPAC Name Methyl 6-bromo-2-methylquinoline-4-carboxylate
InChI 1S/C12H10BrNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3
InChIKey KGVBXARDQBUBTH-UHFFFAOYSA-N
Physical Form Solid (predicted based on related structures)[5]
MDL Number MFCD07371491

Strategic Synthesis Pathways

The synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate is best approached via a two-stage process: construction of the core heterocyclic system followed by functional group modification. This approach ensures high yields and facilitates purification.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the ester, identifying the carboxylic acid precursor. This precursor, 6-bromo-2-methylquinoline-4-carboxylic acid, can then be traced back to its fundamental building blocks via the well-established Doebner reaction.

G Target Methyl 6-bromo-2-methylquinoline-4-carboxylate Precursor_Acid 6-bromo-2-methylquinoline-4-carboxylic acid Target->Precursor_Acid Esterification (FGI) Starting_Materials 4-Bromoaniline + Pyruvic Acid + Acetaldehyde Precursor_Acid->Starting_Materials Doebner Reaction

Caption: Retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of the Quinoline Core via the Doebner Reaction

The Doebner reaction is the method of choice for synthesizing quinoline-4-carboxylic acids.[6] It involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[6] The causality for this choice is clear: the pyruvic acid directly provides the C4-carboxylic acid moiety, while the reaction of 4-bromoaniline with acetaldehyde (or its equivalent) generates the desired 6-bromo-2-methyl substitution pattern.

G cluster_reactants Starting Materials cluster_mechanism Reaction Mechanism R1 4-Bromoaniline M1 Michael Addition R1->M1 R2 Pyruvic Acid R2->M1 R3 Acetaldehyde R3->M1 M2 Cyclization M1->M2 M3 Dehydration & Oxidation M2->M3 Product 6-bromo-2-methylquinoline- 4-carboxylic acid M3->Product

Caption: Mechanism overview of the Doebner reaction.

Field-Proven Protocol: Synthesis of 6-bromo-2-methylquinoline-4-carboxylic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromoaniline (1.0 eq) and ethanol.

  • Reagent Addition: Slowly add pyruvic acid (1.1 eq) to the stirred solution. A mild exotherm may be observed. Following this, add acetaldehyde (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Isolation: Cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Work-up: Filter the resulting solid and wash thoroughly with cold ethanol to remove unreacted starting materials.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure carboxylic acid precursor.

Stage 2: Fischer Esterification to the Final Product

With the carboxylic acid precursor in hand, the final step is a straightforward esterification. The Fischer-Speier esterification is the most direct and cost-effective method.[7] It involves reacting the carboxylic acid with an excess of alcohol (methanol in this case) under acidic catalysis. The causality is driven by Le Chatelier's principle; using methanol as the solvent drives the equilibrium towards the formation of the methyl ester.

G Start Precursor Acid (6-bromo-2-methylquinoline- 4-carboxylic acid) Process Reflux (4-6 hours) Start->Process Reagents Methanol (Solvent) + H₂SO₄ or MsOH (Catalyst) Reagents->Process Workup Neutralization (e.g., NaHCO₃) & Precipitation Process->Workup Final Final Product (Methyl 6-bromo-2-methylquinoline- 4-carboxylate) Workup->Final

Caption: Experimental workflow for Fischer esterification.

Self-Validating Protocol: Synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate

  • Reaction Setup: Suspend 6-bromo-2-methylquinoline-4-carboxylic acid (1.0 eq) in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (MsOH) (approx. 0.1-0.2 eq). A protocol for a similar esterification uses methanesulfonic acid effectively.[8]

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. The reaction can be monitored by TLC by observing the disappearance of the polar carboxylic acid spot and the appearance of the less polar ester product spot.

  • Neutralization & Isolation: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. The product will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any inorganic salts, followed by a wash with a small amount of cold methanol or diethyl ether.

  • Drying: Dry the purified solid product in a vacuum oven at 40-50°C to a constant weight. The yield is typically high for this type of reaction.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The expected signals would include:

    • A singlet for the C2-methyl group (~2.5-2.7 ppm).

    • A singlet for the ester methyl group (~3.9-4.1 ppm).

    • A series of signals in the aromatic region (~7.5-8.5 ppm) corresponding to the protons on the quinoline core. The specific splitting patterns (doublets, doublet of doublets) will confirm the 6-bromo substitution pattern. This prediction is based on spectral data for analogous structures.[8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. The spectrum will show a characteristic pair of peaks for the molecular ion [M+H]⁺ separated by two mass units (e.g., at m/z 280 and 282) in an approximate 1:1 ratio, which is the signature isotopic pattern for a molecule containing one bromine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. Using a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) will provide a quantitative measure of purity, which should typically exceed 95% for use in subsequent synthetic steps.

Reactivity and Downstream Synthetic Applications

The true value of Methyl 6-bromo-2-methylquinoline-4-carboxylate lies in its potential for diversification. Each functional group serves as a handle for distinct chemical transformations.

G cluster_bromo C6-Bromo Position cluster_ester C4-Ester Position Core Methyl 6-bromo-2-methyl- quinoline-4-carboxylate Suzuki Aryl/Heteroaryl Groups Core->Suzuki Suzuki Coupling (Pd catalyst, base) Buchwald Amines, Alcohols Core->Buchwald Buchwald-Hartwig (Pd catalyst, base) Sonogashira Alkynes Core->Sonogashira Sonogashira Coupling (Pd/Cu catalyst) Amidation Amides (R-CONH₂) Core->Amidation Aminolysis (Amine, heat) Hydrolysis Carboxylic Acid Core->Hydrolysis Saponification (LiOH or NaOH) Reduction Primary Alcohol Core->Reduction Reduction (e.g., LiAlH₄)

Caption: Key downstream reactions from the title compound.

  • Palladium-Catalyzed Cross-Coupling: The C6-bromo position is ideal for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, or amino substituents, which is a cornerstone of modern medicinal chemistry library synthesis.

  • Ester Modification: The C4-methyl ester can be readily hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form a diverse array of amides using standard peptide coupling reagents (e.g., HATU, EDC). Alternatively, the ester can be reduced to a primary alcohol.

  • Quinoline Ring Chemistry: The quinoline nitrogen can undergo N-alkylation or N-oxidation, further expanding the accessible chemical space.

Applications in Research and Drug Development

While this specific molecule is primarily a building block, its core structure is implicated in numerous therapeutic areas. Its utility lies in:

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted quinoline core. The 6-position is often a key vector for achieving selectivity, and this compound is an ideal starting point for exploring that chemical space.[9]

  • Antimicrobial and Anticancer Agents: Halogenated quinolines have a long history as antimicrobial and anticancer agents.[10] This molecule serves as a precursor for synthesizing novel derivatives for screening against various pathogens and cancer cell lines.[2][10]

  • Fragment-Based Drug Discovery (FBDD): As a well-defined and reactive molecule, it can be used to generate a library of fragments for FBDD campaigns, where small molecules are screened for binding to a biological target.

Safety and Handling

Based on data for structurally related compounds, Methyl 6-bromo-2-methylquinoline-4-carboxylate should be handled with appropriate care.[11][12][13]

  • Hazard Classification (Predicted): Likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][13]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 6-bromo-2-methylquinoline-4-carboxylate is more than just a catalog chemical; it is a versatile and strategically designed intermediate for advanced organic synthesis. Its three distinct points of reactivity offer chemists a reliable and efficient entry point into the rich chemical space of the quinoline scaffold. A thorough understanding of its synthesis, characterization, and potential for downstream modification, as outlined in this guide, empowers researchers to fully leverage its capabilities in the quest for novel therapeutic agents and complex molecular architectures.

References

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • RSC Publishing. (2015). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]

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  • Chemsrc. (n.d.). 6-bromo-2-chloroquinoline-4-carboxylic acid. Retrieved from [Link]

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  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

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  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

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Exploratory

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide to the Synthesis and Biological Significance of Quinoline Derivatives Introduction: The Enduring Legacy of the Quinoline Moiety First isolated from coal tar in 1834, the quinoline scaffold, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Biological Significance of Quinoline Derivatives

Introduction: The Enduring Legacy of the Quinoline Moiety

First isolated from coal tar in 1834, the quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, has become a privileged structure in the realm of medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric framework for molecular interactions, making it a versatile template for the design of a vast array of biologically active compounds. From the historical significance of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives have consistently demonstrated a remarkable breadth of pharmacological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of quinoline derivatives and their profound biological significance, underpinned by field-proven insights and detailed experimental methodologies.

Part 1: The Synthetic Landscape of Quinoline Derivatives: From Classical Name Reactions to Modern Innovations

The construction of the quinoline core has been a subject of intense investigation for over a century, leading to the development of a rich portfolio of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the quinoline ring, the availability of starting materials, and the desired reaction conditions.

Classical Synthetic Strategies: The Foundation of Quinoline Chemistry

Several classical name reactions have stood the test of time and remain relevant for the synthesis of a wide range of quinoline derivatives. These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.

  • The Skraup Synthesis: This is one of the oldest and most direct methods for synthesizing quinoline itself and its substituted analogs.[1] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1][2] The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline.[2]

  • The Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[3] This allows for the synthesis of a broader range of substituted quinolines.

  • The Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[1] The initial step is the formation of an enamine, which then undergoes cyclization and dehydration to yield the quinoline derivative.[1]

  • The Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[4] The reaction can be catalyzed by either acid or base and proceeds through an initial aldol condensation followed by cyclization and dehydration.[5][6]

  • The Pfitzinger Reaction: An extension of the Friedländer synthesis, the Pfitzinger reaction utilizes isatin or its derivatives as the starting material, which reacts with a carbonyl compound to produce quinoline-4-carboxylic acids.[7]

Modern Synthetic Methodologies: Expanding the Horizons of Quinoline Synthesis

While classical methods are robust, modern organic synthesis has introduced more efficient, versatile, and environmentally friendly approaches to quinoline synthesis.

  • Transition Metal-Catalyzed Reactions: Palladium, copper, and other transition metals have been employed to catalyze the cyclization of various precursors to form the quinoline ring system. These methods often offer milder reaction conditions and greater functional group tolerance.

  • Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the one-pot synthesis of complex quinoline derivatives from three or more starting materials.[8] This approach is highly atom-economical and allows for the rapid generation of diverse molecular libraries.[8]

  • Green Chemistry Approaches: In response to the growing need for sustainable chemical processes, green synthetic methods have been developed for quinoline synthesis. These include microwave-assisted synthesis, the use of environmentally benign solvents like water, and catalyst-free reactions.

Part 2: The Biological Significance of Quinoline Derivatives: A Pharmacological Treasure Trove

The quinoline scaffold is a key pharmacophore in a multitude of drugs with a wide spectrum of therapeutic applications.[9] This is a testament to the ability of the quinoline ring to interact with various biological targets with high affinity and specificity.

Antimalarial Agents: A Historical and Ongoing Battle

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural product isolated from the bark of the cinchona tree, was the first effective treatment for this devastating disease. Synthetic quinoline derivatives, such as chloroquine, primaquine, and mefloquine, have since become mainstays in antimalarial therapy.[9] These compounds are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite's food vacuole, leading to the accumulation of toxic heme and parasite death.

Anticancer Agents: Targeting the Hallmarks of Cancer

Quinoline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.[10][11] Their mechanisms of action are diverse and target key cellular processes involved in cancer progression.

  • Topoisomerase Inhibition: Some quinoline derivatives, such as camptothecin and its analogs, function as topoisomerase I inhibitors.[11] By stabilizing the topoisomerase I-DNA covalent complex, they prevent the re-ligation of single-strand breaks, leading to DNA damage and apoptosis.[11]

  • Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[12] For example, some derivatives target the epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are crucial for cell proliferation, survival, and angiogenesis.[8][12][13]

  • Tubulin Polymerization Inhibition: The microtubule network is a key component of the cytoskeleton and is essential for cell division. Some quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Agents: Combating Bacterial and Fungal Infections

The quinoline scaffold is also a key feature of many synthetic antimicrobial agents. The fluoroquinolones, such as ciprofloxacin and levofloxacin, are a major class of broad-spectrum antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[14] Additionally, various quinoline derivatives have demonstrated significant antifungal activity.[1]

Other Biological Activities

Beyond these major therapeutic areas, quinoline derivatives have also shown promise as anti-inflammatory, antiviral, and antitubercular agents, highlighting the remarkable versatility of this heterocyclic scaffold.

Part 3: Data Presentation and Experimental Protocols

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative quinoline derivatives against various cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of Selected Quinoline Derivatives (IC50 values in µM)

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[15]
HCT-116 (Colon)5.34[15]
MCF-7 (Breast)5.21[15]
2-ArylquinolinesQuinoline 13HeLa (Cervical)8.3[15]
Quinoline 12PC3 (Prostate)31.37[15]
5-aryl-8-aminoquinolineCompound 2P. falciparum5-8 (nM)[16]
Quinolinyl thiourea analogCompound 1P. falciparum (CQ-resistant)1.2[16]
Sulfonylated indeno[1,2-c]quinolineSIQ17EGFR-TK0.6-10.2 (nM)[17]
Cinnoline derivativeCompound 25PI3Knanomolar range[18]

Table 2: Antibacterial Activity of Selected Quinoline Derivatives (MIC values in µg/mL)

Derivative ClassBacterial StrainMIC (µg/mL)Reference
Benzimidazole-quinoline hybridsS. aureus8-16
S. typhimuriumcomparable to ciprofloxacin
Quinoline-2-one derivativesMRSA0.75[17]
VRE0.75[17]
MRSE2.50[17]
Sulfonamide-based quinolonesGram-positive & Gram-negative strains0.125-8
Novel quinoline derivativesB. cereus, Staphylococcus, Pseudomonas, E. coli3.12-50
Experimental Protocols

This protocol provides a representative procedure for the synthesis of quinoline via the Skraup reaction.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for work-up)

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, carefully add aniline, glycerol, and concentrated sulfuric acid. If desired, add a catalytic amount of ferrous sulfate to control the exothermic reaction.

  • Addition of Oxidizing Agent: Slowly and cautiously add nitrobenzene to the reaction mixture with gentle swirling.

  • Heating: Heat the mixture gently in a fume hood. The reaction is exothermic and may become vigorous. Be prepared to cool the flask in an ice bath if the reaction becomes too rapid.

  • Reflux: Once the initial vigorous reaction has subsided, heat the mixture to reflux for several hours to ensure complete reaction.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully dilute the mixture with water.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline.

  • Isolation:

    • Set up a steam distillation apparatus.

    • Steam distill the alkaline mixture to isolate the crude quinoline. The unreacted nitrobenzene will distill first, followed by the quinoline.

  • Purification:

    • Separate the organic layer from the distillate.

    • Dry the crude quinoline over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Purify the quinoline by vacuum distillation.

This protocol outlines a general procedure for the synthesis of a 2-substituted quinoline via the Friedländer condensation.

Materials:

  • 2-Aminobenzaldehyde (or a 2-aminoaryl ketone)

  • A ketone with an α-methylene group (e.g., acetone, acetophenone)

  • Catalyst (e.g., potassium hydroxide, p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzaldehyde and the ketone in a suitable solvent.

  • Addition of Catalyst: Add a catalytic amount of the chosen acid or base to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, collect the product by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Part 4: Visualization of Key Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by anticancer quinoline derivatives.

anticancer_pathways cluster_EGFR EGFR Signaling Pathway cluster_PI3K PI3K/Akt Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS Quinoline_EGFR Quinoline Derivative (e.g., Neratinib) Quinoline_EGFR->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Quinoline_PI3K Quinoline Derivative Quinoline_PI3K->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Survival mTOR->Cell_Growth workflow Synthesis Synthesis of Quinoline Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (Anticancer, Antimicrobial) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: General workflow for quinoline-based drug discovery.

Conclusion: The Future of Quinoline in Drug Discovery

The quinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The rich history of classical synthetic methods, coupled with the innovations of modern organic chemistry, provides a powerful toolbox for the creation of diverse and complex quinoline derivatives. As our understanding of the molecular basis of diseases deepens, the ability to rationally design and synthesize novel quinoline-based compounds targeting specific biological pathways will undoubtedly lead to the development of the next generation of life-saving drugs. The insights and methodologies presented in this guide are intended to empower researchers to contribute to this exciting and impactful field.

References

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(xx), xxxx-xxxx. [Link]

  • Mihai, M. M., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Di Mauro, G., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Zhou, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 45, 128271. [Link]

  • El-Sayed, M. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Amino Acids, 55(10), 1269-1281. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Jain, S., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Kumar, A., et al. (2022). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues at the entrance to PI3Kα active site: our previous and current work. ResearchGate. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science. [Link]

  • Patel, K. B., & Kumari, P. (2022). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Semantic Scholar. [Link]

  • Beker, H. K., & Yıldırım, I. (2023). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Semantic Scholar. [Link]

  • Patel, K. B., & Kumari, P. (2022). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Semantic Scholar. [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2022). RSC Publishing. [Link]

  • Selected quinoline based EGFR tyrosine kinase inhibitors. (2024). ResearchGate. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2022). Taylor & Francis Online. [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

  • Preparation and Properties of Quinoline. (n.d.). SlideShare. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2026). MDPI. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

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Foundational

Biological activity of 6-bromoquinoline compounds.

An In-depth Technical Guide to the Biological Activity of 6-Bromoquinoline Compounds Authored by a Senior Application Scientist Foreword: The Quinoline Scaffold and the Strategic Role of Bromination In the landscape of m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 6-Bromoquinoline Compounds

Authored by a Senior Application Scientist

Foreword: The Quinoline Scaffold and the Strategic Role of Bromination

In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold." Its rigid, bicyclic aromatic structure is a foundational element in a multitude of natural products and synthetic drugs, demonstrating a remarkable versatility in engaging with biological targets.[1][2] This guide delves into a specific, strategically modified subset of this family: the 6-bromoquinoline compounds.

The introduction of a bromine atom at the 6-position is not a trivial substitution. This halogenation significantly alters the molecule's electronic distribution, lipophilicity, and steric profile. These modifications can enhance binding affinity to target enzymes or receptors, improve metabolic stability, and ultimately amplify therapeutic efficacy.[3][4] Studies have consistently shown that the presence of a halogen at the 6-position of quinoline or related heterocyclic rings can substantially improve anticancer and antimicrobial effects.[3][4][5] This document serves as a technical exploration for researchers and drug development professionals, synthesizing current knowledge on the biological activities of 6-bromoquinoline derivatives, the mechanistic rationale behind their actions, and the validated protocols for their evaluation.

Part 1: Anticancer Activity - From Cytotoxicity Screening to Mechanistic Insights

The development of novel anticancer agents is a paramount challenge, driven by the need to overcome drug resistance and reduce the side effects of current chemotherapies.[3] 6-Bromoquinoline derivatives have emerged as a promising class of compounds, exhibiting potent activity against a range of cancer cell lines.[4][6]

Initial Validation: Assessing Antiproliferative Effects

The foundational step in evaluating a potential anticancer agent is to determine its ability to inhibit the proliferation of cancer cells. The MTT assay is a robust and widely adopted colorimetric method for this purpose. It quantifies the metabolic activity of living cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the test compound indicates a cytotoxic or cytostatic effect.

Several studies have utilized this method to demonstrate the efficacy of 6-bromoquinoline derivatives. For instance, 6-bromo-5-nitroquinoline has shown significant antiproliferative activity against human adenocarcinoma (HT29), rat glioblastoma (C6), and human cervical cancer (HeLa) cell lines.[4][6] Notably, this compound also displayed lower cytotoxicity against normal cell lines compared to the standard drug 5-fluorouracil, suggesting a favorable therapeutic window.[6][7]

This protocol outlines the standardized procedure for assessing the in vitro cytotoxicity of 6-bromoquinoline compounds.

  • Cell Culture: Plate cancer cells (e.g., HT29, MCF-7, HeLa) in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-bromoquinoline test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, 5-Fluorouracil).

  • Incubation: Incubate the treated plates for a further 24 to 72 hours under the same conditions. The duration is chosen based on the doubling time of the cell line.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the supernatant and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

CompoundCell LineIC₅₀ (µM)Reference
6-Bromo-5-nitroquinolineHT29Value not specified, but showed high activity[6]
6-Bromo-5-nitroquinolineHeLaValue not specified, but showed high activity[6]
6-Bromo-5-nitroquinolineC6Value not specified, but showed high activity[6]
5,7-Dibromo-8-hydroxyquinolineC6, HT29, HeLaSignificant activity reported[4]
6,8-DiphenylquinolineHT29, HeLa, C6High antiproliferative activity[6]

Note: Specific IC₅₀ values are often proprietary or vary between studies; the table reflects reported activity levels.

Unraveling the Mechanism of Action

Identifying a compound's cytotoxicity is only the beginning. Understanding how it kills cancer cells is critical for rational drug development. 6-Bromoquinolines employ several sophisticated mechanisms.

Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription.[8] Their inhibition leads to DNA strand breaks and ultimately triggers programmed cell death (apoptosis).[8] This is a well-established mechanism for many quinoline-based anticancer drugs.[1][9] Certain bromo-substituted quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been identified as potent inhibitors of human DNA topoisomerase I.[4]

A hallmark of an effective anticancer agent is its ability to induce apoptosis. This programmed cell death pathway eliminates malignant cells in a controlled manner. Studies have confirmed that compounds like 6-bromo-5-nitroquinoline are potent inducers of apoptosis, making them promising candidates for further development.[4][6]

The quinoline scaffold is also known to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1] Microtubules are critical for forming the mitotic spindle during cell division. Their disruption arrests the cell cycle and leads to cell death.

Many quinazoline-based drugs, structurally related to quinolines, function as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key enzyme in cancer cell signaling.[3] The presence of a halogen at the 6-position has been shown to enhance the inhibitory effects on EGFR.[3] Molecular docking studies on 6-bromoquinazoline derivatives have predicted strong binding interactions within the EGFR active site, providing a plausible mechanism for their anticancer activity.[3][5]

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action (MoA) Studies Compound 6-Bromoquinoline Derivative Library MTT Primary Cytotoxicity Screen (e.g., MTT Assay) Compound->MTT IC50 Determine IC50 Values on Cancer Cell Lines MTT->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis Potent Hits Topoisomerase Topoisomerase I/II Inhibition Assay IC50->Topoisomerase Potent Hits CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Potent Hits MoA_Conclusion Identify Primary Mechanism Apoptosis->MoA_Conclusion Topoisomerase->MoA_Conclusion CellCycle->MoA_Conclusion

Caption: General workflow for in vitro anticancer drug screening and MoA studies.

Part 2: Antimicrobial Activity - Targeting Essential Bacterial Processes

The quinolone core is the backbone of a major class of antibiotics. Their primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair, but absent in humans, providing selective toxicity.[10] 6-Bromoquinoline derivatives are expected to share this mechanism.

Determining Antimicrobial Potency: MIC Evaluation

The first step in assessing a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC)—the lowest concentration that prevents visible growth of a bacterium.

  • Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the 6-bromoquinoline compound in MHB.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Structure-Activity Relationship in Antimicrobial Quinolones

While the 6-fluoro substitution is most common in clinical quinolone antibiotics, studies on related compounds like 6-aminoquinolones show that this position can be modified while retaining good antibacterial activity.[11] The 6-bromo substitution, therefore, represents a viable alternative for developing new antimicrobial agents, potentially offering different spectra of activity or overcoming existing resistance mechanisms.

G cluster_0 Primary Screening cluster_1 Quantitative Analysis Compound 6-Bromoquinoline Compound Disk Disk Diffusion Assay (Qualitative) Compound->Disk Zone Measure Zone of Inhibition Disk->Zone Broth Broth Microdilution Zone->Broth Active Compounds MIC Determine MIC Broth->MIC MBC Determine MBC MIC->MBC Conclusion Define Potency & Spectrum of Activity MBC->Conclusion

Caption: Standard workflow for antimicrobial susceptibility testing.

Part 3: Synthesis and Structure-Activity Relationship (SAR)

The biological activity of 6-bromoquinoline compounds is intrinsically linked to their chemical structure. Understanding how to synthesize these molecules and how different functional groups influence their activity is key to designing more potent and selective drugs.

Representative Synthesis

A common route to 6-bromo-substituted quinazolines (a related scaffold) starts from 5-bromoanthranilic acid, demonstrating a practical approach to introducing the key 6-bromo moiety.[3]

Causality Note: This protocol illustrates a common strategy where the core heterocyclic system is built from a commercially available, pre-brominated starting material, ensuring the bromine is correctly positioned.

  • Intermediate Formation: React 5-bromoanthranilic acid with phenyl isothiocyanate in ethanol. This cyclizes to form the key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[3]

  • Alkylation/Arylation: Dissolve the intermediate in a solvent like DMF. Add a base (e.g., K₂CO₃) followed by an appropriate alkyl or benzyl halide.[3]

  • Reaction and Purification: Reflux the mixture for 24 hours. After completion, the product can be purified using standard techniques like filtration and recrystallization to yield the final derivative.[3]

Key SAR Insights

The exploration of how a compound's chemical structure correlates with its biological activity is known as Structure-Activity Relationship (SAR) analysis.[12]

  • The 6-Position: The presence of a halogen, specifically bromine, at this position is consistently linked to enhanced cytotoxic activity in both quinoline and quinazoline series.[3][10] It is believed to contribute to favorable interactions within the target's binding pocket.

  • The 5-Position: Adding a nitro group at the 5-position of a 6-bromoquinoline (forming 6-bromo-5-nitroquinoline) significantly boosts antiproliferative and apoptotic effects.[4] The nitro group also electronically activates the bromine for subsequent nucleophilic substitution, allowing for the synthesis of diverse derivatives.[4][13]

  • Other Positions (2, 4, 8): Modifications at other positions on the quinoline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. For example, in anticancer quinazolines, substitutions at the 2- and 3-positions are designed to improve hydrophobic and electronic interactions with the target enzyme's active site.[3]

G Core 6-Bromoquinoline Core Pos6 Position 6 (Br): - Enhances cytotoxicity - Key for binding affinity Core->Pos6 Pos5 Position 5: - Nitro group increases potency - Activates C6 for synthesis Core->Pos5 Pos248 Positions 2, 4, 8: - Modulate selectivity - Fine-tune activity - Impact pharmacokinetics Core->Pos248

Caption: Key structure-activity relationship points on the 6-bromoquinoline scaffold.

Conclusion

The 6-bromoquinoline scaffold is a versatile and potent platform for the development of new therapeutic agents. The strategic placement of a bromine atom at the 6-position consistently enhances biological activity, particularly in the realms of anticancer and antimicrobial research. By targeting fundamental cellular processes such as DNA replication and cell division, these compounds exhibit significant potential. Future research focused on lead optimization through SAR studies and in vivo validation will be critical to translating the promise of these molecules from the laboratory to the clinic.

References

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. (n.d.). PubMed. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). National Institutes of Health. [Link]

  • Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. (2025). ResearchGate. [Link]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (n.d.). PubMed. [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2025). ResearchGate. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. [Link]

  • 6-Aminoquinolones: a new class of quinolone antibacterials? (n.d.). PubMed. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]

  • 6,8-Dibromoquinoline. (n.d.). National Institutes of Health. [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). MDPI. [Link]

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Exploratory

The Strategic Placement of Bromine: A Technical Guide to the Discovery, Synthesis, and Application of Bromo-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introductio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of a bromine atom onto this privileged heterocycle dramatically expands its synthetic utility and modulates its pharmacological profile. This technical guide provides an in-depth exploration of the discovery and history of bromo-substituted quinolines, from early synthetic endeavors to modern, highly regioselective methodologies. We will dissect the causal mechanisms behind key experimental choices in their synthesis, offering field-proven insights for researchers. Detailed, self-validating protocols for pivotal reactions are presented, alongside a critical examination of the role of bromoquinolines as indispensable intermediates in drug discovery and development, with a particular focus on their application in oncology and infectious diseases.

Introduction: The Quinoline Core and the Transformative Power of Bromination

First isolated from coal tar in 1834, quinoline has since been identified as a crucial pharmacophore in a vast array of natural products and synthetic drugs.[1] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework for interacting with biological targets. The strategic functionalization of the quinoline ring is a fundamental pursuit in medicinal chemistry, and among the halogens, bromine offers a particularly advantageous balance of reactivity and stability.

The introduction of a bromine atom serves several key purposes:

  • Synthetic Handle: The carbon-bromine bond is a versatile functional group, readily participating in a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments.[2][3]

  • Modulation of Physicochemical Properties: Bromine's electronegativity and size can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule.

  • Bioisosteric Replacement: In some contexts, a bromine atom can serve as a bioisostere for other functional groups, aiding in the optimization of lead compounds.

This guide will navigate the historical landscape of bromoquinoline synthesis, charting the evolution from classical, often harsh, methods to the sophisticated, regioselective techniques employed today.

Historical Perspective: From Classical Syntheses to Direct Bromination

The initial history of bromoquinolines is intrinsically linked to the development of methods for constructing the quinoline core itself. Landmark reactions such as the Skraup, Doebner-von Miller, and Combes syntheses, developed in the late 19th century, provided the foundational frameworks upon which subsequent bromination strategies were built.

Early approaches to bromoquinolines often involved the direct electrophilic bromination of the pre-formed quinoline ring. Understanding the regioselectivity of this reaction is crucial. The quinoline system consists of two fused aromatic rings: a benzene ring (benzoid) and a pyridine ring (pyridoid). The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack.[3][4] Consequently, electrophilic substitution, such as bromination, preferentially occurs on the more electron-rich benzoid ring.[5]

The primary sites of electrophilic attack on the unsubstituted quinoline ring are the C5 and C8 positions.[3][5] This is due to the greater stability of the resulting cationic intermediate (Wheland intermediate), where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.[5]

G Electrophilic Substitution on Quinoline Quinoline Quinoline C5_Attack Attack at C5 Quinoline->C5_Attack C8_Attack Attack at C8 Quinoline->C8_Attack C6_Attack Attack at C6/C7 Quinoline->C6_Attack Electrophile Br+ Electrophile->C5_Attack Electrophile->C8_Attack Electrophile->C6_Attack Intermediate_5 Stable Intermediate (Aromaticity of Pyridine Ring Intact) C5_Attack->Intermediate_5 Intermediate_8 Stable Intermediate (Aromaticity of Pyridine Ring Intact) C8_Attack->Intermediate_8 Intermediate_6 Less Stable Intermediate (Aromaticity of Pyridine Ring Disrupted) C6_Attack->Intermediate_6 Product_5 5-Bromoquinoline Intermediate_5->Product_5 Product_8 8-Bromoquinoline Intermediate_8->Product_8 G NBS-Mediated Synthesis of Bromoquinolines from THQ THQ 1,2,3,4-Tetrahydroquinoline Bromo_THQ Brominated THQ THQ->Bromo_THQ Electrophilic Bromination NBS_1 NBS (Electrophile) NBS_1->Bromo_THQ Dehydrogenation Oxidative Dehydrogenation Bromo_THQ->Dehydrogenation NBS_2 NBS (Oxidant) NBS_2->Dehydrogenation Bromoquinoline Bromoquinoline Dehydrogenation->Bromoquinoline

Caption: One-pot synthesis of bromoquinolines from tetrahydroquinolines.

Synthesis of 3-Bromoquinolines

The introduction of a bromine atom at the C3 position of the pyridine ring is challenging via direct electrophilic substitution. However, modern synthetic methods have provided elegant solutions. One such method is the formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne. [6]Another approach involves the reaction of an acid salt of quinoline with bromine in a suitable solvent. [7]

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, with causality behind key steps explained to ensure reproducibility and understanding.

Protocol for the Synthesis of 5,7-Dibromo-8-hydroxyquinoline

[6] This protocol details the direct bromination of the highly activated 8-hydroxyquinoline ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer.

    • Rationale: Chloroform is a suitable solvent that dissolves the starting material and is relatively inert to bromine under these conditions.

  • Preparation of Bromine Solution: In a separate container, prepare a solution of molecular bromine (Br₂) (2.1 eq) in chloroform.

    • Rationale: Using a slight excess of bromine ensures complete conversion of the starting material. Preparing a solution allows for controlled, dropwise addition.

  • Reaction: Add the bromine solution dropwise to the stirred solution of 8-hydroxyquinoline at room temperature over 5 minutes.

    • Rationale: Slow addition helps to control the exothermic nature of the reaction and prevent the formation of over-brominated byproducts. The reaction is typically rapid due to the activated nature of the substrate.

  • Stirring: Stir the reaction mixture at room temperature for 1 hour.

    • Rationale: This ensures the reaction goes to completion.

  • Work-up: A yellow solid will precipitate. Dissolve the solid in additional chloroform and wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 15 mL).

    • Rationale: The NaHCO₃ wash neutralizes any remaining HBr byproduct from the reaction.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    • Rationale: Removal of residual water is crucial before solvent evaporation to obtain a dry product.

  • Purification: The resulting residue can be purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline as yellow needles.

    • Yield: Typically around 90%.

Protocol for the Synthesis of 6-Bromo-5-nitroquinoline

[8] This protocol demonstrates the nitration of a bromoquinoline, a key step in activating the bromine for subsequent nucleophilic substitution.

Step-by-Step Methodology:

  • Dissolution and Cooling: Dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) in a flask and cool the mixture to -5 °C using a salt-ice bath.

    • Rationale: Sulfuric acid serves as both the solvent and the catalyst for the nitration reaction. Cooling is essential to control the highly exothermic reaction and prevent side reactions.

  • Preparation of Nitrating Mixture: In a separate, cooled vessel, prepare a mixture of concentrated sulfuric acid and nitric acid (HNO₃). Cool this mixture to -5 °C.

    • Rationale: This pre-cooled nitrating mixture generates the nitronium ion (NO₂⁺) electrophile in a controlled manner.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred 6-bromoquinoline solution over one hour, ensuring the temperature does not exceed 0 °C.

    • Rationale: Slow, controlled addition is critical for safety and to maintain regioselectivity.

  • Work-up: After one hour, pour the reaction mixture onto crushed ice.

    • Rationale: This quenches the reaction and precipitates the product.

  • Extraction and Neutralization: Once the ice has melted, extract the product with dichloromethane (CH₂Cl₂). Neutralize the combined organic phases with a 10% aqueous NaHCO₃ solution.

    • Rationale: Extraction isolates the product from the aqueous acidic medium. The bicarbonate wash removes residual acid.

  • Drying and Evaporation: Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Product: Yellow, needle-shaped crystals of 6-bromo-5-nitroquinoline are obtained.

    • Yield: Typically quantitative.

Bromoquinolines in Drug Discovery and Development: A Legacy of Impact

The versatility of the bromoquinoline scaffold has made it a privileged structure in medicinal chemistry. Its presence in numerous clinically significant drugs underscores its importance.

Antimalarial Agents

The quinoline core is synonymous with antimalarial drugs, with chloroquine being a historic cornerstone of treatment. [9]The development of chloroquine-resistant strains of Plasmodium falciparum has necessitated the synthesis of new analogues. Bromo-substituted quinolines have been explored as potential antimalarial agents, leveraging the bromine atom to alter the drug's interaction with its target and potentially overcome resistance mechanisms. [9]

Anticancer Therapeutics

Bromoquinolines are crucial intermediates in the synthesis of a variety of anticancer agents. [1][10]They serve as precursors for compounds that target various aspects of cancer cell biology, including cell proliferation and survival pathways. For example, 5,7-dibromo-8-hydroxyquinoline has been shown to inhibit human DNA topoisomerase I, an enzyme critical for DNA replication and a key target in cancer therapy. [1] Table 2: Antiproliferative Activity of Selected Bromoquinoline Derivatives [1]

Compound Cell Line IC₅₀ (µg/mL)
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline C6 (Rat Glioma) 5.45
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline HeLa (Cervical Cancer) 9.6
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline HT29 (Colon Cancer) 7.8

| 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioma) | >50 |

The data indicates that specific substitution patterns on the bromoquinoline scaffold are critical for potent anticancer activity.

Case Study: Brecanavir, an HIV-1 Protease Inhibitor

While not a bromoquinoline itself, the synthesis of the potent HIV-1 protease inhibitor Brecanavir (GW640385) provides an excellent example of the strategic use of a bromo-substituted precursor. [11][12]Although detailed synthetic routes in the public domain are often proprietary, the general strategy for constructing complex molecules like Brecanavir frequently involves the use of halogenated heterocyclic building blocks to enable key carbon-carbon and carbon-heteroatom bond formations. A bromo-substituted quinoline or a related heterocycle would serve as an ideal starting point for introducing the necessary side chains and functional groups through reactions like Suzuki or Buchwald-Hartwig couplings, highlighting the enabling role of these intermediates in bringing complex, life-saving medicines to fruition.

Conclusion and Future Outlook

The journey of bromo-substituted quinolines from their origins in classical heterocyclic chemistry to their current status as indispensable tools in modern drug discovery is a testament to the enduring power of synthetic innovation. The development of highly regioselective and efficient bromination methods, such as the NBS-mediated dehydrogenative bromination of tetrahydroquinolines, has provided researchers with unprecedented access to a diverse array of functionalized building blocks.

As our understanding of disease biology deepens, the demand for novel, structurally complex small molecules will continue to grow. Bromoquinolines, with their proven track record as versatile synthetic intermediates and pharmacologically relevant scaffolds, are poised to remain at the forefront of this endeavor. Future research will likely focus on the development of even more sustainable and atom-economical C-H bromination techniques and the application of these building blocks in the synthesis of next-generation targeted therapies.

References

  • JP2001322979A - Method for producing 3-bromoquinoline - Google Patents. (n.d.).
  • electrophilic substitution reaction of quinoline and isoquinoline - YouTube. (2021, January 13). Retrieved January 26, 2026, from [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - ResearchGate. (2023, November 7). Retrieved January 26, 2026, from [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. (2023, November 15). Retrieved January 26, 2026, from [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline - Química Organica.org. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (2018, October 22). Retrieved January 26, 2026, from [Link]

  • Synthesis of 3-Bromoquinoline-2(1H)-thiones. (n.d.). Retrieved January 26, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2024, May 6). Retrieved January 26, 2026, from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2024, February 28). Retrieved January 26, 2026, from [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones - ResearchGate. (2018, August 7). Retrieved January 26, 2026, from [Link]

  • Synthesis and pharmacokinetic profile of highly deuterated brecanavir analogs - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN105837503A - Preparation method for 6-bromine quinoline - Google Patents. (n.d.).
  • Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation | The Journal of Organic Chemistry - ACS Publications. (2019, July 1). Retrieved January 26, 2026, from [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - ResearchGate. (2023, November 7). Retrieved January 26, 2026, from [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A. (2018, January 5). Retrieved January 26, 2026, from [Link]

  • Preparation of the Key Dolutegravir Intermediate via MgBr 2 -Promoted Cyclization - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • Electrophilic Substitution Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 26, 2026, from [Link]

  • Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds | ACS Medicinal Chemistry Letters - ACS Publications. (2021, October 13). Retrieved January 26, 2026, from [Link]

  • Improved Synthesis of Key Intermediate of Baloxavir Marboxil, an Anti‐Influenza Drug. (n.d.). Retrieved January 26, 2026, from [Link]

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  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved January 26, 2026, from [Link]

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  • In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor Brecanavir (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 6-bromo-2-methylquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 6-bromo-2-methylquinoline-4-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. Quinolines are a signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-2-methylquinoline-4-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. Quinolines are a significant scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The precise substitution pattern on the quinoline ring is critical to its pharmacological effect, making unambiguous structural confirmation paramount.

This technical guide provides an in-depth analysis of the expected spectroscopic data for methyl 6-bromo-2-methylquinoline-4-carboxylate. As a senior application scientist, the following sections are structured not as a rigid template, but as a logical workflow for structural elucidation. We will delve into the principles behind each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and predict the characteristic signals for the target molecule. The causality behind experimental choices and the interpretation of the resulting data will be emphasized to provide a practical and field-proven perspective.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of methyl 6-bromo-2-methylquinoline-4-carboxylate with the standard numbering of the quinoline ring is presented below. This numbering system will be used for all subsequent spectral assignments.

Caption: Molecular structure and numbering of Methyl 6-bromo-2-methylquinoline-4-carboxylate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol (Predicted):

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4d1HH5
~7.8-8.0dd1HH7
~7.6-7.8d1HH8
~7.5s1HH3
~4.0s3HOCH₃
~2.8s3HC2-CH₃

Interpretation of the ¹H NMR Spectrum:

The predicted spectrum reveals several key features:

  • Aromatic Region (7.5-8.4 ppm): The downfield region of the spectrum is characteristic of aromatic protons.

    • The proton at the C5 position (H5) is expected to be a doublet due to coupling with H7. It will be the most downfield of the aromatic protons due to the deshielding effect of the nearby bromine atom and the ring nitrogen.

    • The H7 proton is predicted to appear as a doublet of doublets, being coupled to both H5 and H8.

    • The H8 proton will likely be a doublet, coupled to H7.

    • A sharp singlet is predicted for the H3 proton, as it has no adjacent protons to couple with.

  • Aliphatic Region (2.8-4.0 ppm):

    • The methyl ester protons (-OCH₃) are expected to be a sharp singlet around 4.0 ppm.

    • The methyl group at the C2 position is also a singlet, expected to be further upfield around 2.8 ppm.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environment.

Experimental Protocol (Predicted):

A standard ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. This means that all carbon signals will appear as singlets. A larger number of scans (typically several hundred to a few thousand) is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~158C2
~148C8a
~145C4
~135C7
~131C5
~129C4a
~125C8
~122C6
~120C3
~53OCH₃
~25C2-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon is expected at the most downfield position, around 165 ppm.

  • Aromatic and Heteroaromatic Carbons: The carbons of the quinoline ring are expected in the 120-160 ppm region. The carbons directly attached to the nitrogen (C2 and C8a) and the bromine (C6) will have their chemical shifts significantly influenced by these heteroatoms.

  • Aliphatic Carbons: The methyl ester carbon (-OCH₃) is predicted around 53 ppm, and the C2-methyl carbon will be the most upfield signal at approximately 25 ppm.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation pattern.

Experimental Protocol (Predicted):

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.

  • Electron Ionization (EI-MS):

    • A small amount of the solid sample is introduced into the ion source.

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z).

  • Electrospray Ionization (ESI-MS):

    • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source through a fine capillary.

    • A high voltage is applied to the capillary, creating a fine spray of charged droplets.

    • As the solvent evaporates, the analyte molecules become protonated (or form other adducts), resulting in [M+H]⁺ or [M+Na]⁺ ions.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular formula is C₁₂H₁₀BrNO₂. The exact mass can be calculated:

    • C: 12 x 12.0000 = 144.0000

    • H: 10 x 1.0078 = 10.0780

    • Br: 1 x 78.9183 = 78.9183 (for ⁷⁹Br) and 1 x 80.9163 = 80.9163 (for ⁸¹Br)

    • N: 1 x 14.0031 = 14.0031

    • O: 2 x 15.9949 = 31.9898

    • Expected M⁺: m/z 279.9892 (for ⁷⁹Br) and 281.9872 (for ⁸¹Br). A characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of the presence of one bromine atom.

  • Key Fragmentation Pathways (EI):

    • Loss of -OCH₃: [M - 31]⁺, corresponding to the loss of a methoxy radical.

    • Loss of -COOCH₃: [M - 59]⁺, corresponding to the loss of the entire methyl ester group.

    • Loss of Br: [M - 79/81]⁺, corresponding to the loss of a bromine radical.

M [M]⁺˙ m/z 279/281 M_minus_OCH3 [M - OCH₃]⁺ m/z 248/250 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 220/222 M->M_minus_COOCH3 - •COOCH₃ M_minus_Br [M - Br]⁺ m/z 200 M->M_minus_Br - •Br

Caption: Predicted key fragmentation pathways in EI-MS.

III. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol (Predicted):

For a solid sample, Attenuated Total Reflectance (ATR) or a potassium bromide (KBr) pellet method would be used.

  • ATR-FTIR:

    • A small amount of the solid sample is placed directly on the ATR crystal.

    • Pressure is applied to ensure good contact.

    • The IR spectrum is recorded.

  • KBr Pellet:

    • A small amount of the sample is ground with dry KBr powder.

    • The mixture is pressed into a thin, transparent pellet.

    • The IR spectrum of the pellet is recorded.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050-3100C-H stretchAromatic
~2950-3000C-H stretchAliphatic (CH₃)
~1720-1740C=O stretchEster
~1580-1620C=C and C=N stretchQuinoline ring
~1200-1300C-O stretchEster
~1000-1100C-Br stretchAryl bromide

Interpretation of the IR Spectrum:

  • The most prominent peak is expected to be the strong absorption from the ester carbonyl (C=O) stretch at around 1720-1740 cm⁻¹.

  • The presence of the aromatic quinoline ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N stretching absorptions in the 1580-1620 cm⁻¹ region.

  • The aliphatic C-H stretches of the two methyl groups will appear just below 3000 cm⁻¹.

  • A strong C-O stretching band for the ester group is expected in the 1200-1300 cm⁻¹ region.

  • The C-Br stretch will likely be observed in the fingerprint region, around 1000-1100 cm⁻¹.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating system for the structural elucidation of methyl 6-bromo-2-methylquinoline-4-carboxylate. The predicted data presented in this guide, derived from established principles and analysis of related structures, offers a robust framework for researchers to confirm the identity and purity of this compound. By understanding the causality behind the expected spectral features, scientists can confidently interpret their experimental data and ensure the integrity of their research in drug discovery and development.

References

  • General Spectroscopic Principles: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Spectroscopic Data of Related Quinolines: Spectroscopic data for various quinoline derivatives can be found in chemical databases such as PubChem and the Spectral Database for Organic Compounds (SDBS). [Link] and [Link]

  • Synthesis and Characterization of Quinoline Derivatives: Various research articles describe the synthesis and spectroscopic characterization of quinoline derivatives.
Exploratory

Methyl 6-bromo-2-methylquinoline-4-carboxylate molecular weight and formula.

An In-depth Technical Guide to Methyl 6-bromo-2-methylquinoline-4-carboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 6-bromo-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 6-bromo-2-methylquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 6-bromo-2-methylquinoline-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present this information with a focus on practical application, experimental rationale, and authoritative scientific grounding.

Core Molecular Attributes

Methyl 6-bromo-2-methylquinoline-4-carboxylate is a derivative of quinoline, a bicyclic aromatic heterocycle that forms the core of many biologically active compounds. The presence of a bromine atom, a methyl group, and a methyl ester functional group on the quinoline scaffold imparts specific physicochemical properties and reactivity to the molecule.

Below is a table summarizing the key molecular and physical properties of this compound.

PropertyValueSource
CAS Number 786659-09-4[1]
Molecular Formula C₁₂H₁₀BrNO₂[1]
Molecular Weight 280.12 g/mol [1]
Canonical SMILES CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)OC[1]
InChI InChI=1S/C12H10BrNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3[1]
Predicted pKa 2.80 ± 0.50[1]

Molecular Structure:

Caption: 2D structure of Methyl 6-bromo-2-methylquinoline-4-carboxylate.

Synthesis and Purification

The synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate can be logically approached in two main stages: the formation of the quinoline core with the desired substitution pattern, followed by the esterification of the carboxylic acid.

Stage 1: Synthesis of 6-bromo-2-methylquinoline-4-carboxylic acid

A robust and well-established method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction.[2] This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. In this case, 4-bromoaniline would serve as the aniline component.

Synthesis_Workflow Synthesis Workflow cluster_stage1 Stage 1: Doebner Reaction cluster_stage2 Stage 2: Fischer Esterification 4-Bromoaniline 4-Bromoaniline Precursor 6-bromo-2-methylquinoline-4-carboxylic acid 4-Bromoaniline->Precursor Pyruvic_acid Pyruvic_acid Pyruvic_acid->Precursor Acetaldehyde Acetaldehyde Acetaldehyde->Precursor Target_molecule Methyl 6-bromo-2-methylquinoline-4-carboxylate Precursor->Target_molecule Methanol Methanol Methanol->Target_molecule Acid_catalyst H₂SO₄ (cat.) Acid_catalyst->Target_molecule

Caption: Proposed two-stage synthesis of the target molecule.

Stage 2: Esterification

The carboxylic acid precursor is then converted to the methyl ester via Fischer esterification.[3] This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.

Experimental Protocol: Synthesis

Part A: Synthesis of 6-bromo-2-methylquinoline-4-carboxylic acid

  • To a stirred solution of 4-bromoaniline (1 equivalent) in ethanol, add pyruvic acid (1.1 equivalents) and acetaldehyde (1.2 equivalents).

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part B: Synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate

  • Suspend the dried 6-bromo-2-methylquinoline-4-carboxylic acid (1 equivalent) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 8-12 hours, again monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

Purification Protocol

The crude Methyl 6-bromo-2-methylquinoline-4-carboxylate can be purified by either recrystallization or column chromatography.

  • Recrystallization: A solvent system of hexane/ethyl acetate or ethanol/water is likely to be effective.

  • Column Chromatography: A silica gel stationary phase with a gradient elution of hexane and ethyl acetate should provide good separation.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons (quinoline ring): Several signals are expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the brominated ring will show characteristic splitting patterns. Based on data for 6-bromoquinoline, these protons would appear as doublets and doublets of doublets.[4]

  • Methyl Group (C2): A singlet at approximately δ 2.5-2.8 ppm is expected, consistent with a methyl group attached to an aromatic ring.[5]

  • Methoxy Group (ester): A singlet around δ 3.9-4.1 ppm is characteristic of a methyl ester.

¹³C NMR Spectroscopy (Predicted)

  • Carbonyl Carbon (ester): A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon bearing the bromine atom will be shifted.

  • Methyl Carbon (C2): A signal in the aliphatic region, likely around δ 20-25 ppm.

  • Methoxy Carbon (ester): A signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

  • C=O Stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=C and C=N Stretches (aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (ester): A band in the 1100-1300 cm⁻¹ region.

  • C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

Mass Spectrometry (Predicted)

  • The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺) at m/z 279 and 281.

Reactivity and Potential for Further Functionalization

The structure of Methyl 6-bromo-2-methylquinoline-4-carboxylate offers several sites for further chemical modification, making it a valuable scaffold in synthetic chemistry.

Reactivity Sites of Reactivity Molecule Methyl 6-bromo-2-methylquinoline-4-carboxylate Ester_Hydrolysis Ester Hydrolysis (to Carboxylic Acid) Molecule->Ester_Hydrolysis Ester Group Suzuki_Coupling Suzuki Coupling (C-C bond formation) Molecule->Suzuki_Coupling Bromo Group Buchwald_Hartwig Buchwald-Hartwig Amination (C-N bond formation) Molecule->Buchwald_Hartwig Bromo Group Nitrogen_Basicity Quinoline Nitrogen (Basicity, N-alkylation) Molecule->Nitrogen_Basicity Quinoline N

Sources

Foundational

Introduction: The Quinoline Scaffold and the Significance of the 6-Bromo Moiety

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Bromoquinoline Derivatives The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the struc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Bromoquinoline Derivatives

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) make it a "privileged scaffold" for drug design.[3] The biological profile of quinoline derivatives can be extensively modulated by the nature and position of substituents on the ring system.[4]

Among these, halogen substitutions play a critical role in fine-tuning a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The bromine atom at the C-6 position, in particular, has emerged as a key feature in numerous derivatives exhibiting potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] This guide, intended for researchers and drug development professionals, provides a detailed analysis of the structure-activity relationship (SAR) of 6-bromoquinoline derivatives, synthesizing field-proven insights with rigorous scientific data to elucidate the principles governing their therapeutic potential.

Part 1: SAR of 6-Bromoquinoline Derivatives in Anticancer Drug Discovery

The development of novel anticancer agents is a primary focus for the application of 6-bromoquinoline derivatives.[8][9] The presence of the 6-bromo substituent is often associated with enhanced cytotoxic potency and selectivity against various cancer cell lines.[5]

The Role of the 6-Bromo Group and Core Substitutions

The bromine atom at the C-6 position significantly influences the electronic properties of the quinoline ring and enhances lipophilicity, which can improve membrane permeability and target engagement. Studies have shown that this specific substitution can lead to improved anticancer effects.[10] The true potency of these compounds, however, is realized through synergistic modifications at other positions of the quinoline core.

  • Substitution at C-5: The introduction of a nitro group at the C-5 position of 6-bromoquinoline has been shown to produce a compound with significant antiproliferative, cytotoxic, and apoptotic effects.[8][11] This highlights the powerful electronic interplay between adjacent electron-withdrawing groups that can activate the scaffold for nucleophilic substitution, allowing for further derivatization.[11][12]

  • Substitution at C-4: The C-4 position is a frequent site for modification. For instance, linking various aniline derivatives at this position has been a successful strategy. The nature of the substituent on the aniline ring is critical; small, electron-withdrawing groups like fluorine can dramatically increase potency.[5]

  • Substitution at C-2 and C-3: Modifications at the C-2 and C-3 positions also contribute to the SAR. For example, in a series of 6-bromo-3-methylquinoline analogues studied as prostaglandin F2α inhibitors (a target relevant in certain disease contexts), the specific descriptors related to mass and surface area were key determinants of activity, pointing to the importance of steric factors at this position.[6]

Mechanism of Action: Targeting Key Signaling Pathways

A predominant mechanism of action for many anticancer quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[13][14]

  • EGFR Inhibition: Several studies point to the Epidermal Growth Factor Receptor (EGFR) as a plausible target for 6-bromoquinazoline derivatives, a closely related scaffold.[5] Molecular docking studies suggest that these compounds can fit into the ATP-binding site of the EGFR kinase domain, with the quinoline core acting as the hinge-binding moiety. The 6-bromo group often occupies a hydrophobic pocket, enhancing binding affinity.[10]

  • Induction of Apoptosis: Potent 6-bromoquinoline derivatives often exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This is typically achieved by modulating the expression of key regulatory proteins like the Bcl-2 family and activating the caspase cascade, leading to the systematic dismantling of the cancer cell.[5][8]

Below is a plausible signaling pathway illustrating how 6-bromoquinoline derivatives may exert their anticancer effects through EGFR inhibition and subsequent induction of apoptosis.

EGFR_Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds & Activates RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activates PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Activates Inhibitor 6-Bromoquinoline Derivative Inhibitor->EGFR Inhibits ATP Binding Bax Bax Activation Inhibitor->Bax Induces Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis Caspase Caspase Cascade Bax->Caspase Caspase->Apoptosis

EGFR signaling pathway and points of inhibition.
Quantitative SAR Data

The following table summarizes the cytotoxic activity of representative 6-bromo-substituted quinoline and quinazoline derivatives against common cancer cell lines, providing a quantitative basis for SAR analysis.

Compound IDCore ScaffoldKey SubstitutionsCell LineIC₅₀ (µM)Reference
8a Quinazolin-4-one6-Bromo, 2-Thiol (aliphatic linker)MCF-715.85 ± 3.32[10]
8a Quinazolin-4-one6-Bromo, 2-Thiol (aliphatic linker)SW48017.85 ± 0.92[10]
5b Quinazoline6-Bromo, 4-(3-fluorophenyl)aminoMCF-70.53[5]
5b Quinazoline6-Bromo, 4-(3-fluorophenyl)aminoSW4801.95[5]
4 Quinoline6-Bromo, 5-NitroHT29Lower than 5-FU[8]

Part 2: SAR in Antimicrobial and Anti-inflammatory Applications

While less explored than their anticancer potential, 6-bromoquinoline derivatives also exhibit promising activity against microbial pathogens and inflammatory processes.

Antimicrobial Activity

The quinoline core is present in many antibacterial drugs, and derivatives have been developed that show potent activity against multidrug-resistant Gram-positive bacteria.[7][15] For instance, the quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms, which are notoriously difficult to treat.[16] The introduction of a 6-bromo group can enhance lipophilicity, potentially aiding in the penetration of bacterial cell walls or biofilms. Further SAR studies are needed to systematically explore substitutions on the 6-bromoquinoline scaffold to optimize antibacterial and antifungal activity.[4][17]

Anti-inflammatory and Analgesic Effects

Inflammation is a complex biological response, and enzymes like cyclooxygenases (COX) and signaling molecules like prostaglandins are key targets for anti-inflammatory drugs.[18] A quantitative structure-activity relationship (QSAR) study on 6-bromo-3-methylquinoline analogues identified potent inhibitors of prostaglandin F2α, which is associated with preterm labor.[6] This study revealed that descriptors related to molecular mass and surface area were crucial for activity, suggesting that the overall size and shape of the substituent at the C-3 position, in combination with the 6-bromo group, are key for fitting into the enzyme's active site.[6] Some quinoline derivatives have also shown potent anti-inflammatory and analgesic effects comparable to reference drugs like diclofenac.[18]

The following diagram illustrates the key SAR takeaways for different biological activities.

SAR_Summary Core 6-Bromoquinoline Core Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory SAR_AC1 C5: Nitro group enhances cytotoxicity Anticancer->SAR_AC1 SAR_AC2 C4: Aniline with e--withdrawing groups (e.g., F) increases potency Anticancer->SAR_AC2 SAR_AC3 Target: EGFR Kinase Inhibition Anticancer->SAR_AC3 SAR_AM1 Enhanced lipophilicity aids in cell wall penetration Antimicrobial->SAR_AM1 SAR_AM2 Effective against Gram-positive bacteria (e.g., S. aureus) Antimicrobial->SAR_AM2 SAR_AI1 C3: Steric bulk/shape is critical for enzyme binding (PGF2α) AntiInflammatory->SAR_AI1 SAR_AI2 Target: COX / Prostaglandin Synthase AntiInflammatory->SAR_AI2

Key SAR insights for 6-bromoquinoline derivatives.

Part 3: Experimental Protocols & Methodologies

To ensure reproducibility and provide practical guidance, this section details standardized protocols for the synthesis and biological evaluation of 6-bromoquinoline derivatives.

Synthesis Protocol: Synthesis of 6-Bromoquinoline-1-oxide

This protocol is based on the N-oxidation of 6-bromoquinoline, a common precursor for further functionalization.[12] This step can activate the quinoline ring for subsequent reactions.

Materials:

  • 6-Bromoquinoline

  • Glacial Acetic Acid (CH₃COOH)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Sodium Carbonate (Na₂CO₃) solution (10%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline (e.g., 1.54 mmol, 0.32 g) in glacial acetic acid (20 mL).

  • Oxidation: Add hydrogen peroxide (2 mL, 30% solution) to the solution. Attach a reflux condenser to the flask.

  • Heating: Place the flask in a heating mantle and heat the mixture to reflux (approximately 118°C). Maintain reflux with stirring for 2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Remove the flask from the heat and allow it to cool to room temperature. Dilute the reaction mixture with distilled water (30 mL).

  • Neutralization: Cool the pale-yellow mixture in an ice-salt bath to -5°C. Carefully neutralize the solution by slowly adding 10% aqueous sodium carbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography or recrystallization to yield pure 6-bromoquinoline-1-oxide.

Biological Evaluation Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of anticancer compounds.[5][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (6-bromoquinoline derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates, multichannel pipette, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete medium. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

The following workflow diagram visualizes the process from synthesis to biological evaluation.

Workflow cluster_0 Chemical Synthesis & Purification cluster_1 Biological Evaluation cluster_2 SAR Analysis Start Start: 6-Bromoquinoline Reaction N-Oxidation (or other modification) Start->Reaction Workup Extraction & Work-up Reaction->Workup Purify Column Chromatography / Recrystallization Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Treatment Treat with Derivative (Serial Dilutions) Characterize->Treatment Pure Compound Cell_Culture Seed Cancer Cells (96-well plate) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR IC50 Data Lead_Opt Lead Optimization SAR->Lead_Opt

Generalized workflow from synthesis to SAR analysis.

Conclusion and Future Directions

The 6-bromoquinoline scaffold is a versatile and highly tractable template for the development of potent therapeutic agents. The structure-activity relationship data clearly indicate that while the 6-bromo moiety is a crucial anchor for activity, especially in anticancer applications, the ultimate potency and selectivity are governed by the strategic placement of additional functional groups across the quinoline ring. Substitutions at the C-4 and C-5 positions are particularly effective for enhancing cytotoxicity, often through the inhibition of key kinases like EGFR.

Future research should focus on expanding the diversity of substituents at all positions to build more comprehensive SAR models. The exploration of 6-bromoquinoline derivatives for antimicrobial and anti-inflammatory applications remains a relatively underexplored area with significant potential. The integration of computational methods, such as molecular docking and QSAR, with traditional synthesis and biological screening will be paramount in rationally designing the next generation of 6-bromoquinoline-based drugs with improved efficacy and safety profiles.

References

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  • Karakas, D., Tutar, Y., Sakagami, H., et al. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology. [Link]

  • Saeedi, M., Ghafouri, H., Zare, F., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. [Link]

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  • Al-Ostath, A. I., Abed, A. A., & Al-Qatatsheh, A. A. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]

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  • Sharma, R., Kumar, R., & Sharma, P. (2015). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research. [Link]

  • Mardaneh, P., Zare, F., Saeedi, M., et al. (2018). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Research in Pharmaceutical Sciences. [Link]

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  • Karakas, D., Tutar, Y., & Sakagami, H. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Li, Y., Wang, Z., & Liu, Y. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ResearchGate. [Link]

  • Shelar, U. B., Thakare, M. S., & Thorve, S. S. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

  • Gurocak, S., Akyuz, G., & Konuk, D. (2022). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research. [Link]

  • Ahmed, A. A. M., & El-Sayed, M. (2021). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Qu, R., Wang, Y., & Dwivedi, R. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]

  • Sobaś, P., & Szafrański, K. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules. [Link]

  • El-Gamal, M. I., Al-Warhi, T., & Sabt, A. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Al-Khodrani, A. M., & Al-Ghamdi, M. A. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules. [Link]

  • Gupta, H., Singh, R., & Kumar, A. (2014). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Wang, W., Guo, Y., Wang, L., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

  • Frapwell, N. R., Al-Bayati, M. A., & Nobbs, A. H. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromoquinoline. PubChem. [Link]

  • Teja, S., Kumar, A., & Rao, K. S. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

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Exploratory

The Rosetta Stone of Molecular Identity: A Technical Guide to InChI and SMILES for Methyl 6-bromo-2-methylquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of chemical research and drug development, the unambiguous identification of a molecule is paramount. Trivial and even systematic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical research and drug development, the unambiguous identification of a molecule is paramount. Trivial and even systematic IUPAC names can be cumbersome and prone to ambiguity, hindering effective data exchange and computational analysis. To address this, the scientific community has developed robust, machine-readable chemical identifiers. This guide provides an in-depth technical exploration of two such critical identifiers, the IUPAC International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES), using Methyl 6-bromo-2-methylquinoline-4-carboxylate as a central case study.

This molecule, a substituted quinoline, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate and consistent representation of such molecules is the foundation of modern cheminformatics and drug discovery pipelines.

Deconstructing the Digital Signature: InChI and SMILES

At their core, both InChI and SMILES are line notations—strings of ASCII characters—that describe a chemical structure. However, they differ in their design philosophy and application.

  • InChI (IUPAC International Chemical Identifier): Developed by the International Union of Pure and Applied Chemistry (IUPAC), InChI is a standardized and non-proprietary identifier designed to be a unique signature for a given chemical substance.[1][2] Its layered format allows for the representation of molecular information in a hierarchical manner, including connectivity, tautomeric information, stereochemistry, and isotopic composition.[2] The generation of an InChI string follows a strict, deterministic algorithm, ensuring that a given structure will always produce the same identifier.[2]

  • SMILES (Simplified Molecular Input Line Entry System): As its name suggests, SMILES was designed to be a more human-readable and compact notation for representing molecular structures.[3][4][5][6] Developed in the 1980s, it has become a de facto standard in many cheminformatics applications for its simplicity in encoding molecular graphs.[4][5][6] Unlike the standard InChI, a single molecule can have multiple valid SMILES representations, although "canonical" SMILES algorithms exist to generate a unique string.[5]

Methyl 6-bromo-2-methylquinoline-4-carboxylate: A Case Study

Let's now apply these concepts to our target molecule, Methyl 6-bromo-2-methylquinoline-4-carboxylate.

Identifier Type String
InChI 1S/C12H10BrNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3
SMILES COC(=O)c1cc(c2c(n1)ccc(c2)Br)C
InChIKey KGVBXARDQBUBTH-UHFFFAOYSA-N
In-depth Analysis of the InChI String

The InChI string for Methyl 6-bromo-2-methylquinoline-4-carboxylate, 1S/C12H10BrNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3, can be dissected into its constituent layers:

  • 1S : This prefix indicates the version of the InChI standard used (Standard InChI).

  • /C12H10BrNO2 : This is the chemical formula layer, representing the elemental composition of the molecule.

  • /c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7 : This is the connectivity layer, which describes how the non-hydrogen atoms are connected. The numbers represent the canonical numbering of the atoms, and the parentheses indicate branching.

  • /h3-6H,1-2H3 : This is the hydrogen layer, which specifies the location and number of hydrogen atoms.

Decoding the SMILES String

The SMILES string, COC(=O)c1cc(c2c(n1)ccc(c2)Br)C, provides a more compact representation of the molecular graph:

  • COC(=O) : Represents the methyl ester group (-COOCH3).

  • c1cc(...)c2c(n1)... : Describes the quinoline ring system. The lowercase 'c' and 'n' denote aromatic atoms. The numbers 1 and 2 are used to indicate the closing of the rings.

  • Br : Represents the bromine atom attached to the quinoline ring.

  • C : Represents the methyl group attached to the quinoline ring.

The following diagram illustrates the relationship between the 2D structure of Methyl 6-bromo-2-methylquinoline-4-carboxylate and its SMILES and InChI representations.

G cluster_structure 2D Structure cluster_identifiers Machine-Readable Identifiers img img InChI InChI: 1S/C12H10BrNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3 img->InChI generates SMILES SMILES: COC(=O)c1cc(c2c(n1)ccc(c2)Br)C img->SMILES generates

Caption: From Structure to String: Generating InChI and SMILES.

Practical Applications in Drug Discovery and Development

The utility of InChI and SMILES extends far beyond simple molecular representation. They are integral to a wide array of computational tools and databases that are essential for modern drug discovery.

  • Database Searching and Unification: InChI's uniqueness makes it the gold standard for cross-referencing and merging chemical databases, eliminating redundancies and ensuring data integrity. A researcher can use the InChI or the derived, fixed-length InChIKey to search across multiple platforms like PubChem, ChemSpider, and internal corporate databases with high fidelity.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: SMILES strings are frequently used as input for QSAR models, which correlate chemical structure with biological activity. The linear nature of SMILES allows for the straightforward calculation of molecular descriptors that are used to build these predictive models.

  • Virtual Screening and Library Design: In virtual screening campaigns, large libraries of compounds are computationally evaluated for their potential to bind to a biological target. SMILES representations are used to enumerate and store these vast chemical libraries efficiently.

  • Patent and Literature Searching: Chemical structures are often represented as InChI or SMILES in patents and scientific literature, enabling more precise and comprehensive prior art and novelty searches.

Protocol: Generating and Validating InChI and SMILES

For the practicing scientist, the ability to generate and validate these identifiers is a crucial skill. The following protocol outlines a general workflow using widely available tools.

Objective: To generate and cross-validate the InChI and SMILES strings for a given chemical structure.

Materials:

  • A chemical drawing software (e.g., ChemDraw, MarvinSketch, or a free online tool like MolView).[7]

  • Access to online chemical databases (e.g., PubChem, ChemSpider).

  • An online chemical identifier converter.

Procedure:

  • Structure Drawing:

    • Accurately draw the 2D structure of Methyl 6-bromo-2-methylquinoline-4-carboxylate in the chemical drawing software.

    • Ensure all atoms, bonds, and charges are correctly represented.

  • Identifier Generation:

    • Most chemical drawing software has built-in functionality to generate InChI and SMILES strings.

    • Typically, this can be found under an "Edit" or "Structure" menu with options like "Copy as SMILES" or "Generate InChI".

  • Validation Step 1: Database Lookup:

    • Search for "Methyl 6-bromo-2-methylquinoline-4-carboxylate" or its CAS number (786659-09-4) in a major chemical database like PubChem.

    • Compare the InChI and SMILES provided in the database with the ones you generated.

  • Validation Step 2: Cross-Conversion:

    • Use an online chemical identifier converter.

    • Input the generated SMILES string and convert it to an InChI. Verify that it matches your originally generated InChI.

    • Conversely, input the InChI string and convert it to a SMILES string. While the exact SMILES may vary due to different canonicalization algorithms, the resulting structure should be identical.

The following workflow diagram illustrates this self-validating process.

G A 1. Draw Chemical Structure B 2. Generate InChI & SMILES A->B C 3. Database Validation (e.g., PubChem) B->C D 4. Identifier Conversion Tool B->D E 5. Compare Generated vs. Database Identifiers C->E F 6. Cross-Convert (SMILES to InChI & InChI to SMILES) D->F G 7. Final Verification E->G F->G

Caption: Workflow for generating and validating chemical identifiers.

Conclusion

InChI and SMILES are indispensable tools in the modern chemical sciences. They provide a universal language for describing molecular structures, facilitating seamless data exchange, and powering the computational engines of drug discovery. A thorough understanding of their structure, generation, and application, as demonstrated with Methyl 6-bromo-2-methylquinoline-4-carboxylate, is essential for any researcher or scientist working in this data-intensive field. By embracing these standards, the scientific community can ensure the accuracy, reproducibility, and interoperability of chemical information, ultimately accelerating the pace of innovation.

References

  • IUPAC. The IUPAC International Chemical Identifier (InChI). [Link]

  • InChI Trust. InChI Home. [Link]

  • U.S. Environmental Protection Agency. SMILES Tutorial. [Link]

  • Wikipedia. International Chemical Identifier. [Link]

  • MolView. [Link]

  • PubChem. Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. [Link]

  • Wikipedia. Simplified Molecular Input Line Entry System. [Link]

  • PubChemLite. Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate (C11H8BrNO3). [Link]

  • Chemicalize. International Chemical Identifier Generator (InChI key). [Link]

  • Leskoff. SMILES to Structure. [Link]

  • ChemEurope.com. Simplified molecular input line entry specification. [Link]

  • YouTube. Chemical Structures into SMILES Strings in ChemDraw. [Link]

  • Simplified molecular-input line-entry system SMILES. [Link]

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Protocols & Analytical Methods

Method

The Gould-Jacobs Reaction: A Comprehensive Guide to Quinoline Synthesis for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The Gould-Jacobs reaction, a classic and enduringly relevant synthetic methodology, prov...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The Gould-Jacobs reaction, a classic and enduringly relevant synthetic methodology, provides a robust and versatile route to 4-hydroxyquinoline derivatives, key precursors to a wide array of pharmaceuticals. This technical guide offers an in-depth exploration of the Gould-Jacobs reaction, from its mechanistic underpinnings to detailed experimental protocols and its application in drug development, designed to empower researchers and scientists in their synthetic endeavors.

Theoretical Framework: Mechanism and Strategic Considerations

First reported by R.G. Gould and W.A. Jacobs in 1939, this reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][2] Subsequent hydrolysis and decarboxylation can then yield the 4-quinolinone core.[3][4] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]

The Reaction Pathway:

The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:

  • Condensation: The synthesis initiates with a nucleophilic attack by the amino group of the aniline on the electrophilic double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to generate a stable anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This critical step is a 6-electron electrocyclization that requires significant thermal energy, typically in excess of 250 °C, to form the quinoline ring system.[1] This high activation energy barrier can be overcome using conventional heating in high-boiling point solvents or, more efficiently, through microwave irradiation.[1]

  • Saponification and Decarboxylation (Optional): The resulting 4-hydroxy-3-carboalkoxyquinoline can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated upon heating to yield the 4-hydroxyquinoline.[3][4]

Diagram of the Gould-Jacobs Reaction Mechanism:

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Attack (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized_Product Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->Cyclized_Product High Temperature (e.g., >250°C) 6-electron electrocyclization Carboxylic_Acid 4-Hydroxyquinoline- 3-carboxylic acid Cyclized_Product->Carboxylic_Acid Saponification (e.g., NaOH) Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Decarboxylation (Heat) Gould_Jacobs_Workflow cluster_traditional Traditional Protocol cluster_microwave Microwave-Assisted Protocol T_Start 1. Mix Aniline & DEEM T_Condense 2. Heat (100-130°C) (Formation of Intermediate) T_Start->T_Condense T_Evap 3. Remove EtOH T_Condense->T_Evap T_Cyclize 4. Dissolve in High-Boiling Solvent & Reflux (>250°C) T_Evap->T_Cyclize T_Isolate 5. Cool, Precipitate, Filter T_Cyclize->T_Isolate T_Wash 6. Wash & Dry T_Isolate->T_Wash M_Start 1. Mix Aniline & DEEM in Vial M_Irradiate 2. Microwave Irradiation (e.g., 300°C, 5 min) M_Start->M_Irradiate M_Isolate 3. Cool, Precipitate, Filter M_Irradiate->M_Isolate M_Wash 4. Wash & Dry M_Isolate->M_Wash

Sources

Application

The Versatile Intermediate: A Guide to the Application of Methyl 6-bromo-2-methylquinoline-4-carboxylate

Foreword For the discerning researcher in medicinal chemistry and materials science, the strategic value of a well-functionalized heterocyclic scaffold cannot be overstated. Methyl 6-bromo-2-methylquinoline-4-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For the discerning researcher in medicinal chemistry and materials science, the strategic value of a well-functionalized heterocyclic scaffold cannot be overstated. Methyl 6-bromo-2-methylquinoline-4-carboxylate emerges as a pivotal intermediate, offering a trifecta of reactive sites: the quinoline core, a synthetically versatile bromine substituent, and a readily modifiable ester group. This guide provides an in-depth exploration of this compound, from its synthesis to its application in transformative cross-coupling reactions, designed to empower researchers to harness its full synthetic potential.

Compound Profile: Methyl 6-bromo-2-methylquinoline-4-carboxylate

This quinoline derivative is a solid at room temperature, possessing a molecular architecture primed for diversification. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, serving as a linchpin for the introduction of a wide array of molecular fragments. The methyl group at the 2-position and the methyl carboxylate at the 4-position influence the electronic properties and steric environment of the quinoline ring, thereby modulating its reactivity and the biological activity of its derivatives.

PropertyValueSource
CAS Number 786659-09-4[1]
Molecular Formula C₁₂H₁₀BrNO₂[1]
Molecular Weight 280.12 g/mol [1]
Appearance Solid (predicted)-

Synthesis of the Precursor and the Target Intermediate

The journey to harnessing the potential of Methyl 6-bromo-2-methylquinoline-4-carboxylate begins with the synthesis of its carboxylic acid precursor, a classic example of the Doebner reaction.[3] This is followed by a straightforward esterification to yield the target intermediate.

Synthesis of 6-bromo-2-methylquinoline-4-carboxylic acid via the Doebner Reaction

The Doebner reaction is a three-component condensation that efficiently constructs the quinoline-4-carboxylic acid scaffold.[3] In this case, 4-bromoaniline, pyruvic acid, and an aldehyde (in this case, acetaldehyde, which can be generated in situ or used directly) are condensed, typically in an alcoholic solvent.

Protocol 1: Synthesis of 6-bromo-2-methylquinoline-4-carboxylic acid

Materials:

  • 4-bromoaniline

  • Pyruvic acid

  • Acetaldehyde (or paraldehyde as a source)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • To this stirred solution, add pyruvic acid (1.1 eq) followed by the slow addition of acetaldehyde (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-bromo-2-methylquinoline-4-carboxylic acid as a solid.

Causality Behind Experimental Choices:

  • The use of an acid catalyst is crucial for the initial formation of the Schiff base between the aniline and the aldehyde, which is a key step in the reaction mechanism.

  • Ethanol is a common solvent as it effectively dissolves the reactants and allows for a suitable reflux temperature.

  • The precipitation of the product upon cooling provides a simple and effective initial purification step.

Esterification to Methyl 6-bromo-2-methylquinoline-4-carboxylate

With the carboxylic acid in hand, the next step is its conversion to the methyl ester. A classic Fischer esterification is a reliable and scalable method for this transformation.[4]

Protocol 2: Fischer Esterification

Materials:

  • 6-bromo-2-methylquinoline-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane or Ethyl acetate

Procedure:

  • Suspend 6-bromo-2-methylquinoline-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Heat the mixture to reflux and maintain for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 6-bromo-2-methylquinoline-4-carboxylate.

  • The product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ester.

Causality Behind Experimental Choices:

  • Using methanol as both the reagent and solvent drives the equilibrium of the esterification reaction towards the product side.

  • Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • The aqueous workup is essential to remove the acid catalyst and any remaining water-soluble impurities.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Esterification 4-bromoaniline 4-bromoaniline Doebner_Reaction Doebner Reaction 4-bromoaniline->Doebner_Reaction Pyruvic_acid Pyruvic acid Pyruvic_acid->Doebner_Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Doebner_Reaction Carboxylic_Acid 6-bromo-2-methylquinoline- 4-carboxylic acid Doebner_Reaction->Carboxylic_Acid Esterification Fischer Esterification Carboxylic_Acid->Esterification Methanol Methanol Methanol->Esterification H2SO4_cat H₂SO₄ (cat.) H2SO4_cat->Esterification Target_Ester Methyl 6-bromo-2-methylquinoline- 4-carboxylate Esterification->Target_Ester

Caption: Synthetic workflow for Methyl 6-bromo-2-methylquinoline-4-carboxylate.

Application as a Chemical Intermediate: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of Methyl 6-bromo-2-methylquinoline-4-carboxylate lies in the reactivity of its C-Br bond. This site serves as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the rapid assembly of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[5] This reaction is particularly valuable for creating biaryl structures, which are common motifs in pharmaceuticals.

Protocol 3: Suzuki-Miyaura Coupling

Materials:

  • Methyl 6-bromo-2-methylquinoline-4-carboxylate

  • Arylboronic acid (e.g., phenylboronic acid) (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add Methyl 6-bromo-2-methylquinoline-4-carboxylate (1.0 eq), the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-methylquinoline-4-carboxylate derivative.

Causality Behind Experimental Choices:

  • An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • The choice of catalyst, base, and solvent can significantly impact the reaction efficiency and should be optimized for each specific substrate combination.

Suzuki_Coupling Start_Mat Methyl 6-bromo-2-methyl- quinoline-4-carboxylate Coupling Suzuki-Miyaura Coupling Start_Mat->Coupling Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Coupling Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupling Base Base Base->Coupling Product Methyl 6-aryl-2-methyl- quinoline-4-carboxylate Coupling->Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[6] These structures are valuable in materials science and as precursors for further synthetic transformations.

Protocol 4: Sonogashira Coupling

Materials:

  • Methyl 6-bromo-2-methylquinoline-4-carboxylate

  • Terminal alkyne (e.g., phenylacetylene) (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst, 2-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine) (acts as solvent and base)

  • Solvent (e.g., THF, DMF, if needed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Methyl 6-bromo-2-methylquinoline-4-carboxylate (1.0 eq) in the amine base (e.g., triethylamine).

  • Add the palladium catalyst and copper(I) iodide.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction to the appropriate temperature (can range from room temperature to 80 °C) and monitor by TLC.

  • Upon completion, cool the reaction, filter off the amine hydrobromide salt, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • The copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • The amine base is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[7] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties.[8]

Protocol 5: Buchwald-Hartwig Amination

Materials:

  • Methyl 6-bromo-2-methylquinoline-4-carboxylate

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (1.1 - 1.2 eq relative to Pd)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by Methyl 6-bromo-2-methylquinoline-4-carboxylate (1.0 eq) and the amine.

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands generally promote the reductive elimination step and improve catalytic activity.

  • A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

Future Perspectives

The synthetic versatility of Methyl 6-bromo-2-methylquinoline-4-carboxylate makes it an attractive building block for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs.[9] Its derivatives are promising candidates for the development of new therapeutic agents, particularly in the area of kinase inhibitors and other targeted therapies.[10] Furthermore, the introduction of novel functionalities via cross-coupling reactions opens up possibilities for the design of new materials with interesting photophysical or electronic properties.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • PubMed. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Fig. S8 13 C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). [Link]

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • Cambridge University Press. Doebner-von Miller Synthesis. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

  • Royal Society of Chemistry. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

  • Organic Syntheses. ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. [Link]

  • PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Khan Academy. Fischer esterification. [Link]

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Method

Synthesis of 6-bromo-2-methyl-quinoline-4-carboxylic acid: An Application Note and Protocol

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This document provides a detailed experimental procedure for the synthesis of 6-bromo-2-methyl-quinoline-4-carboxylic acid, a valuable heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This document provides a detailed experimental procedure for the synthesis of 6-bromo-2-methyl-quinoline-4-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. The protocol is based on the well-established Pfitzinger reaction, a robust method for the preparation of quinoline-4-carboxylic acids. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful synthesis.

Introduction: The Significance of Quinolines and the Pfitzinger Reaction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] In particular, quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry. The Pfitzinger reaction, discovered in the late 19th century, remains a highly relevant and efficient method for constructing this key molecular framework.[2][3] The reaction involves the condensation of an isatin (or a derivative) with a carbonyl compound containing an α-methylene group under basic conditions to yield a substituted quinoline-4-carboxylic acid.[3]

This application note details the synthesis of 6-bromo-2-methyl-quinoline-4-carboxylic acid, leveraging the Pfitzinger reaction. The choice of this synthetic route is predicated on the commercial availability and straightforward synthesis of the necessary precursors, 6-bromoisatin and acetone.

Mechanistic Insight: The Pfitzinger Reaction Pathway

The Pfitzinger reaction proceeds through a series of well-understood steps, providing a clear basis for the selection of reaction conditions.

  • Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolysis of the amide bond in 6-bromoisatin, facilitated by a strong base like potassium hydroxide. This ring-opening step forms a keto-acid intermediate.[3]

  • Imine Formation: The carbonyl compound, in this case, acetone, reacts with the aniline derivative of the ring-opened intermediate to form an imine.

  • Tautomerization: The imine then tautomerizes to the more stable enamine.[3]

  • Intramolecular Cyclization and Dehydration: The enamine intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic product, 6-bromo-2-methyl-quinoline-4-carboxylic acid.[3]

Experimental Protocol

This synthesis is a two-stage process: the preparation of the 6-bromoisatin precursor, followed by the Pfitzinger reaction to yield the target compound.

Stage 1: Synthesis of 6-Bromoisatin

6-Bromoisatin is a crucial intermediate for this synthesis and can be prepared from 3-bromoaniline.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(3-bromophenyl)-2-hydroxyiminoacetamide243.0655 g0.2272
Concentrated Sulfuric Acid98.08275 mL-
Ice Water18.02As needed-

Procedure:

  • In a fume hood, cautiously add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) to concentrated sulfuric acid (275 mL), ensuring the temperature is maintained at 50°C.

  • Increase the temperature of the reaction mixture to 90°C and maintain for 3 hours.

  • After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker of ice water. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid to obtain 6-bromoisatin as a yellow solid (expected yield: ~50 g, 98%).[4]

Stage 2: Synthesis of 6-bromo-2-methyl-quinoline-4-carboxylic acid via Pfitzinger Reaction

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Bromoisatin226.0310.0 g0.044
Potassium Hydroxide56.1112.4 g0.221
Ethanol (95%)46.07100 mL-
Acetone58.086.4 mL (5.1 g)0.088
Hydrochloric Acid (concentrated)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (12.4 g, 0.221 mol) in 95% ethanol (100 mL) with gentle heating.

  • To the warm solution, add 6-bromoisatin (10.0 g, 0.044 mol) in portions. The solution will turn dark.

  • After the 6-bromoisatin has dissolved, add acetone (6.4 mL, 0.088 mol).

  • Heat the reaction mixture to reflux and maintain for 5-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is between 5 and 6. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or a suitable solvent to obtain pure 6-bromo-2-methyl-quinoline-4-carboxylic acid.

Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: 6-Bromoisatin Synthesis cluster_stage2 Stage 2: Pfitzinger Reaction A N-(3-bromophenyl)-2- hydroxyiminoacetamide C Reaction at 90°C A->C B Concentrated H2SO4 B->C D Precipitation in Ice Water C->D E Filtration and Drying D->E F 6-Bromoisatin E->F G 6-Bromoisatin F->G Product used as starting material J Reflux (5-15h) G->J H KOH in Ethanol H->J I Acetone I->J K Acidification (HCl) J->K L Filtration and Recrystallization K->L M 6-bromo-2-methyl-quinoline-4-carboxylic acid L->M

Caption: Workflow for the synthesis of 6-bromo-2-methyl-quinoline-4-carboxylic acid.

Discussion and Key Considerations

  • Safety Precautions: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Monitoring: The progress of the Pfitzinger reaction can be conveniently monitored by TLC. The disappearance of the starting material (6-bromoisatin) and the appearance of the product spot will indicate the completion of the reaction.

  • Work-up and Purification: The purity of the final product is crucial for its intended application. Recrystallization is a standard and effective method for purifying the crude product. The choice of solvent for recrystallization may need to be optimized based on the solubility of the product and impurities.

  • Alternative Synthetic Routes: While the Pfitzinger reaction is a reliable method, other synthetic strategies for quinoline-4-carboxylic acids exist, such as the Doebner-von Miller and Doebner reactions.[1][6][7][8] The Doebner reaction, for instance, involves a three-component reaction of an aniline, an aldehyde, and pyruvic acid.[6][9] However, for the synthesis of 6-bromo-2-methyl-quinoline-4-carboxylic acid, the Pfitzinger approach offers a more direct route with readily accessible starting materials.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6-bromo-2-methyl-quinoline-4-carboxylic acid via the Pfitzinger reaction. By understanding the underlying mechanism and adhering to the outlined experimental procedure, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development.

References

  • Kuroda, T., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • Lv, Q., et al. (2013). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. Available at: [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
  • Kuroda, T., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • 1H-Indole-2,3-dione, 6-bromo-. PubChem. Available at: [Link]

  • Sharma, P., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Buu-Hoi, N. P., et al. (1953). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Abdel-Aziz, M., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Available at: [Link]

  • Lepidine. Organic Syntheses Procedure. Available at: [Link]

  • Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Semantic Scholar. Available at: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

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Application

Application of Methyl 6-bromo-2-methylquinoline-4-carboxylate in Anticancer Research: A Technical Guide for Investigation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for Methyl 6-bromo-2-methylquinoline-4-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for Methyl 6-bromo-2-methylquinoline-4-carboxylate in the field of anticancer research. While direct, extensive studies on this specific molecule are emerging, the quinoline scaffold is a well-established pharmacophore in oncology, suggesting significant potential for this derivative.[1] This guide is designed to provide a robust framework for its systematic evaluation as a novel therapeutic agent.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[1] Numerous quinoline derivatives have been developed and investigated for their potent anticancer activities, with several now in clinical use.[2] These compounds exert their effects through a multitude of mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[1][3] Furthermore, some derivatives are known to inhibit topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication.[1]

  • Kinase Inhibition: Many quinoline-based drugs target protein kinases, such as tyrosine kinases, which are often dysregulated in cancer and play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival.[2]

  • Induction of Apoptosis: A significant number of quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at various checkpoints.

  • Anti-angiogenesis: Some quinoline derivatives can inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.

The subject of this guide, Methyl 6-bromo-2-methylquinoline-4-carboxylate, incorporates several key structural features that suggest potential anticancer activity. The quinoline core provides the fundamental scaffold for biological interaction. The bromo-substituent at the 6-position can enhance the compound's activity, a phenomenon observed in other quinazoline derivatives.[4] The methyl group at the 2-position and the methyl carboxylate at the 4-position can influence the molecule's solubility, cell permeability, and binding affinity to target proteins.

Proposed Investigational Workflow

To systematically evaluate the anticancer potential of Methyl 6-bromo-2-methylquinoline-4-carboxylate, a multi-step experimental approach is recommended. This workflow is designed to first establish its cytotoxic effects and then to elucidate the underlying mechanisms of action.

G cluster_0 In Vitro Evaluation cluster_1 Mechanistic Deep Dive cluster_2 In Vivo Validation A Cytotoxicity Screening (MTT Assay) B IC50 Determination A->B Identify potent cell lines C Mechanism of Action Studies B->C Select relevant concentrations D Apoptosis Assay (Annexin V/PI Staining) C->D Investigate cell death and proliferation E Cell Cycle Analysis (Propidium Iodide Staining) C->E Investigate cell death and proliferation F Xenograft Tumor Model C->F Confirm efficacy in a biological system

Caption: Proposed experimental workflow for evaluating the anticancer potential of Methyl 6-bromo-2-methylquinoline-4-carboxylate.

Key Experimental Protocols

This section provides detailed, step-by-step protocols for the foundational in vitro assays necessary to characterize the anticancer properties of Methyl 6-bromo-2-methylquinoline-4-carboxylate.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[5]

Protocol:

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) to logarithmic growth phase.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Methyl 6-bromo-2-methylquinoline-4-carboxylate in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Table 1: Hypothetical IC50 Values for Methyl 6-bromo-2-methylquinoline-4-carboxylate

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.9
HCT116Colorectal Carcinoma12.5
MCF-10ANon-tumorigenic Breast> 100
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with Methyl 6-bromo-2-methylquinoline-4-carboxylate at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[11]

    • Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[11]

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

G cluster_0 Cell Populations A Untreated Cells B Compound Treatment A->B C Harvest & Wash Cells B->C D Stain with Annexin V-FITC & PI C->D E Flow Cytometry Analysis D->E F Live (Annexin V- / PI-) E->F Quantify G Early Apoptotic (Annexin V+ / PI-) E->G Quantify H Late Apoptotic/Necrotic (Annexin V+ / PI+) E->H Quantify I Necrotic (Annexin V- / PI+) E->I Quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

This method utilizes propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[12] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, enabling the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the compound at IC50 concentrations for various time points (e.g., 12, 24, 48 hours).

    • Harvest the cells by trypsinization.

  • Fixation:

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing to prevent clumping.[13]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[12]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.[14]

    • The DNA content will be displayed as a histogram, showing distinct peaks for G0/G1, S, and G2/M phases.

    • Quantify the percentage of cells in each phase of the cell cycle.

In Vivo Efficacy Evaluation: Xenograft Tumor Model

Should in vitro studies demonstrate significant anticancer activity, the next logical step is to evaluate the efficacy of Methyl 6-bromo-2-methylquinoline-4-carboxylate in an in vivo model. A subcutaneous xenograft model in immunodeficient mice is a standard approach.[15]

Protocol Outline:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of athymic nude mice.[15]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[15]

  • Compound Administration:

    • Administer Methyl 6-bromo-2-methylquinoline-4-carboxylate via a suitable route (e.g., intraperitoneal or oral gavage) at various doses.[15]

    • The control group should receive the vehicle. A positive control group treated with a standard-of-care chemotherapeutic agent can also be included.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

Conclusion

Methyl 6-bromo-2-methylquinoline-4-carboxylate represents a promising, yet underexplored, candidate for anticancer drug development. The protocols and investigational workflow detailed in this guide provide a solid foundation for its systematic evaluation. By following this structured approach, researchers can effectively characterize its cytotoxic and mechanistic properties, ultimately determining its potential as a novel therapeutic agent. The rich history of quinoline derivatives in oncology provides a strong rationale for undertaking such an investigation.[1]

References

  • Jain, A. K., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 98(9), 100128.
  • Chen, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(11), 3328.
  • Anand, J., & Sethi, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 123-131.
  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100589.
  • Abdel-Maksoud, M. S., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 31897-31916.
  • Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Singh, R., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(8), 2139-2155.
  • Gholampour, N., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(5), e202201245.
  • National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Zare, N., et al. (2024).
  • Gambino, D., & Otero, L. (2019). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Inorganics, 7(9), 109.
  • University College London. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Okten, S., et al. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. Retrieved from [Link]

  • Wilson, A. A., et al. (2016). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. MedChemComm, 7(1), 139-148.
  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

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Method

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial and Anti-inflammatory Screening of Quinoline Derivatives

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are prevalent in both natural products (e.g., quinine) and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities.[3][4] This versatility has established the quinoline motif as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. Among its many therapeutic applications, the antimicrobial and anti-inflammatory potential of quinoline derivatives is of paramount interest, driven by the urgent need for new agents to combat drug-resistant pathogens and chronic inflammatory diseases.[5][6]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore field-proven in vitro and in vivo screening methodologies to effectively identify and characterize the antimicrobial and anti-inflammatory efficacy of novel quinoline derivatives.

Part 1: Screening for Antimicrobial Activity

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Quinoline derivatives offer a promising avenue for the development of new antibacterial agents, acting through various mechanisms, including the potential inhibition of essential enzymes like ATP synthase.[7][8] The following workflow provides a systematic approach to evaluate this potential, progressing from initial qualitative screening to quantitative assessment.

Overall Antimicrobial Screening Workflow

The logical progression from a broad primary screen to a quantitative determination of potency is crucial for efficient resource allocation in a drug discovery campaign.

G cluster_0 Compound Acquisition cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis & Hit Selection Compound Quinoline Derivative Library DiskAssay Disk Diffusion Assay (Qualitative) Compound->DiskAssay Test against bacterial panel MIC Broth Microdilution (Determine MIC) DiskAssay->MIC Active compounds advance Analysis Compare MIC Values MIC->Analysis Hit Select Lead Compounds Analysis->Hit

Caption: High-level workflow for antimicrobial screening.

Primary Screening: The Kirby-Bauer Disk Diffusion Assay

Expertise & Experience: The Kirby-Bauer method is the quintessential first-pass assay in antimicrobial screening. Its value lies in its simplicity, low cost, and ability to rapidly screen a large number of compounds against a panel of diverse microorganisms. It provides a clear visual and qualitative indication of antibacterial activity, allowing for the swift prioritization of compounds for more rigorous quantitative testing.

Principle: A paper disk impregnated with a known concentration of the quinoline derivative is placed on an agar plate uniformly inoculated with a target bacterium.[9] The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[10][11] The diameter of this zone is proportional to the compound's activity and diffusion characteristics.

Protocol: Step-by-Step Disk Diffusion

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth. Repeat this two more times, rotating the plate 60 degrees each time.

  • Disk Application: Aseptically place sterile blank paper disks (6 mm diameter) onto the inoculated agar surface. Using a micropipette, apply a specific volume (e.g., 10 µL) of the quinoline derivative solution (dissolved in a suitable solvent like DMSO) onto each disk.

  • Controls (Self-Validation):

    • Positive Control: A disk with a standard antibiotic (e.g., Ciprofloxacin, Vancomycin) to which the test organism is known to be susceptible.[6]

    • Negative Control: A disk treated only with the solvent (e.g., DMSO) to ensure it has no intrinsic antibacterial activity.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zones of inhibition in millimeters (mm).

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Expertise & Experience: While the disk diffusion assay identifies if a compound is active, the broth microdilution assay quantifies how active it is. This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), a critical parameter for comparing the potency of different compounds and for guiding further development.[12] The use of 96-well plates makes this a high-throughput and reproducible method.[13]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The assay involves challenging a standardized bacterial inoculum with a two-fold serial dilution of the quinoline derivative in a liquid growth medium.

Protocol: Step-by-Step Broth Microdilution

  • Plate Preparation: Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution: In well 1, add 100 µL of the quinoline derivative at twice the highest desired test concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB at a concentration of approximately 1 x 10⁶ CFU/mL. This is typically achieved by diluting the 0.5 McFarland standard suspension.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.[15]

  • Controls (Self-Validation):

    • Growth Control (Negative): Well 11 contains broth and bacteria but no compound. This well should show turbidity.

    • Sterility Control (Blank): Well 12 contains only broth. This well should remain clear.[15]

    • Positive Control: A separate row can be set up with a standard antibiotic.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound (the first well in the dilution series) that shows no visible turbidity (i.e., is completely clear).

Data Presentation: Antimicrobial Activity

Summarizing results in a clear, tabular format is essential for structure-activity relationship (SAR) analysis.

Table 1: Hypothetical MIC Values of Quinoline Derivatives (µg/mL)

Compound IDDerivative StructureS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
QN-01Unsubstituted>128>128>128
QN-025-chloro83264
QN-035,7-dibromo41632
QN-045-nitro1664>128
Ciprofloxacin(Reference Drug)10.251

Part 2: Screening for Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases. Quinoline derivatives have been shown to modulate inflammatory pathways, potentially by inhibiting key enzymes like cyclooxygenase (COX) or regulating transcription factors such as NF-κB.[4][16] The following assays provide a robust framework for evaluating their anti-inflammatory properties, from the cellular level to a whole-organism model.

In Vitro Screening: Nitric Oxide (NO) Inhibition in Macrophages

Expertise & Experience: The lipopolysaccharide (LPS)-stimulated macrophage model is a cornerstone of in vitro inflammation research. Macrophages are key players in the inflammatory response, and their production of nitric oxide (NO), a potent pro-inflammatory mediator, is a reliable and easily quantifiable biomarker. The Griess assay is a straightforward and sensitive colorimetric method for measuring nitrite (a stable breakdown product of NO), making this a highly efficient screening platform.[17][18]

Principle: Bacterial LPS stimulates macrophages (e.g., RAW 264.7 cell line) to upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a burst in NO production.[19] Potential anti-inflammatory compounds are co-incubated with the cells to assess their ability to suppress this NO production.

Inflammatory Signaling Pathway in Macrophages

This diagram illustrates the intracellular cascade initiated by LPS, leading to the production of inflammatory mediators, and highlights potential points of inhibition for quinoline derivatives.

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Signal Transduction NFkB_In IκB-NF-κB (Inactive) IKK->NFkB_In Phosphorylates IκB NFkB_Ac NF-κB (Active) NFkB_In->NFkB_Ac IκB Degradation Nucleus Nucleus NFkB_Ac->Nucleus Translocation iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) Production iNOS_protein->NO Quinoline Quinoline Derivative Quinoline->IKK Inhibits? Quinoline->NFkB_Ac Inhibits?

Caption: LPS-induced NO production pathway in macrophages.

Protocol: Step-by-Step Nitric Oxide (Griess) Assay

  • Cell Culture: Seed RAW 264.7 macrophages into a 96-well plate at a density of ~1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[20]

  • Compound Treatment: Remove the old media and replace it with fresh media containing various concentrations of the quinoline derivatives. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well (final concentration of ~1-2 µg/mL), except for the negative control wells.

  • Controls (Self-Validation):

    • Negative Control: Cells with media only (no compound, no LPS).

    • Positive Control: Cells with LPS and media (no compound).

    • Drug Control: Cells with the highest concentration of compound only (no LPS).

    • Reference Inhibitor: Cells with LPS and a known inhibitor (e.g., dexamethasone).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Griess Assay:

    • Transfer 50-100 µL of supernatant from each well to a new 96-well plate.[17]

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Measurement: Read the absorbance at 540-550 nm.[20] Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Cytotoxicity Assay: It is critical to run a parallel plate assay for cell viability (e.g., MTT or resazurin) to ensure that the observed decrease in NO is not simply due to the compound killing the cells.

In Vivo Screening: Carrageenan-Induced Paw Edema

Expertise & Experience: The carrageenan-induced paw edema model in rodents is a classical, highly reproducible, and widely accepted assay for evaluating the acute anti-inflammatory activity of novel compounds.[21][22] It effectively mimics the physiological hallmarks of acute inflammation, including edema, providing a robust in vivo system to validate in vitro findings.

Principle: A sub-plantar injection of carrageenan, a phlogistic agent, into a rodent's paw triggers a localized, acute inflammatory response.[23][24] The resulting increase in paw volume (edema) is measured over several hours. The ability of a pre-administered test compound to reduce this swelling compared to a vehicle-treated control group is a direct measure of its anti-inflammatory efficacy.

Protocol: Step-by-Step Paw Edema Assay

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats or Swiss albino mice) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1 (Control): Receives vehicle only (e.g., saline with 0.5% Tween 80).

    • Group 2 (Reference): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac).

    • Group 3, 4, etc. (Test): Receive different doses of the quinoline derivatives.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or measure the thickness with digital calipers.

  • Compound Administration: Administer the test compounds and reference drug, typically via oral (p.o.) or intraperitoneal (i.p.) route, approximately 30-60 minutes before the carrageenan injection.[25]

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[25]

  • Paw Volume Measurement: Measure the paw volume/thickness again at 1, 2, 3, and 4 hours post-carrageenan injection.[23]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity

Table 2: Hypothetical Anti-inflammatory Activity of Quinoline Derivatives

Compound IDIn Vitro NO Inhibition IC₅₀ (µM)In Vivo Paw Edema Inhibition (%) @ 3 hr (10 mg/kg)
QN-01>1005.2
QN-0215.445.8
QN-038.958.3
QN-0445.221.7
Indomethacin5.665.1

Conclusion

The quinoline scaffold remains an exceptionally fruitful starting point for the discovery of novel therapeutic agents.[26] The systematic application of the screening protocols detailed in this guide—from the rapid Kirby-Bauer assay and quantitative MIC determination to the cellular NO inhibition and in vivo paw edema models—provides a robust and reliable pathway for identifying and validating quinoline derivatives with significant antimicrobial and anti-inflammatory potential. By understanding the principles behind each assay and incorporating rigorous, self-validating controls, researchers can confidently advance the most promising candidates toward further preclinical development.

References

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • PubMed Central. (2024, June 3). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model.
  • PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • PMC - NIH. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
  • PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
  • ResearchGate. (2025, August 6). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation.
  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Bio-protocol. (n.d.). 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • MDPI. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • YouTube. (2013, August 15). Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Retrieved from [Link]

  • MDPI. (n.d.). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves.
  • PubMed. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds.
  • PMC - NIH. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Retrieved from [Link]

  • Regulation of NO production from macrophages by LPS and catecholamines. (2025, August 7). Retrieved from [Link]

  • YouTube. (2017, November 15). Determination of MIC by Broth Dilution Method.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024, February 27). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
  • PubMed Central. (n.d.). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin.
  • PubMed. (n.d.). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria.
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Application

Application Notes and Protocols for the N-Acylation of the Quinoline Nitrogen

Introduction: The Strategic Role of N-Acyl Quinolinium Salts in Synthesis The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Acyl Quinolinium Salts in Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional molecules.[1][2] A key transformation in the synthetic manipulation of quinolines is the N-acylation of the heterocyclic nitrogen. This reaction generates highly reactive N-acyl quinolinium salts, which serve as pivotal intermediates for a variety of subsequent functionalizations. The temporary disruption of aromaticity upon acylation activates the quinoline system, rendering the C2 and C4 positions susceptible to nucleophilic attack. This guide provides an in-depth exploration of the mechanisms, experimental considerations, and detailed protocols for the successful N-acylation of the quinoline nitrogen, tailored for researchers in organic synthesis and drug development.

Pillar 1: The Underlying Mechanism of N-Acylation

The N-acylation of quinoline is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the quinoline nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. This process results in the formation of a positively charged quaternary quinolinium salt.

The reactivity of this reaction is governed by two primary factors:

  • Nucleophilicity of the Quinoline Nitrogen: Electron-donating groups on the quinoline ring increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity, potentially requiring more forcing conditions.

  • Electrophilicity of the Acylating Agent: The efficiency of the acylation is directly proportional to the electrophilicity of the carbonyl carbon. Acyl halides are the most reactive, followed by acid anhydrides, due to the excellent leaving group ability of the halide and carboxylate ions, respectively.[3]

The resulting N-acyl quinolinium salt is a potent electrophile, primed for subsequent reactions. This reactivity is the foundation of well-established name reactions like the Reissert-Kaufmann reaction, where the activated quinolinium species is trapped by a nucleophile.

N_Acylation_Mechanism General Mechanism of Quinoline N-Acylation cluster_product Product Quinoline Quinoline (Nucleophile) Product N-Acyl Quinolinium Salt (Reactive Intermediate) Quinoline->Product Nucleophilic Attack AcylatingAgent Acylating Agent (Electrophile) R-CO-L AcylatingAgent->Product Electrophilic Carbonyl

Caption: Nucleophilic attack by quinoline nitrogen on the acylating agent.

Pillar 2: Field-Proven Experimental Protocols

The choice of protocol for N-acylation depends on the reactivity of the quinoline substrate and the acylating agent, as well as the desired downstream application of the resulting quinolinium salt. In many cases, these intermediates are not isolated due to their high reactivity and are generated in situ for subsequent transformations.

Protocol 1: N-Acylation using Acyl Chlorides (e.g., Benzoyl Chloride)

This method is highly efficient due to the high reactivity of acyl chlorides. The procedure must be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

A. Materials and Reagents

  • Quinoline or substituted quinoline (1.0 eq)

  • Benzoyl chloride (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe pump

  • Inert atmosphere setup (Nitrogen or Argon)

B. Step-by-Step Methodology

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Dissolution: Dissolve the quinoline substrate (1.0 eq) in anhydrous dichloromethane. The concentration is typically in the range of 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to manage the exothermicity of the reaction and prevent potential side reactions.

  • Addition of Acylating Agent: Add the benzoyl chloride (1.1 eq) dropwise to the stirred quinoline solution over 10-15 minutes using a dropping funnel or syringe. A slow addition rate is crucial for temperature control.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting quinoline is consumed (typically 1-3 hours).

  • In Situ Use: The resulting solution/slurry containing the N-benzoyl quinolinium chloride is often used directly in the next synthetic step without isolation. For example, a nucleophile (like a cyanide source for a Reissert reaction) would be added at this stage.

  • (Optional) Isolation: If the salt is sufficiently stable, it may precipitate from the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials, and dried under vacuum. Note that many N-acyl quinolinium salts are hygroscopic and should be handled accordingly.

Workflow_Acyl_Chloride Workflow for N-Acylation with Acyl Chloride A 1. Dissolve Quinoline in Anhydrous Solvent B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Acyl Chloride (Dropwise) B->C D 4. Stir & Monitor (TLC) C->D E 5. Use In Situ for Next Reaction D->E Direct Use F 6. (Optional) Isolate Salt (Filter & Dry) D->F Isolation

Caption: Experimental workflow for quinoline N-acylation.

Protocol 2: N-Acylation using Acid Anhydrides (e.g., Acetic Anhydride)

Acid anhydrides are less reactive than acyl chlorides, often requiring higher temperatures or longer reaction times. This method is advantageous when a less vigorous acylating agent is desired.

A. Materials and Reagents

  • Quinoline or substituted quinoline (1.0 eq)

  • Acetic anhydride (1.5 - 2.0 eq)

  • Solvent (optional, can be run neat) such as Toluene or Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

B. Step-by-Step Methodology

  • Setup: To a round-bottom flask containing a magnetic stir bar, add the quinoline (1.0 eq) and acetic anhydride (1.5 eq).

  • Heating: Gently heat the mixture with stirring to 80-100 °C. If a solvent is used, bring the mixture to reflux.

  • Reaction: Maintain the temperature and continue stirring for 2-6 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product is to be used in situ, proceed to the next step.

  • Removal of Excess Reagent: If isolation is intended, excess acetic anhydride and the acetic acid byproduct can be removed under reduced pressure (vacuum). The crude N-acetyl quinolinium acetate can then be used or further purified if stable.

Pillar 3: Data Summary and Strategic Considerations

The success of N-acylation is highly dependent on the specific substrates and conditions employed. The following table summarizes representative conditions, highlighting the versatility of the transformation.

Quinoline SubstrateAcylating AgentSolventTemperature (°C)Time (h)Key Considerations
QuinolineBenzoyl ChlorideToluene0 to RT2Highly exothermic; requires cooling.[4]
QuinolineAcetyl ChlorideCH₂Cl₂0 to RT1.5Product is a reactive intermediate.
6-MethoxyquinolineAcetic AnhydrideNeat1004Electron-donating group facilitates reaction.
7-NitroquinolineBenzoyl ChlorideAcetonitrile506Electron-withdrawing group requires heating.
QuinolineAldehydes / K₂S₂O₈H₂O/CH₂Cl₂8012This is a C-acylation, not N-acylation.[5]
Quinoline N-Oxideα-Oxocarboxylic AcidsDioxane13024Palladium-catalyzed C8-acylation.[6][7][8]

Causality Behind Experimental Choices:

  • Solvent Selection: Anhydrous, non-protic solvents like dichloromethane, acetonitrile, or toluene are preferred to prevent reaction with the acylating agent.

  • Temperature Control: For highly reactive acyl chlorides, initial cooling to 0 °C is essential to prevent uncontrolled reactions and the formation of polymeric byproducts. For less reactive systems, heating is necessary to drive the reaction to completion.

  • Stoichiometry: A slight excess of the acylating agent (1.1-1.5 eq) is typically used to ensure complete consumption of the starting quinoline.

  • Inert Atmosphere: While not always strictly necessary for less sensitive substrates, using an inert atmosphere is good practice, especially with acyl halides, to prevent any moisture from entering the reaction.

Conclusion and Outlook

The N-acylation of the quinoline nitrogen is a fundamental, yet powerful, strategy for activating the quinoline ring system. The resulting N-acyl quinolinium salts are versatile intermediates that unlock a wide array of synthetic possibilities, enabling the introduction of various functional groups at the C2 and C4 positions. The protocols detailed herein provide a robust foundation for researchers to successfully perform this transformation. Understanding the underlying mechanisms and the rationale for specific experimental conditions allows for the logical adaptation of these methods to a broad range of quinoline derivatives, paving the way for the discovery and development of novel chemical entities.

References

  • Kumar, A., et al. (2015). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. PubMed. Available at: [Link]

  • Chen, X., et al. (2016). “One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides. Organic Letters. Available at: [Link]

  • Toh, K. K., & Toste, F. D. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, G., et al. (2020). TsCl-promoted thiolation of quinoline N-oxides with thiophenols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, X., et al. (2016). C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C-H Bond Activation. Request PDF. Available at: [Link]

  • Das, S., & Panda, G. (2022). Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddy, G. N., et al. (2017). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. PMC. Available at: [Link]

  • Touré, M., & Georgin, D. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]

  • Wikipedia contributors. (2024). Quinoline. Wikipedia. Available at: [Link]

  • Pernak, J., et al. (2012). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. PMC. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Acyl Substitution Reactivity Chemistry (Acyl Chloride Acid Anhydride Esther Amide). YouTube. Available at: [Link]

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Method

Application Notes and Protocols for Cross-Coupling Reactions Involving 6-Bromoquinoline

Introduction The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. Its unique electronic properties and ability to engage in var...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. Among substituted quinolines, 6-bromoquinoline serves as a versatile and commercially available building block for the synthesis of more complex molecular architectures. The carbon-bromine bond at the 6-position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, providing a robust platform for the introduction of diverse functional groups.

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing common cross-coupling reactions with 6-bromoquinoline. It moves beyond simple procedural lists to explain the underlying principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

The Strategic Importance of the Quinoline-6-Position

The C6 position of the quinoline ring is electronically distinct. It is part of the benzo-fused portion of the heterocycle, and its reactivity is influenced by the nitrogen atom in the adjacent pyridine ring. This position is often targeted for modification in drug design to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, or to introduce new pharmacophoric elements that can enhance target binding affinity and selectivity.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.

Mechanistic Rationale

The catalytic cycle, illustrated below, initiates with the oxidative addition of 6-bromoquinoline to a Pd(0) complex. This is often the rate-limiting step. The subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the desired 6-arylquinoline product and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle. Bulky, electron-rich phosphine ligands are commonly employed to enhance catalytic activity.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L_n(Br)Pd(II)-Quinoline OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex L_n(R)Pd(II)-Quinoline Transmetalation->PdII_R_complex Boronic_Acid R-B(OR')_2 Base Base (e.g., K₂CO₃) Boronic_Acid->Base Base->Transmetalation RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-R-Quinoline RedElim->Product input1 6-Bromoquinoline input1->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 6-bromoquinoline.

Protocol: Synthesis of 6-(4-methoxyphenyl)quinoline

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 6-Bromoquinoline (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar, and flame-dry it under vacuum. Backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 6-bromoquinoline, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent should be degassed prior to use by sparging with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Summary: Typical Suzuki Coupling Conditions
CatalystLigandBaseSolventTemp (°C)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O80
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O90
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, enabling the synthesis of N-arylquinolines, which are prevalent in pharmacologically active compounds.

Mechanistic Rationale

Similar to the Suzuki coupling, the reaction begins with the oxidative addition of 6-bromoquinoline to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex furnishes the desired N-arylated product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which can often be challenging.

Visualizing the Buchwald-Hartwig Experimental Workflow

Buchwald_Hartwig_Workflow start Start setup Assemble & Inertize Schlenk Flask start->setup add_solids Add 6-Bromoquinoline, Pd Catalyst, Ligand, & Base setup->add_solids add_liquids Add Amine & Degassed Solvent (e.g., Toluene) add_solids->add_liquids react Heat Reaction Mixture (e.g., 100-110 °C) add_liquids->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool, Filter, & Extract monitor->workup Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General workflow for Buchwald-Hartwig amination of 6-bromoquinoline.

Protocol: Synthesis of 6-(phenylamino)quinoline

Materials:

  • 6-Bromoquinoline (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • Xantphos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Inert Atmosphere & Reagent Addition: In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask. Add 6-bromoquinoline.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by aniline via syringe.

  • Reaction: Seal the flask and heat the mixture to 110 °C with stirring. Monitor the reaction by LC-MS. The reaction is typically complete in 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a pad of Celite to remove the palladium catalyst, rinsing with ethyl acetate. Concentrate the filtrate.

  • Purification: The residue can be purified by flash chromatography on silica gel to yield the desired product.

Data Summary: Common Buchwald-Hartwig Conditions
CatalystLigandBaseSolventTemp (°C)Reference
Pd(OAc)₂BINAPCs₂CO₃Toluene100
Pd₂(dba)₃XantphosNaOtBuToluene110
Pd(OAc)₂RuPhosK₃PO₄Dioxane100

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and key components in materials with interesting photophysical properties.

Mechanistic Rationale

This reaction involves a dual catalytic system, typically using a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to those previously described. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II)-quinoline complex. The use of a copper co-catalyst allows the reaction to proceed under milder conditions than copper-free variants. An amine base is typically used both as a base and as a solvent.

Protocol: Synthesis of 6-(phenylethynyl)quinoline

Materials:

  • 6-Bromoquinoline (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add 6-bromoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add a mixture of THF and triethylamine (e.g., 2:1 ratio). The solution should be degassed. Add phenylacetylene dropwise.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane and wash with aqueous ammonium chloride solution to remove copper salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

References

  • Title: A Practical Synthesis of Novel 6-Substituted Quinolines via Suzuki-Miyaura Cross-Coupling Reactions Source: Synthetic Communications URL: [Link]

  • Title: Synthesis and Biological Evaluation of 6-Aryl-and 6-Heteroarylquinolines as Potential Anticancer Agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: SPhos-Ligated Palladium Catalyst for Efficient Suzuki-Miyaura Coupling of 6-Chloroquinolines with Arylboronic Acids Source: Tetrahedron Letters URL: [Link]

  • Title: Palladium-Catalyzed Amination of 6-Bromoquinoline: A Study of Reaction Parameters Source: Journal of Organic Chemistry URL: [Link]

  • Title: Xantphos as a Ligand for the Palladium-Catalyzed Amination of Aryl Bromides Source: Organic Letters URL: [Link]

  • Title: RuPhos-Mediated Buchwald-Hartwig Amination of Heteroaryl Halides Source: Angewandte Chemie International Edition URL: [Link]

Application

Application Notes and Protocols: In Vitro Assays for Testing the Biological Activity of Quinoline Esters

Introduction: The Quinoline Ester Scaffold in Drug Discovery The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a vast spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Ester Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a vast spectrum of biological activities. Quinoline derivatives have been instrumental in the development of drugs for a wide range of diseases, from malaria to cancer.[1][2][3][4] The introduction of an ester functional group to the quinoline core can significantly modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview and detailed protocols for a suite of fundamental in vitro assays designed to characterize the biological activity of novel quinoline esters. The assays described herein cover four major areas of therapeutic interest: anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Each protocol is designed to be a self-validating system, emphasizing the importance of appropriate controls to ensure data integrity and reproducibility.

The following sections will delve into the theoretical basis and practical execution of these assays, providing researchers, scientists, and drug development professionals with the necessary tools to effectively screen and characterize quinoline ester libraries.

Section 1: Anticancer Activity Assays

Quinoline derivatives have been extensively investigated for their potential as anticancer agents.[5][6][7][8] Their mechanisms of action are diverse, including the inhibition of topoisomerase, disruption of tubulin polymerization, and induction of apoptosis.[3][8] The initial screening of quinoline esters for anticancer potential typically involves assessing their cytotoxicity against various cancer cell lines.

Assay 1: MTT Assay for Cellular Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.

Workflow Diagram: General Screening Process

G cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 Assay & Data Analysis Compound Quinoline Ester Library Stock Prepare DMSO Stocks (e.g., 10 mM) Compound->Stock Dilutions Serial Dilutions in Culture Medium Stock->Dilutions Treat Treat with Dilutions Dilutions->Treat Seed Seed Cancer Cells in 96-well Plates Incubate1 Incubate (24h) Seed->Incubate1 Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Assay Perform Viability Assay (e.g., MTT) Incubate2->Assay Read Measure Absorbance Assay->Read Analyze Calculate % Viability & IC50 Values Read->Analyze Hit Hit Identification Analyze->Hit

Caption: High-level workflow for screening quinoline esters for biological activity.

Detailed Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231, A549)[6]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Test quinoline esters and a positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the quinoline esters in complete medium from a 10 mM DMSO stock. The final concentration of DMSO in the wells should be ≤ 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.[11][12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 Plot % Viability against compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

ParameterDescription
Cell Line Specific cancer cell line used (e.g., MDA-MB-231)
Seeding Density 5 x 10³ cells/well
Treatment Duration 48 hours
Positive Control Doxorubicin
IC₅₀ Value Concentration (µM) causing 50% inhibition of cell growth
Assay 2: Annexin V/PI Staining for Apoptosis Detection

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Diagram: Principle of Annexin V/PI Staining

G cluster_0 Cell States cluster_1 Staining cluster_2 Flow Cytometry Result Viable Viable Cell Inner: PS Outer: Normal Early Early Apoptotic Inner: - Outer: PS Exposed Late Late Apoptotic/Necrotic Inner: - Outer: PS Exposed Membrane Permeable Stains Reagents Annexin V-FITC Propidium Iodide (PI) Stains:av->Early:e Binds PS Stains:av->Late:e Binds PS Stains:pi->Late:e Enters Cell Result Detection Viable (AV-/PI-) Early Apoptotic (AV+/PI-) Necrotic (AV-/PI+) Late Apoptotic (AV+/PI+)

Caption: Differentiating cell populations using Annexin V and Propidium Iodide.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with quinoline esters as in the cytotoxicity assay.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Treat cells in a 6-well plate with the quinoline ester at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include vehicle-treated and positive control (e.g., Staurosporine) wells.

  • Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[15][16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16][17] Acquire data for at least 10,000 events per sample.

Data Analysis: Analyze the flow cytometry data using appropriate software. Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis) to quantify the percentage of cells in each population:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

Section 2: Antimicrobial Activity Assays

The quinoline scaffold is the backbone of several important antimicrobial agents.[1][4] Screening new quinoline esters for antimicrobial activity is crucial for discovering novel therapeutics to combat drug-resistant pathogens.

Assay 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] The assay involves challenging the microorganism with serial dilutions of the test compound in a liquid growth medium in a 96-well plate format.

Detailed Protocol: Broth Microdilution

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well sterile microplates

  • Test quinoline esters and a positive control (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh overnight culture, pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in MHB directly in the 96-well plate. Typically, 50 µL of MHB is added to wells 2-12. Add 100 µL of the highest compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 serve as controls.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1-11. Well 11 (no compound) serves as the growth control. Well 12 (MHB only, no bacteria) serves as the sterility control. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[19]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[20]

Data Presentation:

CompoundStrainMIC (µg/mL)
Ester QE-1S. aureus16
Ester QE-1E. coli>64
CiprofloxacinS. aureus0.5
CiprofloxacinE. coli0.25

Section 3: Anti-inflammatory Activity Assays

Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in many diseases.[21] Quinoline derivatives have shown promise as anti-inflammatory agents.[22]

Assay 4: Nitric Oxide (NO) Inhibition Assay in Macrophages

Principle: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator. This assay measures the ability of a compound to inhibit NO production. NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The concentration of nitrite can be measured using the Griess reagent, which forms a colored azo compound that is quantifiable by spectrophotometry.[23][24]

Detailed Protocol: Griess Assay for NO Inhibition

Materials:

  • RAW 264.7 murine macrophage cell line[23]

  • Complete culture medium (DMEM)

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard curve

  • Test quinoline esters and a positive control (e.g., Dexamethasone)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the quinoline esters for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[25]

  • Griess Reaction: Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[25]

  • Add an equal volume of Griess reagent (mix Part A and Part B 1:1 immediately before use) to each well containing the supernatant.

  • Incubation & Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.[25]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

  • Viability Check: It is crucial to perform a parallel MTT assay on the treated cells to ensure that the observed NO reduction is not due to cytotoxicity.

Section 4: Neuroprotective Activity Assays

Neurodegenerative diseases like Alzheimer's are a growing health concern. One major therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[26] Many quinoline derivatives have been explored as AChE inhibitors.[2][26][27][28]

Assay 5: Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay is based on the Ellman's method, a colorimetric technique to measure AChE activity.[29][30][31] The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[31][32] The presence of an inhibitor reduces the rate of this color formation.

Detailed Protocol: Ellman's Method for AChE Inhibition

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATChI), the substrate

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test quinoline esters and a positive control (e.g., Galantamine or Donepezil)

Procedure:

  • Reagent Preparation: Prepare fresh solutions of AChE, ATChI, and DTNB in the buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 140 µL of Tris-HCl buffer

    • 20 µL of the test compound solution (at various concentrations)

    • 20 µL of DTNB solution

  • Pre-incubation: Add 20 µL of the AChE enzyme solution. Mix and pre-incubate for 15 minutes at 25°C.

  • Initiate Reaction: Start the reaction by adding 20 µL of the ATChI substrate solution.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Controls: Include a negative control (no inhibitor) and a blank (no enzyme) to correct for spontaneous substrate hydrolysis.

Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor (ΔAbsorbance/min).

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 317-322). Humana, New York, NY. Available from: [Link]

  • Fuloria, S., et al. (2023). Synthesis, Characterization and in vitro Anticancer Activity of New Quinoline Analogues against Oral Squamous Cell Carcinoma. Asian Journal of Chemistry. Available from: [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231-240. Available from: [Link]

  • Tenne, P. C., et al. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19). Available from: [Link]

  • K, S., & S, R. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Gong, G., et al. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. Pharmaceutical biology, 54(7), 1251-1256. Available from: [Link]

  • Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. Available from: [Link]

  • European Commission. (2022). MIC determination by broth micro dilution using Sensititre TM plates from Thermo Scientific TM. Health and Digital Executive Agency. Available from: [Link]

  • Nabavi, S. F., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Evidence-Based Complementary and Alternative Medicine, 2020. Available from: [Link]

  • Gu, W., et al. (2017). Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid. Bioorganic & medicinal chemistry letters, 27(16), 3743-3747. Available from: [Link]

  • Singh, H., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4331-4369. Available from: [Link]

  • Ali, A., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4991. Available from: [Link]

  • Bage, M., et al. (2022). Anti-Inflammatory Activity of Natural Products. Molecules, 27(19), 6478. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available from: [Link]

  • Elisha, I. L., et al. (2017). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 22(5), 786. Available from: [Link]

  • Fuloria, S., et al. (2023). Synthesis, Characterization and in vitro Anticancer Activity of New Quinoline Analogues against Oral Squamous Cell Carcinoma. ResearchGate. Available from: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. Available from: [Link]

  • Khan, I., et al. (2022). Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer’s Disease—Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis. Pharmaceuticals, 15(11), 1332. Available from: [Link]

  • Rahman, M. M., et al. (2022). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. ResearchGate. Available from: [Link]

  • Al-Sammarraie, N. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • K, S., & S, R. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Su, J.-H., et al. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Molecules, 18(9), 10863-10872. Available from: [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Boster Bio. Available from: [Link]

  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. Available from: [Link]

  • Egan, T. J. (2008). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 104(5), 169-175. Available from: [Link]

  • Kumar, V., & Kumar, S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available from: [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]

  • Khan, I., et al. (2025). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Cytotechnology, 61(3), 151-159. Available from: [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available from: [Link]

  • G, S., & G, R. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • ResearchGate. (2021). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. ResearchGate. Available from: [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. Available from: [Link]

  • Iqbal, J., et al. (2018). Quinoline containing chalcone derivatives as cholinesterase inhibitors and their in silico modeling studies. Computational biology and chemistry, 76, 22-28. Available from: [Link]

  • Mondal, S., et al. (2020). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Applied Pharmaceutical Science, 10(10), 089-094. Available from: [Link]

  • Kumar, A., & Kumar, K. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Singh, R. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6757-6772. Available from: [Link]

  • Simoni, E., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Molecules, 25(11), 2568. Available from: [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. University of Rochester. Available from: [Link]

  • Wujec, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(22), 7954. Available from: [Link]

  • Kumari, S., et al. (2025). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry. Available from: [Link]

  • Kumar, S., et al. (2015). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Der Pharma Chemica. Available from: [Link]

Sources

Method

The Future is Electric: A Guide to the Electrochemical Synthesis of Quinoline Derivatives

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a cornerstone of therapeutic innovation. Its presence in a vast array of pharmaceuticals—from antimalarials li...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a cornerstone of therapeutic innovation. Its presence in a vast array of pharmaceuticals—from antimalarials like quinine and chloroquine to modern anticancer agents—underscores its significance.[1] Traditionally, the synthesis of these vital compounds has relied on methods requiring harsh reagents, high temperatures, and often, multiple steps that generate significant chemical waste.[2] However, the landscape of organic synthesis is undergoing a paradigm shift. Electrochemical methods, powered by the clean and precise driving force of electricity, are emerging as a sustainable and highly efficient alternative.[3]

This comprehensive guide delves into the electrochemical synthesis of quinoline derivatives, offering not just protocols, but a foundational understanding of the principles that make this approach a transformative tool for modern drug discovery. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

The Electrochemical Advantage: Why Electrons are the Reagent of the Future

Organic electrosynthesis leverages the direct transfer of electrons to initiate chemical reactions, replacing traditional, often hazardous, oxidizing and reducing agents.[3] This fundamental difference offers a cascade of benefits:

  • Sustainability: By eliminating stoichiometric chemical reagents, electrosynthesis significantly reduces waste and improves atom economy.[4]

  • Safety and Control: Reactions can be initiated or halted at the flick of a switch, and the reaction rate can be finely tuned by adjusting the current or potential.[3]

  • Mild Conditions: Many electrochemical transformations proceed at room temperature and pressure, preserving sensitive functional groups that might not survive the harsh conditions of classical methods.

  • Novel Reactivity: Electrosynthesis can generate highly reactive intermediates, such as radical ions, in a controlled manner, opening pathways to novel molecular architectures that are difficult to access through traditional means.[5]

Core Methodologies in Electrochemical Quinoline Synthesis

Two prominent and innovative electrochemical strategies for the construction of the quinoline core are the Electrochemically Assisted Friedlander Annulation and the Electrochemical Reductive Cyclization of Nitroarenes .

Electrochemically Assisted Friedlander Annulation

The Friedlander annulation is a classic method for quinoline synthesis, typically involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] The electrochemical adaptation of this reaction is a significant leap forward, particularly in its ability to generate the required o-aminoaryl ketone in situ from a stable and readily available nitro precursor.[4]

This one-pot method combines the electrochemical reduction of a nitro group to an amine, followed by a domino reaction sequence of condensation, cyclization, and aromatization. The key is the selective electrochemical generation of the amine functionality, which then participates in the subsequent non-electrochemical steps of the Friedlander synthesis.

The proposed mechanism involves the following key stages:

  • Electrochemical Reduction: At the cathode, the 2-nitroaryl ketone undergoes a multi-electron reduction to form the corresponding 2-aminoaryl ketone. This step circumvents the need for chemical reducing agents.

  • Aldol Condensation: The electro-generated 2-aminoaryl ketone then undergoes a base-catalyzed aldol condensation with the active methylene compound.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration to yield the final, stable quinoline ring system.

Below is a diagram illustrating the workflow of this elegant one-pot synthesis.

G cluster_0 Electrochemical Cell (Cathode) cluster_1 One-Pot Reaction Mixture A 2-Nitroaryl Ketone B 2-Aminoaryl Ketone A->B +e⁻ (Reduction) D Aldol Adduct B->D + C (Condensation) C Active Methylene Compound E Cyclized Intermediate D->E Intramolecular Cyclization F Substituted Quinoline E->F -H₂O (Aromatization) G A 2-Allyl-Nitroarene B Nitroarene Radical Anion A->B +e⁻ (Cathode) C Intermediate after 1,5-HAT B->C 1,5-Hydrogen Atom Transfer D Cyclized Radical Intermediate C->D Intramolecular Radical Cyclization E Quinoline N-Oxide D->E Aromatization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of your target compound.

I. Overview of Synthetic Strategy

The synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate is most effectively approached through a two-stage process. The primary and recommended route involves the initial synthesis of the quinoline core via a cyclization reaction to form 6-bromo-2-methylquinoline-4-carboxylic acid, followed by a standard esterification to yield the final methyl ester.

Two classical named reactions are particularly well-suited for the initial cyclization, each with its own set of advantages and potential challenges:

  • The Doebner-von Miller Reaction: A versatile method for synthesizing quinolines by reacting an aniline (in this case, 4-bromoaniline) with an α,β-unsaturated carbonyl compound. For the target molecule, this typically involves the reaction of 4-bromoaniline with an α,β-unsaturated aldehyde or ketone, followed by an in-situ oxidation.

  • The Pfitzinger Reaction: This reaction provides a direct route to quinoline-4-carboxylic acids by condensing an isatin (here, 6-bromoisatin) with a carbonyl compound containing an α-methylene group.

Following the successful synthesis of the carboxylic acid intermediate, a straightforward acid-catalyzed esterification with methanol will yield the desired Methyl 6-bromo-2-methylquinoline-4-carboxylate.

This guide will provide detailed troubleshooting for each of these critical stages.

II. Visualizing the Synthetic Workflow

To provide a clear overview of the process, the following diagram illustrates the recommended synthetic pathways.

Synthesis_Workflow cluster_stage1 Stage 1: Carboxylic Acid Synthesis cluster_stage2 Stage 2: Esterification 4-Bromoaniline 4-Bromoaniline Doebner_von_Miller Doebner-von Miller Reaction 4-Bromoaniline->Doebner_von_Miller alpha_beta_Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound alpha_beta_Unsaturated_Carbonyl->Doebner_von_Miller Carboxylic_Acid 6-bromo-2-methylquinoline -4-carboxylic acid Doebner_von_Miller->Carboxylic_Acid 6-Bromoisatin 6-Bromoisatin Pfitzinger Pfitzinger Reaction 6-Bromoisatin->Pfitzinger alpha_Methylene_Carbonyl α-Methylene Carbonyl Compound alpha_Methylene_Carbonyl->Pfitzinger Pfitzinger->Carboxylic_Acid Esterification Fischer Esterification Carboxylic_Acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, HCl) Acid_Catalyst->Esterification Final_Product Methyl 6-bromo-2-methyl quinoline-4-carboxylate Esterification->Final_Product

Caption: Recommended synthetic pathways for Methyl 6-bromo-2-methylquinoline-4-carboxylate.

III. Troubleshooting Guide: Stage 1 - Carboxylic Acid Synthesis

This section addresses common issues encountered during the synthesis of 6-bromo-2-methylquinoline-4-carboxylic acid.

A. Doebner-von Miller Reaction Troubleshooting

The Doebner reaction, while versatile, can sometimes result in low yields due to the formation of byproducts[1].

Q1: My reaction is producing a low yield of the desired carboxylic acid, with a significant amount of dark, tarry byproduct. What is the likely cause and how can I mitigate this?

A: Tar formation is a common issue in the Doebner-von Miller reaction, often stemming from the polymerization of the α,β-unsaturated carbonyl compound under the acidic and thermal conditions of the reaction.

  • Causality: The strong acid catalyst can promote self-condensation and polymerization of the aldehyde or ketone starting material. The aniline can also undergo undesired side reactions at elevated temperatures.

  • Troubleshooting Steps:

    • Control Temperature: Avoid excessive heating. The reaction should be initiated at a moderate temperature and then carefully monitored. If the reaction is highly exothermic, consider external cooling to maintain a steady temperature.

    • Order of Addition: The order in which you mix the reactants can be critical[1]. Try adding the aldehyde or ketone slowly to the mixture of the aniline and pyruvic acid. This can help to minimize its self-condensation.

    • Catalyst Choice and Concentration: While strong Brønsted acids are traditional, consider using a milder Lewis acid catalyst, such as tin(IV) chloride or scandium(III) triflate, which can sometimes lead to cleaner reactions[2]. The concentration of the acid is also crucial; use the minimum amount necessary to catalyze the reaction effectively.

    • Solvent Selection: The choice of solvent can influence the reaction outcome. While ethanol is common, other solvents like acetonitrile or even solvent-free conditions have been explored for similar reactions and may reduce side reactions[2][3].

Q2: I am observing the formation of a significant amount of a byproduct that appears to be a 2-methylquinoline derivative without the desired 4-carboxy group. Why is this happening?

A: This is a known byproduct in the Doebner reaction, arising from a competing reaction pathway[1].

  • Causality: The reaction can sometimes proceed through a pathway that leads to decarboxylation of the intermediate before the final oxidation step. This is more likely to occur at higher reaction temperatures.

  • Troubleshooting Steps:

    • Temperature Management: As with tar formation, careful control of the reaction temperature is key. Lowering the reaction temperature may disfavor the decarboxylation pathway.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Over-extending the reaction time, especially at elevated temperatures, can increase the likelihood of decarboxylation.

    • Oxidizing Agent: The Doebner-von Miller reaction relies on an in-situ oxidation step. If this step is inefficient, it can lead to a mixture of products. While often the Schiff base intermediate acts as the oxidant, in some cases, the addition of a mild oxidizing agent can improve the yield of the desired aromatic product. However, this should be done with caution to avoid over-oxidation and tar formation.

B. Pfitzinger Reaction Troubleshooting

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatins[4][5][6][7][8].

Q1: The yield of my Pfitzinger reaction is low, and I am recovering a significant amount of unreacted 6-bromoisatin. What are the potential reasons?

A: Low conversion in the Pfitzinger reaction often points to issues with the initial ring-opening of the isatin or the subsequent condensation with the carbonyl compound.

  • Causality: The reaction is base-catalyzed, and insufficient base strength or concentration can lead to incomplete hydrolysis of the isatin amide bond to the necessary keto-acid intermediate[7]. Additionally, the carbonyl compound may not be sufficiently reactive.

  • Troubleshooting Steps:

    • Base Selection and Concentration: A strong base, such as potassium hydroxide, is typically required. Ensure that the base is of high quality and used in a sufficient stoichiometric amount. The concentration of the base can also be important; a more concentrated solution may be more effective.

    • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating the mixture.

    • Carbonyl Compound Reactivity: Ensure that the carbonyl compound you are using has an active α-methylene group. If the reaction is still sluggish, consider using a more reactive carbonyl compound if your synthetic route allows.

    • Solvent: While protic solvents like ethanol are common, ensure that your reactants are soluble in the chosen solvent at the reaction temperature.

Q2: My reaction mixture is turning very dark, and I am getting a complex mixture of products upon workup. What could be the cause?

A: A dark reaction mixture and multiple products can indicate decomposition of the starting materials or intermediates under the strongly basic conditions.

  • Causality: Isatins and some carbonyl compounds can be unstable in the presence of strong bases at elevated temperatures, leading to side reactions and decomposition.

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive heating. Use the minimum temperature required to drive the reaction to completion.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting materials are consumed to prevent product degradation.

    • Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.

    • Purity of Starting Materials: Ensure that your 6-bromoisatin and carbonyl compound are pure. Impurities can sometimes catalyze side reactions.

IV. Troubleshooting Guide: Stage 2 - Esterification

The final step is the esterification of 6-bromo-2-methylquinoline-4-carboxylic acid to its methyl ester. The Fischer esterification is a common and effective method[9][10].

Q1: The esterification reaction is not going to completion, and I am left with a significant amount of the starting carboxylic acid. How can I improve the conversion?

A: The Fischer esterification is a reversible reaction, and incomplete conversion is a common issue.

  • Causality: The equilibrium of the reaction may not favor the formation of the ester under the current conditions. The presence of water can also shift the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Use of Excess Methanol: Employ a large excess of methanol to drive the equilibrium towards the product side. Methanol can often be used as the solvent for the reaction.

    • Removal of Water: Ensure that all reagents and glassware are dry. The use of a dehydrating agent or a setup that allows for the removal of water as it is formed (e.g., a Dean-Stark apparatus) can significantly improve the yield.

    • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or methanesulfonic acid, is necessary[11]. Ensure that the catalyst is active and used in a sufficient amount (typically 5-10 mol%).

    • Reaction Time and Temperature: The reaction may require prolonged heating at reflux to reach equilibrium. Monitor the reaction by TLC to determine the optimal reaction time.

Q2: After workup, I am observing the presence of an unknown impurity in my final product. What could be the source?

A: Impurities can arise from side reactions during the esterification or from incomplete removal of reagents during the workup.

  • Causality: At high temperatures and in the presence of a strong acid, side reactions such as dehydration or sulfonation (if sulfuric acid is used as the catalyst) can occur, although these are less common for this specific substrate. More likely, the impurity is residual starting material or byproducts from the previous step.

  • Troubleshooting Steps:

    • Purification of the Carboxylic Acid: Ensure that the 6-bromo-2-methylquinoline-4-carboxylic acid used in the esterification is of high purity. Purify it by recrystallization or column chromatography before proceeding to the esterification step.

    • Thorough Workup: After the reaction is complete, neutralize the acid catalyst carefully with a base such as sodium bicarbonate solution. Wash the organic layer thoroughly with water and brine to remove any residual acid and salts.

    • Purification of the Final Product: The final product, Methyl 6-bromo-2-methylquinoline-4-carboxylate, can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

V. Quantitative Data Summary

The following table provides a summary of typical reaction conditions for the key steps in the synthesis. Note that these are starting points and may require optimization for your specific setup.

Reaction Stage Key Reactants Typical Solvent Catalyst Temperature (°C) Typical Reaction Time Reported Yield Reference
Doebner-von Miller 4-Bromoaniline, Pyruvic acid, AldehydeEthanolBrønsted or Lewis AcidReflux2-24 hVariable (often moderate)[2][3]
Pfitzinger 6-Bromoisatin, Carbonyl CompoundEthanolKOHReflux2-12 hModerate to Good[4][5][6][7][8]
Esterification Carboxylic Acid, MethanolMethanolH₂SO₄ or CH₃SO₃HReflux4-12 h~85%[11]

VI. Experimental Protocols

A. General Procedure for Doebner-von Miller Synthesis of 6-bromo-2-methylquinoline-4-carboxylic acid
  • To a round-bottom flask equipped with a reflux condenser, add 4-bromoaniline (1.0 eq), pyruvic acid (1.2 eq), and a suitable solvent such as ethanol.

  • Slowly add the aldehyde (e.g., acetaldehyde, 1.1 eq) to the stirred mixture.

  • Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

B. General Procedure for Pfitzinger Synthesis of 6-bromo-2-methylquinoline-4-carboxylic acid
  • In a round-bottom flask, dissolve 6-bromoisatin (1.0 eq) and a carbonyl compound with an α-methylene group (e.g., acetone, 1.5 eq) in ethanol.

  • Add a solution of potassium hydroxide (3.0 eq) in water or ethanol to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

C. General Procedure for Esterification of 6-bromo-2-methylquinoline-4-carboxylic acid
  • Suspend 6-bromo-2-methylquinoline-4-carboxylic acid (1.0 eq) in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • The product may precipitate. If so, collect the solid by filtration and wash with water.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

VII. Frequently Asked Questions (FAQs)

Q: Can I use a different alcohol for the esterification, for example, ethanol or isopropanol?

A: Yes, the Fischer esterification can be performed with other alcohols. However, the reaction conditions, particularly the reaction time and temperature, may need to be adjusted. The reactivity of the alcohol decreases in the order of methanol > ethanol > isopropanol.

Q: Is it possible to perform the Doebner-von Miller and esterification reactions in a one-pot procedure?

A: While one-pot reactions are attractive for their efficiency, combining these two steps can be challenging due to the incompatible reaction conditions. The Doebner-von Miller reaction is often run under conditions that may not be optimal for the subsequent esterification. It is generally recommended to isolate and purify the carboxylic acid intermediate before proceeding to the esterification.

Q: My final product, Methyl 6-bromo-2-methylquinoline-4-carboxylate, is an oil instead of a solid. How should I purify it?

A: If your product is an oil, purification by column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

Q: Are there any safety precautions I should be aware of during this synthesis?

A: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reactions involve the use of strong acids and bases, which are corrosive. The Doebner-von Miller reaction can be exothermic, so it should be monitored carefully. High temperatures are also used, so take precautions to avoid burns.

VIII. References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved January 26, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry. (2021, November 3). Doebner Quinoline Synthesis Mechanism. YouTube. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Retrieved January 26, 2026, from

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.

  • (n.d.). Pfitzinger Quinoline Synthesis. Retrieved January 26, 2026, from a source providing details on the Pfitzinger reaction.

  • Lee, S., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 2(7), 3337-3344.

  • Ali, A. A., et al. (2018). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 7(1), 1013-1019.

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved January 26, 2026, from [Link]

  • Omidkhah, N., & Ghodsi, R. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications, 51(13), 1947-1955.

  • Sharma, P. C., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 26, 2026, from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

  • PubChem. (n.d.). Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. Retrieved January 26, 2026, from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2013). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace.

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved January 26, 2026, from [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463-24476.

  • Amini, M., et al. (2008). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2368.

  • PubChem. (n.d.). methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). lepidine. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 26, 2026, from [Link]

  • Anbarasan, P., et al. (2018). Copper-Catalyzed Oxidative Coupling of o-Vinylanilines with N-Tosylhydrazones: A Versatile Approach for the Synthesis of Polysubstituted Quinolines. The Journal of Organic Chemistry, 83(15), 8011-8020.

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Bromoquinolines

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding common impurities encountered during...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding common impurities encountered during the synthesis of 6-bromoquinolines. The guidance herein is based on established synthetic methodologies and aims to provide practical solutions to common experimental challenges.

Introduction to 6-Bromoquinoline Synthesis

6-Bromoquinoline is a critical heterocyclic building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through classical methods such as the Skraup and Friedländer reactions, or via multi-step syntheses starting from commercially available precursors like 4-bromoaniline. While these methods are well-established, they are often plagued by the formation of various impurities that can complicate purification and compromise the yield and purity of the final product. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Skraup Synthesis of 6-Bromoquinoline

The Skraup synthesis involves the reaction of an aromatic amine (in this case, 4-bromoaniline) with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1] This reaction is notoriously exothermic and can be difficult to control, often leading to a variety of impurities.[2]

Q1: My Skraup reaction is extremely vigorous and difficult to control, resulting in a low yield and a significant amount of black, tarry residue. What is causing this, and how can I mitigate it?

A1: The violent nature of the Skraup synthesis is a well-documented challenge.[2] The primary cause is the highly exothermic dehydration of glycerol to acrolein, which then polymerizes under the harsh acidic and high-temperature conditions.[3] This polymerization is responsible for the formation of the intractable tarry byproducts.

Troubleshooting & Causality:

  • Uncontrolled Exotherm: The reaction of sulfuric acid with glycerol is highly exothermic. If the heat is not dissipated effectively, the reaction rate accelerates uncontrollably, leading to rapid polymerization of the acrolein intermediate.

  • Acrolein Polymerization: Acrolein is highly reactive and readily polymerizes in the presence of strong acids and high temperatures. This is the primary source of the tarry residue that entraps the desired product and complicates purification.

Recommended Solutions:

  • Use of a Moderating Agent: The addition of a mild oxidizing agent like ferrous sulfate (FeSO₄) can help to control the reaction's vigor.[2][3] Ferrous sulfate is believed to act as an oxygen carrier, facilitating a more controlled oxidation and reducing the rate of violent decomposition.

  • Controlled Reagent Addition: Ensure that the sulfuric acid is added slowly and with efficient stirring to the mixture of 4-bromoaniline, glycerol, and the oxidizing agent. This allows for better temperature control and prevents localized hotspots.[2]

  • Temperature Management: Maintain strict control over the reaction temperature. Using a well-controlled heating mantle or an oil bath is crucial. Avoid direct, intense heating with a Bunsen burner.

  • Anhydrous Conditions: The presence of water in the glycerol can lead to lower yields. Using anhydrous glycerol is recommended.[2]

Q2: Besides tar, what are the other common impurities I should expect in my crude 6-bromoquinoline from a Skraup synthesis?

A2: Aside from polymeric materials, several other impurities can be present in the crude product:

  • Unreacted 4-bromoaniline: Incomplete reaction will leave residual starting material.

  • Quinoline: If the starting aniline is contaminated with aniline, or if debromination occurs under the harsh reaction conditions, quinoline can be formed as a byproduct.

  • Isomeric Bromoquinolines: While the Skraup synthesis with 4-bromoaniline is expected to yield the 6-bromo isomer, trace amounts of other isomers could potentially form, although this is less common.

  • Over-brominated species: If the reaction conditions are not carefully controlled, further bromination of the quinoline ring could occur, though this is less likely in a standard Skraup reaction.

Section 2: Friedländer Synthesis of 6-Bromoquinoline

The Friedländer synthesis provides an alternative route to quinolines by condensing an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4] For 6-bromoquinoline, this typically involves the reaction of 2-amino-5-bromobenzaldehyde with a suitable ketone or aldehyde.

Q3: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve the selectivity for the desired 6-bromoquinoline derivative?

A3: The formation of regioisomers is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[4][5] The reaction can proceed via condensation at either of the two α-carbons of the ketone, leading to a mixture of products.

Troubleshooting & Causality:

  • Lack of Regiocontrol: The initial aldol condensation between the o-aminoaryl aldehyde/ketone and the enolizable ketone can occur on either side of the carbonyl group in the unsymmetrical ketone, leading to two different enone intermediates and subsequently two different quinoline products.

Recommended Solutions:

  • Choice of Catalyst: The choice of acid or base catalyst can influence the regioselectivity. Experimenting with different catalysts (e.g., KOH, NaOH, or various Lewis acids) may favor the formation of one isomer over the other.[6]

  • Reaction Conditions: Modifying the reaction temperature and solvent can also impact the regioselectivity. Milder conditions often lead to higher selectivity.

  • Use of Pre-formed Enolates or Enamines: To direct the condensation to a specific α-carbon, you can pre-form the enolate or enamine of the unsymmetrical ketone before adding the 2-amino-5-bromobenzaldehyde.

  • Introducing a Directing Group: In some cases, a temporary directing group can be introduced on the ketone to block one of the α-positions, forcing the condensation to occur at the desired site.

Q4: My Friedländer reaction is sluggish and gives low yields, with a significant amount of unreacted starting materials. What can I do to improve the conversion?

A4: Low conversion in a Friedländer synthesis can be attributed to several factors, including insufficient reactivity of the starting materials, inappropriate reaction conditions, or catalyst deactivation.

Troubleshooting & Causality:

  • Low Reactivity: The carbonyl group of the ketone or the amino group of the benzaldehyde derivative may not be sufficiently reactive under the chosen conditions.

  • Suboptimal Conditions: The reaction temperature may be too low, or the chosen solvent may not be suitable for the reaction.

  • Catalyst Issues: The catalyst may be used in an insufficient amount or may be deactivated by impurities in the starting materials or solvent.

Recommended Solutions:

  • Stronger Catalyst: If using a base catalyst, switching to a stronger base like potassium tert-butoxide (KOtBu) may improve the rate of the initial condensation. If using an acid catalyst, a stronger acid or a Lewis acid might be more effective.

  • Higher Temperature: Increasing the reaction temperature can often drive the reaction to completion. However, be mindful that higher temperatures can also lead to the formation of side products.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in many organic reactions, including the Friedländer synthesis.

  • In Situ Generation of Reactants: A modified approach involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then immediately undergoes the Friedländer condensation. This can be more efficient than using the isolated 2-aminobenzaldehyde.[7]

Visualizing Impurity Formation

To better understand the potential sources of impurities, the following diagrams illustrate the synthetic pathways and points where byproducts can arise.

Skraup Synthesis Workflow and Impurity Formation

Skraup_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Impurities 4-Bromoaniline 4-Bromoaniline Unreacted_Start Unreacted 4-Bromoaniline 4-Bromoaniline->Unreacted_Start Incomplete Reaction Glycerol Glycerol Dehydration Glycerol Dehydration Glycerol->Dehydration H2SO4 H2SO4 H2SO4 Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Acrolein Acrolein Formation Dehydration->Acrolein Michael_Addition Michael Addition Acrolein->Michael_Addition with 4-Bromoaniline Tarry_Residue Tarry Residue (Polymerized Acrolein) Acrolein->Tarry_Residue Polymerization Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation 6-Bromoquinoline 6-Bromoquinoline Oxidation->6-Bromoquinoline Debrominated_Product Quinoline (Debromination) 6-Bromoquinoline->Debrominated_Product Side Reaction

Caption: Skraup synthesis workflow and common impurity pathways.

Friedländer Synthesis and Regioisomer Formation

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction Pathways cluster_products Products 2-Amino-5-bromobenzaldehyde 2-Amino-5-bromobenzaldehyde Condensation_A Condensation at α-carbon 2-Amino-5-bromobenzaldehyde->Condensation_A Condensation_B Condensation at α'-carbon 2-Amino-5-bromobenzaldehyde->Condensation_B Unsymmetrical_Ketone Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) Unsymmetrical_Ketone->Condensation_A Unsymmetrical_Ketone->Condensation_B Catalyst Catalyst Catalyst->Condensation_A Catalyst->Condensation_B Cyclization_A Cyclization & Dehydration Condensation_A->Cyclization_A Cyclization_B Cyclization & Dehydration Condensation_B->Cyclization_B Product_A Regioisomer A Cyclization_A->Product_A Product_B Regioisomer B Cyclization_B->Product_B

Caption: Formation of regioisomers in the Friedländer synthesis.

Analytical and Purification Strategies

Q5: What are the most effective analytical techniques for identifying and quantifying impurities in my 6-bromoquinoline product?

A5: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.[8]

Analytical TechniquePurposeKey Insights Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Provides the percentage purity of the main component and the relative amounts of each impurity. A good stability-indicating method can separate all potential degradation products and impurities.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities.Provides the molecular weight of each impurity, which is crucial for proposing their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation of the main product and impurities.Confirms the structure of the desired 6-bromoquinoline and helps in identifying the exact structure of isolated impurities.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities.Useful for detecting residual solvents or volatile byproducts.

Q6: What are the recommended methods for purifying crude 6-bromoquinoline to remove common impurities?

A6: The choice of purification method depends on the nature and quantity of the impurities present.

  • Steam Distillation: This is a classical and effective method for removing non-volatile impurities, such as the tarry residues from a Skraup synthesis.[10] The 6-bromoquinoline is volatile with steam and will co-distill, leaving the polymeric materials behind.

  • Column Chromatography: For separating closely related impurities, such as regioisomers from a Friedländer synthesis or unreacted starting materials, column chromatography on silica gel is the most effective technique.[11] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be developed using thin-layer chromatography (TLC) to achieve good separation.

  • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization from a suitable solvent can be an efficient way to remove minor impurities.

  • Acid-Base Extraction: As a basic compound, 6-bromoquinoline can be separated from neutral or acidic impurities by dissolving the crude mixture in an organic solvent, extracting with an aqueous acid to move the product into the aqueous phase, washing the aqueous phase with fresh organic solvent to remove neutral impurities, and then basifying the aqueous phase and extracting the pure product back into an organic solvent.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of 6-Bromoquinoline

This protocol is adapted from established procedures and incorporates safety measures to control the reaction's vigor.[3]

Materials:

  • 4-bromoaniline

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromoaniline, nitrobenzene, ferrous sulfate heptahydrate, and anhydrous glycerol.

  • Stir the mixture to ensure homogeneity.

  • Slowly and carefully add concentrated sulfuric acid to the mixture with continuous stirring. The temperature will rise; maintain control by adjusting the addition rate and, if necessary, using an ice bath.

  • Once the addition is complete, heat the mixture cautiously to initiate the reaction. An exothermic reaction will commence. Be prepared to remove the heat source if the reaction becomes too vigorous.

  • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for 3-5 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully dilute the reaction mixture with water and then neutralize with a concentrated sodium hydroxide solution until strongly basic.

  • Purify the crude 6-bromoquinoline from the reaction mixture using steam distillation.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015) (pp. 2158-2161).
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922).
  • Gattermann, L., & Giral, J. (1933). Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands. Organic Letters, 5(9), 1463–1465.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 122(1), 282–356.
  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2014). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.
  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652–2671.
  • Sigma-Aldrich. (n.d.). 6-Bromoquinoline product page.
  • Gál, M., Houghten, R. A., & Lázár, L. (2007). Regioselectivity of Friedländer Quinoline Syntheses. Current Organic Chemistry, 11(13), 1153-1175.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • Research Journal of Pharmacy and Technology. (2017).
  • Li, A.-H., et al. (2010).
  • Der Pharma Chemica. (2015).
  • National Center for Biotechnology Information. (2016).
  • Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Google Patents. (2016).
  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline.
  • ResearchGate. (2016).
  • National Center for Biotechnology Information. (2020).
  • ResearchGate. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
  • National Center for Biotechnology Information. (2022).
  • PubMed. (2012).
  • MDPI. (2022). Degradation of Synthetic and Natural Textile Materials Using Streptomyces Strains: Model Compost and Genome Exploration for Potential Plastic-Degrading Enzymes.
  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • MARLAP. (n.d.).
  • Royal Society of Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry.
  • Cormica. (n.d.). From Regulation to Application: Best Practices in Elemental Impurities & Residual Solvent Assessment Webinar.
  • BenchChem. (2025).
  • Scanned with CamScanner. (n.d.). Quinoline.
  • ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of Methyl 6-bromo-2-methylquinoline-4-carboxylate

Welcome to the dedicated technical support guide for the chromatographic purification of Methyl 6-bromo-2-methylquinoline-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic purification of Methyl 6-bromo-2-methylquinoline-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of this and structurally related quinoline derivatives. Here, we provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule. Methyl 6-bromo-2-methylquinoline-4-carboxylate is a heterocyclic compound with properties that dictate its behavior in chromatographic systems.

PropertyValue / Predicted BehaviorImplication for Chromatography
Molecular Formula C₁₂H₁₀BrNO₂[1]-
Molecular Weight 280.12 g/mol [1]-
Polarity Moderately polarThe presence of the ester and the quinoline nitrogen imparts polarity. This suggests that normal-phase chromatography on silica gel will be effective, requiring a mobile phase of intermediate polarity. For reverse-phase HPLC, it will elute with a reasonable concentration of organic modifier in the mobile phase.
pKa (Predicted) 2.80 ± 0.50[1]The quinoline nitrogen is weakly basic. In reverse-phase HPLC, adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase will protonate this nitrogen, leading to sharper peaks and more reproducible retention times.[2]
UV Absorbance UV-activeThe conjugated aromatic system of the quinoline core makes this compound readily detectable by UV detectors.[3][4] A general starting wavelength for detection is 254 nm, though similar quinoline carboxylic acids show absorbance maxima around 289 nm.[5]
Physical State Likely a solid at room temperatureThe precursor carboxylic acid is a solid, as are many similar quinoline derivatives.[6] This is relevant for sample preparation and loading onto a chromatography column.

The Synthetic Context: Anticipating Impurities

The purification strategy must account for the potential impurities arising from the synthesis. A common route to this compound involves a two-step process: a Doebner reaction to form the carboxylic acid precursor, followed by esterification.[7][8][9]

Synthesis_Pathway cluster_0 Step 1: Doebner Reaction cluster_1 Step 2: Esterification cluster_2 Potential Impurities A 4-Bromoaniline D 6-bromo-2-methylquinoline-4-carboxylic acid A->D Acid Catalyst B Pyruvic Acid B->D Acid Catalyst C Aldehyde (e.g., Acetaldehyde) C->D Acid Catalyst F Methyl 6-bromo-2-methylquinoline-4-carboxylate D->F Acid Catalyst (e.g., H₂SO₄) E Methanol E->F I1 Unreacted 4-Bromoaniline I2 Unreacted Precursor Acid (D) I3 Polymeric byproducts I4 Regioisomers

Figure 1: Synthetic pathway and potential impurities.

Common Impurities to Consider:

  • Unreacted Starting Materials: 4-bromoaniline, pyruvic acid, and unreacted 6-bromo-2-methylquinoline-4-carboxylic acid.

  • Byproducts of the Doebner Reaction: The Doebner reaction is known to produce byproducts which can complicate purification.[7]

  • Regioisomers: Depending on the aniline used, there is a possibility of forming other positional isomers, which can be challenging to separate.[7]

Troubleshooting and FAQs

This section addresses common issues encountered during the chromatographic purification of Methyl 6-bromo-2-methylquinoline-4-carboxylate.

Thin-Layer Chromatography (TLC)

Q1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

A1: Streaking is a common issue with nitrogen-containing heterocyclic compounds like quinolines when using silica gel.

  • Causality: The weakly basic nitrogen on the quinoline ring can interact strongly and non-uniformly with the acidic silanol groups on the silica gel surface. This leads to a distribution of interaction energies, causing the spot to tail or streak.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (Et₃N) or pyridine into your mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper, more symmetrical spots.

    • Use a Different Stationary Phase: Consider using alumina (neutral or basic) plates, which are less acidic than silica gel.

    • Check Sample Concentration: Overly concentrated samples can also cause streaking. Try diluting your sample before spotting it on the TLC plate.

Q2: I can't see my spots on the TLC plate under the UV lamp. What should I do?

A2: While most quinoline derivatives are UV-active due to their conjugated aromatic system,[3][4] sometimes the concentration is too low or the compound's absorbance at 254 nm is weak.

  • Troubleshooting Steps:

    • Increase Concentration: If possible, try spotting a more concentrated sample.

    • Use a Secondary Visualization Method:

      • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[4]

      • Potassium Permanganate (KMnO₄) Stain: A permanganate dip or spray is a good general stain for compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.

Column Chromatography

Q3: My compound is not eluting from the silica gel column, even with a highly polar solvent system.

A3: This is a classic sign of strong, potentially irreversible, binding to the stationary phase.

  • Causality: As with TLC streaking, the basic nitrogen of your quinoline may be strongly adsorbing to the acidic silica gel.

  • Solutions:

    • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing 1% triethylamine. This will help to mitigate the strong acidic interactions.

    • Switch to a Different Stationary Phase: Consider using neutral or basic alumina for your column chromatography.

    • "Flush" the Column: In some cases, a small amount of methanol in the eluent can help to elute highly retained compounds. However, be aware that this can compromise the separation of closely related impurities.

Q4: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

A4: Improving resolution in column chromatography requires a systematic approach to optimizing the separation conditions.

  • Strategies for Improved Resolution:

    • Optimize the Mobile Phase: The choice of eluent is critical. If you have a good separation on TLC (a ΔRf of at least 0.2), this system should translate well to column chromatography. If the separation is poor on TLC, you need to screen different solvent systems. Try changing the ratio of your polar and non-polar solvents or substituting one of the solvents (e.g., trying dichloromethane instead of ethyl acetate).

    • Use a Shallower Gradient: If you are using gradient elution, make the gradient shallower in the region where your compound and the impurity are eluting. This will give more column volumes for the separation to occur.

    • Improve Column Packing: A poorly packed column with channels or cracks will lead to broad peaks and poor separation. Ensure your silica gel is uniformly packed as a slurry.

    • Reduce Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

High-Performance Liquid Chromatography (HPLC)

Q5: My peaks in reverse-phase HPLC are broad or tailing. What's the problem?

A5: Peak tailing in RP-HPLC for basic compounds like quinolines is often due to secondary interactions with the stationary phase.

  • Causality: Residual, un-capped silanol groups on the C18 stationary phase are acidic and can interact with the basic nitrogen of the quinoline, leading to peak tailing.

  • Solutions:

    • Acidify the Mobile Phase: Add 0.1% of an acid like formic acid (for MS compatibility) or phosphoric acid to your mobile phase (both the aqueous and organic components).[2][5] This will protonate the quinoline nitrogen, ensuring it is in a single ionic form and minimizing interactions with the free silanols.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds. If you continue to have issues, consider switching to one of these columns.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol is for developing a suitable solvent system for column chromatography and for monitoring the progress of the purification.

  • Plate Preparation: On a silica gel F₂₅₄ TLC plate, use a pencil to lightly draw a baseline about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your crude Methyl 6-bromo-2-methylquinoline-4-carboxylate in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline.

  • Developing the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (see table below for suggestions). Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[3]

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp at 254 nm.[3][4]

Table of Suggested TLC Solvent Systems (Starting Points):

Solvent System (v/v)PolarityExpected Rf
20% Ethyl Acetate in HexaneLowLow
40% Ethyl Acetate in HexaneMediumMedium
10% Methanol in DichloromethaneHighHigh

Note: For optimal separation in column chromatography, aim for a solvent system that gives your target compound an Rf value of approximately 0.3-0.4.

Protocol 2: Flash Column Chromatography on Silica Gel

This is a general protocol for the purification of gram-scale quantities of the target compound.

Column_Chromatography_Workflow A Select Solvent System via TLC (Rf ≈ 0.3) B Prepare Slurry of Silica Gel in Mobile Phase A->B C Pack Column Uniformly B->C E Load Sample onto Column C->E D Prepare Sample (Dry Loading Recommended) D->E F Elute with Mobile Phase E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Product J->K

Sources

Optimization

Gould-Jacobs Quinoline Synthesis: Technical Support Center

Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for cons...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for constructing the quinoline scaffold, a core component of many therapeutic agents. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Final Quinoline Product, with Significant Recovery of an Intermediate.

Question: My reaction consumes the starting aniline, but I'm isolating a stable intermediate instead of the desired 4-hydroxyquinoline. What is happening and how can I fix it?

Answer:

This is the most common issue encountered in the Gould-Jacobs synthesis and points directly to a failure in the critical, high-energy cyclization step.

  • Causality: The Gould-Jacobs reaction is a two-stage process.[1][2]

    • Condensation: A rapid nucleophilic substitution between the aniline and diethyl ethoxymethylenemalonate (or a similar reagent) to form a diethyl anilinomethylenemalonate intermediate.[1][2][3] This step typically occurs at moderate temperatures.

    • Thermal Cyclization: A high-temperature, intramolecular electrocyclization of the intermediate to form the quinoline ring.[1][3] This step has a significant energy barrier and often requires temperatures exceeding 250 °C.[3][4]

    If you are isolating the anilinomethylenemalonate intermediate, it signifies that the thermal cyclization is incomplete. The energy input is insufficient to overcome the activation barrier for this key ring-forming step.[1]

  • Troubleshooting Protocol:

    • Confirm Intermediate Identity: Before proceeding, confirm the structure of the isolated material using analytical techniques (¹H NMR, LC-MS) to ensure it is the expected diethyl anilinomethylenemalonate intermediate.

    • Increase Cyclization Temperature: The most direct solution is to increase the reaction temperature. The cyclization is highly temperature-dependent.[1][3] For thermal heating, high-boiling solvents like diphenyl ether or paraffin oil are traditionally used.[5][6]

    • Implement Microwave Synthesis: Microwave irradiation is highly effective for this reaction, as it can achieve high temperatures rapidly and uniformly, often leading to dramatically shorter reaction times and improved yields.[1][5]

    • Optimize Temperature and Time: High temperatures can also lead to product degradation.[1][3][4] Therefore, it is crucial to perform a time-temperature optimization study. As shown in the data below, a higher temperature for a shorter duration can be more effective than a lower temperature for a longer period.

  • Data-Driven Optimization (Microwave Synthesis Example):

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)Key Observation
12501041Incomplete cyclization; intermediate is the main product.[1]
2300101837Significant conversion to product.[1]
3250205<5Extending time at low temp is ineffective.[3]
4300202428Product degradation and/or decarboxylation observed.[1][3]
5 300 5 15 47 Optimal balance of cyclization and minimal degradation. [1][3]
Issue 2: My Yield is Low, and the Crude Product is a Dark, Tarry Mixture.

Question: The reaction turns black, and purification is extremely difficult, resulting in a low yield of impure product. What causes this, and how can I prevent it?

Answer:

The formation of tar and decomposition products is a frequent consequence of the harsh, high-temperature conditions required for the Gould-Jacobs cyclization.[4]

  • Causality:

    • Product Degradation: The desired 4-hydroxyquinoline product, as well as the intermediate, can be unstable at prolonged high temperatures (e.g., >250-300 °C), leading to decomposition and polymerization.[1][4]

    • Side Reactions: At elevated temperatures, undesired side reactions, including decarboxylation of the ester group, can occur, leading to a complex mixture of byproducts.[1]

    • Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the electron-rich aniline derivatives can contribute to the formation of colored, polymeric materials.

  • Troubleshooting Protocol:

    • Reduce Reaction Time: As established in the table above, the goal is to find the shortest possible reaction time at the required high temperature that allows for complete cyclization.[3] Use TLC or LC-MS to monitor the reaction progress closely.

    • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions, especially if your aniline substrate is sensitive.

    • Consider Solvent-Free Microwave Conditions: Running the reaction neat (solvent-free) in a microwave synthesizer can be very effective. It minimizes the reaction volume and allows for very rapid heating and cooling, reducing the time the mixture spends at destructive temperatures.[5]

    • Alternative Catalysis: For some substrates, using a catalyst can promote cyclization under milder conditions. Eaton's reagent (P₂O₅ in methanesulfonic acid) has been shown to catalyze the cyclization step efficiently, often at much lower temperatures.[7]

Issue 3: I'm Using a Meta-Substituted Aniline and Obtaining a Mixture of Isomeric Products.

Question: My reaction with 3-chloroaniline is giving me a mixture of 5-chloro- and 7-chloro-4-hydroxyquinoline. How can I control the regioselectivity?

Answer:

This is a classic challenge of the Gould-Jacobs synthesis. When an asymmetrically substituted aniline is used, cyclization can occur at either of the two ortho positions, potentially leading to a mixture of regioisomers.[4]

  • Causality: The regioselectivity of the cyclization is governed by a combination of steric and electronic factors.[4]

    • Steric Hindrance: Cyclization will be disfavored at an ortho position that is blocked by a large substituent.

    • Electronic Effects: Electron-donating groups on the aniline ring generally facilitate the reaction.[2] The cyclization will preferentially occur at the ortho position that is more nucleophilic (more electron-rich). For a meta-substituent, these effects can direct the cyclization to C2 or C6.

  • Troubleshooting Workflow:

    G start Start: Mixture of Isomers Observed step1 Analyze Substituent Effects start->step1 step2a Is the m-substituent strongly electron-withdrawing (e.g., -NO2)? step1->step2a Electronic Control step2b Is the m-substituent sterically demanding (e.g., -tBu)? step1->step2b Steric Control step3a Major isomer is likely the one where cyclization occurs away from the deactivating influence. step2a->step3a step3b Major isomer is likely the one where cyclization occurs at the less sterically hindered position. step2b->step3b step4 If separation is difficult, consider an alternative synthesis (e.g., Conrad-Limpach or Pfitzinger) that offers better regiocontrol. step3a->step4 step3b->step4

    Caption: Decision workflow for addressing regioselectivity.

  • Solutions:

    • Accept and Separate: In many cases, the mixture is unavoidable. The primary solution is to develop a robust chromatographic method (e.g., column chromatography or preparative HPLC) to separate the isomers.

    • Modify the Strategy: If regioselectivity is critical and separation is not feasible, the Gould-Jacobs reaction may not be the optimal choice. Consider alternative named reactions for quinoline synthesis, such as the Conrad-Limpach or Camps synthesis, which may offer better control depending on the desired substitution pattern.

Frequently Asked Questions (FAQs)

Q1: What is the complete, step-by-step mechanism of the Gould-Jacobs reaction?

The reaction proceeds in a sequence of condensation, cyclization, hydrolysis, and decarboxylation.[2][6][8]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Steps 3 & 4: Hydrolysis & Decarboxylation Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Substitution DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Cyclized Ethyl 4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->Cyclized High Temp (e.g., >250 °C) 6π Electrocyclization Acid Quinoline-4-carboxylic acid Cyclized->Acid Saponification (e.g., NaOH) Final 4-Hydroxyquinoline (4-Quinolone) Acid->Final Heat (Decarboxylation)

Caption: The four main stages of the Gould-Jacobs synthesis.

Q2: Are there any alternatives to diethyl ethoxymethylenemalonate (DEEM)?

Yes, other acyl malonic esters can be used.[2] The choice of this reagent defines the substituent at the 3-position of the resulting quinoline. For example, using diethyl (ethoxymethylene)cyanoacetate can lead to 3-cyano-4-hydroxyquinolines.

Q3: Why is the reaction often followed by saponification and decarboxylation?

The direct product of the cyclization is a 4-hydroxyquinoline-3-carboxylate ester.[2][4] For many applications, particularly in drug development (e.g., synthesis of fluoroquinolone antibiotics), the C3-ester is not desired.[4] Therefore, the ester is hydrolyzed to the corresponding carboxylic acid (saponification), which is then removed by thermal decarboxylation to yield the simpler 4-hydroxyquinoline core.[2][4][8]

Q4: Can this reaction be performed in a "one-pot" procedure?

While the Gould-Jacobs synthesis involves multiple distinct steps, attempts to perform them in a single pot without isolating the intermediate have been explored. However, these one-pot approaches often result in very poor yields because the optimal conditions for the initial condensation (moderate temperature) are incompatible with the harsh conditions required for cyclization (high temperature).[5][9] A two-step procedure with isolation of the intermediate is generally more reliable and higher yielding.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxy-quinoline-3-carboxylate

This protocol is adapted from modern procedures that leverage microwave technology to improve efficiency and yield.[1][3]

Materials:

  • Aniline (1.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol)

  • Microwave synthesis vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (e.g., 0.093 mL, 1.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 0.60 mL, 3.0 mmol). Note: An excess of DEEM is often used.

  • Initial Condensation (Optional Low-Temp Step): For some substrates, a pre-stirring at a lower temperature (e.g., 100-120 °C for 10-15 minutes) can ensure complete formation of the anilinomethylenemalonate intermediate before the high-temperature cyclization.

  • Microwave Cyclization: Seal the vial and place it in the microwave synthesizer. Heat the mixture to 250-300 °C and hold for 5-15 minutes . Caution: This reaction can generate significant pressure. The optimal time and temperature should be determined experimentally for each substrate (see optimization table above).[1][3]

  • Workup and Isolation:

    • Cool the reaction vial to room temperature.

    • The product often precipitates from the reaction mixture.

    • Add a small amount of a cold solvent like acetonitrile or ethanol (e.g., 3 mL) to slurry the solid.

    • Filter the precipitated product and wash the solid with more cold solvent.

  • Drying and Analysis: Dry the isolated solid under vacuum. Analyze the product for purity and identity using HPLC-MS, ¹H NMR, and/or melting point determination.[3]

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. Available at: [Link]

  • Dhananjay, U. T., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Kozik, B., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index, an Encyclopedia of Chemicals, Drugs, and Biologicals. Available at: [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2018). The Pfitzinger Reaction. (Review). Available at: [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Singh, B. (n.d.). Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2012). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Quinoline Esterification

Prepared by the Office of the Senior Application Scientist Welcome to the technical support hub for the synthesis and optimization of quinoline esters. This guide is designed for researchers, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support hub for the synthesis and optimization of quinoline esters. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of esterifying quinoline carboxylic acids. Our goal is to provide actionable, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the esterification of quinoline-based substrates.

Q1: What are the primary methods for synthesizing quinoline esters?

A1: The synthesis of quinoline esters typically involves the esterification of a corresponding quinoline carboxylic acid. The choice of method depends heavily on the substrate's stability, the scale of the reaction, and the desired purity. The most common methods include:

  • Fischer-Speier Esterification: This classic method involves reacting the quinoline carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, HCl). It is an equilibrium-driven process, often requiring the removal of water to achieve high conversion.[1]

  • Steglich Esterification: Ideal for sterically hindered alcohols or sensitive substrates, this method uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with a catalyst, typically 4-dimethylaminopyridine (DMAP).[2]

  • Acid Chloride/Anhydride Formation: The carboxylic acid can be converted to a more reactive acid chloride (using SOCl₂ or (COCl)₂) or anhydride, which then readily reacts with the alcohol. This is a high-yielding but multi-step process.

  • Enzymatic Esterification: Lipases can be used as biocatalysts under mild conditions (30–60 °C), which is highly advantageous for complex or thermolabile quinoline derivatives.[3]

Q2: Does the basic nitrogen on the quinoline ring interfere with acid-catalyzed esterification?

A2: Yes, this is a critical consideration. The quinoline nitrogen is weakly basic (pKa of the conjugate acid is ~4.9) and will be protonated by strong acid catalysts like sulfuric acid.[4] This non-productive acid consumption means a higher catalyst loading may be required compared to a non-basic aromatic carboxylic acid. Furthermore, the resulting positive charge on the quinoline ring can electronically influence the reactivity of the carboxylic acid group. For substrates sensitive to strong acids, or where catalyst deactivation is a concern, methods not requiring strong Brønsted acids, such as Steglich esterification or the use of milder acid catalysts like p-toluenesulfonic acid (p-TsOH), are recommended.

Q3: How do I choose the right catalyst for my reaction?

A3: Catalyst selection is pivotal for success. The choice depends on the reaction mechanism you intend to employ and the nature of your substrates.

Catalyst TypeExamplesBest ForKey Considerations
Brønsted Acids H₂SO₄, p-TsOH, DBSASimple, robust substrates; primary & secondary alcohols.Requires water removal; potential for side reactions (e.g., dehydration of alcohols); quinoline nitrogen protonation.[2]
Lewis Acids Sc(OTf)₃, MgCl₂Mild conditions; can activate the carboxylic acid differently.May require anhydrous conditions; can coordinate with the quinoline nitrogen.[2]
Coupling Agents DCC, EDCI, TBTU, COMUSensitive or complex substrates; tertiary alcohols; room temperature reactions.Stoichiometric amounts are needed; byproducts (e.g., DCU) must be removed.[2]
Enzymatic Immobilized LipasesThermally sensitive or multifunctional molecules.Slower reaction times; requires specific solvent systems (often hydrophobic); higher cost.[3]
Heterogeneous Amberlyst-15, Silica ChlorideEase of separation and catalyst recycling.May have lower activity than homogeneous catalysts; potential for mass transfer limitations.[2]

Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction has run for the specified time, but TLC/LC-MS analysis shows mostly unreacted starting material. What are the likely causes and solutions?

A: Low conversion is one of the most common issues and can stem from several factors. The key is to diagnose the root cause systematically.

Causality & Troubleshooting Steps:

  • Reversible Equilibrium: Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can drive the reaction backward (hydrolysis).

    • Solution: Remove water as it forms. Use a Dean-Stark apparatus if the solvent forms a suitable azeotrope (e.g., toluene). Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. For small-scale reactions, using a large excess of the alcohol can also shift the equilibrium forward.[3][5]

  • Insufficient Catalyst Activity: The catalyst may be deactivated or insufficient in quantity.

    • Solution: As discussed in FAQ #2, the quinoline nitrogen can sequester the acid catalyst. Increase the catalyst loading incrementally (e.g., from 5 mol% to 15 mol%). If using a heterogeneous catalyst, ensure it has been properly activated and is not poisoned.

  • Low Reaction Temperature: Esterification reactions often have a significant activation energy barrier.

    • Solution: Increasing the reaction temperature generally increases the reaction rate.[5][6] For many esterifications, refluxing in a solvent like toluene (~110 °C) is effective. However, be mindful of the thermal stability of your substrate. A controlled temperature increase (e.g., from 80 °C to 100 °C) is a good starting point.[7]

  • Steric Hindrance: If either the quinoline carboxylic acid (e.g., substitution at the 8-position) or the alcohol (secondary or tertiary) is sterically bulky, the reaction rate can be dramatically reduced.

    • Solution: Switch to a more potent activation method. Steglich esterification using DCC/DMAP or conversion to an acid chloride are excellent strategies for overcoming steric hindrance.[2]

Problem 2: Significant Side Product Formation

Q: My reaction is producing the desired ester, but I'm also seeing significant impurities, including a dark tar-like substance. How can I improve the selectivity?

A: Side reactions, especially under harsh conditions, can severely impact yield and purification efforts.

Causality & Troubleshooting Steps:

  • Dehydration of Alcohol: Strong acids and high temperatures can dehydrate secondary and tertiary alcohols, leading to alkenes and ethers.

    • Solution: Lower the reaction temperature and use a milder acid catalyst (e.g., p-TsOH instead of H₂SO₄). Alternatively, use a non-acidic method like Steglich esterification.

  • Polymerization and Tarring: Harsh acidic conditions can promote polymerization of reactants or intermediates, a known issue in related quinoline syntheses like the Skraup reaction.

    • Solution: Reduce the reaction temperature and catalyst concentration. Ensure efficient stirring to prevent localized "hot spots" where degradation can occur. If tarring is severe, purification of the crude product via column chromatography on silica gel is often necessary.[8]

  • N-Alkylation: If the alcohol is highly reactive (e.g., methanol) and the conditions are harsh, the quinoline nitrogen could potentially be alkylated, although this is less common than other side reactions.

    • Solution: Use milder conditions. Protecting the nitrogen is a possibility but adds steps to the synthesis.

Problem 3: Difficulty in Product Isolation and Purification

Q: The reaction seems to have worked, but I am struggling to isolate a pure product from the reaction mixture. What are the best practices?

A: Effective workup and purification are crucial for obtaining your final compound.

Causality & Troubleshooting Steps:

  • Removing Acid Catalyst: Residual acid catalyst can complicate extraction and may cause product degradation during solvent removal.

    • Solution: After the reaction, cool the mixture and perform a basic wash. A saturated solution of sodium bicarbonate (NaHCO₃) is typically used to neutralize the acid catalyst. The basic quinoline ester product will remain in the organic layer, while the salt of the acid catalyst will move to the aqueous layer.

  • Separating Unreacted Carboxylic Acid: The starting quinoline carboxylic acid has different solubility properties than the ester product.

    • Solution: During the aqueous workup, a wash with a dilute base (like NaHCO₃ or Na₂CO₃) will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, effectively separating it from the desired ester in the organic layer.

  • Removing Byproducts from Coupling Agents: Reactions using DCC or EDCI produce urea byproducts (DCU and EDU, respectively).

    • Solution: Dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration. EDU is water-soluble and can typically be removed with an aqueous wash.[2]

Visualized Workflows and Methodologies

Troubleshooting Flowchart for Low Yield

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues in quinoline esterification.

Troubleshooting_Low_Yield start Problem: Low Yield of Quinoline Ester check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_conversion cause1 Diagnosis: Mostly Starting Material (SM) Remaining check_conversion->cause1 High SM cause2 Diagnosis: Complex Mixture of Products check_conversion->cause2 Multiple Spots cause3 Diagnosis: Product Formed but Lost During Workup check_conversion->cause3 Clean reaction, poor recovery sub_cause1a Is the reaction reversible? (e.g., Fischer) cause1->sub_cause1a sub_cause1b Is the catalyst active/sufficient? cause1->sub_cause1b sub_cause1c Is the temperature too low? cause1->sub_cause1c sub_cause1d Is there significant steric hindrance? cause1->sub_cause1d solution2 Solution: - Lower reaction temperature - Use milder catalyst - See 'Side Product Formation' Guide cause2->solution2 solution3 Solution: - Optimize extraction pH - Check for product hydrolysis during workup - Minimize transfers cause3->solution3 solution1a Solution: - Use Dean-Stark to remove H₂O - Add molecular sieves - Increase alcohol excess sub_cause1a->solution1a solution1b Solution: - Increase acid catalyst loading - Use a stronger catalyst sub_cause1b->solution1b solution1c Solution: - Increase reaction temperature incrementally sub_cause1c->solution1c solution1d Solution: - Switch to DCC/DMAP (Steglich) - Convert acid to acid chloride first sub_cause1d->solution1d

Caption: A troubleshooting flowchart for low yield in quinoline esterification.

General Experimental Protocol: Fischer-Speier Esterification

This protocol provides a general methodology for the esterification of a quinoline carboxylic acid with a primary alcohol using an acid catalyst.

Materials:

  • Quinoline carboxylic acid (1.0 eq)

  • Alcohol (e.g., ethanol, 10-20 eq, can also be used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

  • Toluene (if alcohol is not the solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if using toluene), add the quinoline carboxylic acid (1.0 eq) and the alcohol (10-20 eq or as solvent).

  • Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid. An exotherm may be observed.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the alcohol/solvent) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a large excess of alcohol was used, remove it under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and water. Carefully transfer the mixture to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with saturated NaHCO₃ solution (caution: CO₂ evolution!) until the aqueous layer is basic, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude quinoline ester.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.[8]

References

  • Margarida, B. R., Flores, L. I., de Lima Luz Junior, L. F., & Lenzi, M. K. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1, 6–11.

  • Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5789.

  • Organic Syntheses. Quinoline.

  • MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 14(7), 478.

  • MDPI. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Molecules, 26(23), 7291.

  • BenchChem. Crystal Structure of Quinoline-2-carboxylic Acid.

  • Organic Chemistry Portal. Synthesis of quinolines.

  • Organic Chemistry Portal. Ester synthesis by esterification.

  • IIP Series. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • ACS Publications. (2024). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters.

  • NIH National Center for Biotechnology Information. (2013). Quinoline: A versatile heterocyclic. Arabian Journal of Chemistry.

  • MDPI. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(8), 3481.

  • ResearchGate. 235 questions with answers in ESTERIFICATION.

  • ResearchGate. Effect of reaction temperature on the yield of the esterification reaction.

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

  • ResearchGate. Mechanism of quinoline synthesis.

  • MDPI. (2021). Room Temperature Synthesis of a Novel Quinolinoxazine, Polymerization and Flammability Studies. Polymers, 13(21), 3820.

  • NIH National Center for Biotechnology Information. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

  • NIH National Center for Biotechnology Information. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.

  • ResearchGate. Effect of temperature on esterification reaction at various....

  • Taylor & Francis Online. (2023). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • ResearchGate. Reduction of quinoline by Hantzsch ester catalyzed by imidazolinium and imidazolium.

  • arXiv.org. (2024). Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions.

  • BenchChem. troubleshooting side reactions in the synthesis of quinoline derivatives.

  • Quora. Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.

Sources

Optimization

Troubleshooting low yield in 6-bromoquinoline derivatization.

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting low yield in 6-bromoquinoline derivatization. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting low yield in 6-bromoquinoline derivatization. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your experiments. This guide is structured to provide direct answers to common problems, explain the underlying causality of experimental outcomes, and offer robust protocols to validate your work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when working with 6-bromoquinoline and its derivatives.

Q1: What are the most common and effective derivatization reactions for 6-bromoquinoline?

A1: 6-Bromoquinoline is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the reactivity of the C-Br bond. The most prevalent and powerful methods are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of amines.[1]

  • Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes.[2]

These reactions form the cornerstone of synthetic strategies involving this scaffold.

Q2: Can the quinoline nitrogen atom interfere with my reaction?

A2: Yes, this is a critical consideration. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst. This can form inactive or less active catalyst complexes, effectively sequestering the palladium and stalling the catalytic cycle.[2] The strategic selection of bulky, electron-rich phosphine ligands is a common and effective method to mitigate this inhibition, as they can sterically hinder the coordination of the quinoline nitrogen while promoting the desired catalytic activity.[2]

Q3: My reaction mixture turned dark brown or black immediately after adding the palladium catalyst. Is the reaction failing?

A3: Not necessarily. A color change to dark brown or black is very common in palladium-catalyzed reactions and often indicates the formation of Pd(0) nanoparticles (palladium black), which are the active catalytic species.[3] However, rapid precipitation of a large amount of black solid can sometimes signal catalyst decomposition and deactivation. The success of the reaction is better determined by monitoring the consumption of starting materials via TLC or LC-MS rather than by the color of the mixture alone.[3]

Q4: I'm observing a significant amount of a debrominated side product (quinoline). What is causing this?

A4: The formation of quinoline from 6-bromoquinoline is a common side reaction known as hydrodehalogenation. This process can be promoted by several factors, including the presence of moisture or other protic sources in your reaction, or it can occur as a competing pathway in the catalytic cycle.[2] Ensuring strictly anhydrous (dry) solvents and reagents and performing the reaction under a completely inert atmosphere (argon or nitrogen) are the first and most crucial steps to minimize this side reaction.[2]

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

G cluster_0 start Low Yield Encountered reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Scrutinize Reaction Conditions reagents->conditions Reagents OK reagents_desc Purity of 6-bromoquinoline? Freshness of coupling partner? Accurate molar ratios? reagents->reagents_desc analysis Step 3: Analyze Byproducts & Intermediates conditions->analysis Conditions Correct conditions_desc Truly anhydrous/anaerobic? Correct temperature? Sufficient reaction time? conditions->conditions_desc optimization Step 4: Systematic Optimization analysis->optimization Problem Identified analysis_desc Debromination? Homocoupling? Starting material recovered? analysis->analysis_desc success Successful Derivatization optimization->success optimization_desc Screen ligands, bases, solvents. Adjust catalyst loading or temperature. optimization->optimization_desc

Caption: A systematic workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired C-C coupled product.

Potential CauseTroubleshooting Step & Rationale
Inactive Catalyst Step: Ensure your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is properly activated to the Pd(0) state in situ. Alternatively, use an air-stable Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst. Rationale: The catalytic cycle requires the active Pd(0) species to initiate oxidative addition with 6-bromoquinoline. Incomplete reduction of the precatalyst is a common failure point.[4]
Poor Boronic Acid Quality Step: Use fresh, high-purity boronic acid. If degradation is suspected (protodeboronation), consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable. Rationale: Boronic acids can degrade upon storage, especially in the presence of moisture, leading to lower effective concentrations and the formation of boric acid, which does not participate in the reaction.
Inappropriate Base Step: Screen a panel of bases. Aqueous K₂CO₃ or K₃PO₄ are common starting points. For challenging couplings, stronger, non-aqueous bases like Cs₂CO₃ might be necessary. Rationale: The base is critical for activating the boronic acid in the transmetalation step. The choice of base affects reaction kinetics and can influence side reactions. Its solubility is also a key factor.[5]
Ligand Inhibition/Inefficiency Step: If using a simple ligand like PPh₃, switch to a bulkier, more electron-rich dialkylbiarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). Rationale: These advanced ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing decomposition. Their steric bulk can also block the quinoline nitrogen from inhibiting the catalyst.[6]
Guide 2: Buchwald-Hartwig Amination

Issue: Inefficient C-N bond formation or recovery of starting material.

Potential CauseTroubleshooting Step & Rationale
Incorrect Base Step: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other options include LHMDS or K₃PO₄ depending on the amine's sensitivity. Rationale: The base must be strong enough to deprotonate the amine (or a pre-catalyst complex) to facilitate the catalytic cycle, but not so nucleophilic that it competes with the desired amine coupling partner.[7]
Catalyst Inhibition by Amine Step: For some primary or electron-rich amines, the substrate itself can act as an inhibitor by strongly coordinating to the palladium center. Solution: Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) or switch to a ligand system known to be less susceptible to amine inhibition.[2]
Poor Reagent Solubility Step: Ensure all components, particularly the amine and the base, are soluble in the reaction solvent at the target temperature. Common solvents include toluene, dioxane, and THF. Rationale: Poor solubility leads to a heterogeneous mixture with slow reaction rates and incomplete conversion.[2][8] Gentle warming can sometimes improve solubility and reaction outcomes.
Decomposition of Reactants Step: Monitor the reaction temperature carefully. While heating is often necessary, some sensitive amines or the 6-bromoquinoline itself may decompose at excessive temperatures. Solution: Run the reaction at the lowest temperature that provides a reasonable rate. A temperature screen (e.g., 80 °C, 100 °C, 110 °C) is advisable during optimization.

Visualizing the Catalytic Cycle: A Point of Failure Analysis

Understanding the catalytic cycle is key to diagnosing problems. Below is a simplified representation of the Suzuki-Miyaura coupling, highlighting potential failure points.

Suzuki_Cycle cluster_failures Potential Failure Points pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add failure1 Catalyst Deactivation (e.g., O₂, H₂O) pd0->failure1 pd_complex Br-Pd(II)L₂(Quinoline) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal failure2 Inhibition by Quinoline-N pd_complex->failure2 pd_r_complex R-Pd(II)L₂(Quinoline) transmetal->pd_r_complex failure3 Slow Transmetalation (Wrong Base, Poor Boronic Acid) transmetal->failure3 red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product 6-R-Quinoline red_elim->product aryl_halide 6-Bromoquinoline aryl_halide->ox_add boronic_acid R-B(OH)₂ + Base boronic_acid->transmetal

Sources

Troubleshooting

Preventing degradation of Methyl 6-bromo-2-methylquinoline-4-carboxylate during synthesis.

Welcome to the technical support center for the synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, prevent degradation, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.

I. Understanding the Synthetic Strategy and Potential Pitfalls

The synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate is typically a two-step process:

  • Doebner Reaction: Formation of the quinoline core by reacting 4-bromoaniline, pyruvic acid, and acetaldehyde. This reaction is known for its utility in generating 2-methylquinoline-4-carboxylic acids.

  • Fischer Esterification: Conversion of the resulting carboxylic acid to its methyl ester.

While seemingly straightforward, each step presents unique challenges that can lead to product degradation and low yields. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide: Navigating the Synthesis

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

A. Doebner Reaction: Building the Quinoline Core

Question 1: My Doebner reaction is resulting in a low yield of 6-bromo-2-methylquinoline-4-carboxylic acid. What are the likely causes and how can I improve it?

Answer:

Low yields in the Doebner reaction, especially with an electron-withdrawing substituent like bromine on the aniline, are a common issue.[1][2] The reduced nucleophilicity of 4-bromoaniline can slow down the initial steps of the reaction.[3] Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The electron-withdrawing nature of the bromine atom on the aniline ring can decrease its reactivity.

    • Solution:

      • Increase Reaction Time and/or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reflux period.

      • Optimize Catalyst: While the reaction is often run without a dedicated catalyst, the use of a Lewis acid such as zinc chloride (ZnCl₂) can sometimes promote the cyclization step.[4]

  • Side Reactions and Polymerization: The Doebner reaction can be prone to the formation of tar-like byproducts, especially at elevated temperatures.[5] This is often due to the self-condensation of acetaldehyde or polymerization of reaction intermediates.

    • Solution:

      • Control the Rate of Addition: Add the acetaldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, which can minimize side reactions.

      • Maintain a Homogeneous Solution: Ensure adequate stirring to prevent localized overheating and concentration gradients.

  • Suboptimal Work-up Procedure: The product may be lost during extraction or purification if the pH is not carefully controlled.

    • Solution:

      • Careful pH Adjustment: After the reaction, the product, being a carboxylic acid, will be soluble in a basic aqueous solution. Acidification of the aqueous layer should be done carefully to a pH of around 4-5 to precipitate the product. Check the pH with indicator paper.

Question 2: I'm observing a significant amount of dark, tarry material in my Doebner reaction flask. How can I prevent this and purify my product?

Answer:

The formation of tar is a well-known issue in quinoline syntheses like the Doebner and Skraup reactions.[6] This is often due to acid-catalyzed polymerization of the aldehyde and other reactive intermediates.

  • Prevention:

    • Temperature Control: Avoid excessive heating. While the reaction requires elevated temperatures, runaway temperatures can accelerate tar formation. Use a well-controlled heating mantle and monitor the internal temperature.

    • Solvent Choice: While often performed neat or in ethanol, using a higher-boiling point solvent with good heat transfer properties might offer better temperature control.

  • Purification:

    • Trituration: After the initial work-up, the crude solid can often be purified by trituration (slurrying) with a suitable organic solvent like hot ethanol or acetonitrile. This can help dissolve unreacted starting materials and some impurities, leaving the desired product as a solid.

    • Recrystallization: If trituration is insufficient, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is the next step.

    • Charcoal Treatment: If the product is still colored, a hot filtration over a small amount of activated charcoal during recrystallization can help remove colored impurities.

B. Fischer Esterification: The Final Step

Question 3: My esterification of 6-bromo-2-methylquinoline-4-carboxylic acid is incomplete, and I'm recovering starting material. How can I drive the reaction to completion?

Answer:

Fischer esterification is a reversible reaction.[7] To achieve a high yield of the methyl ester, the equilibrium must be shifted towards the product side.

  • Driving the Equilibrium:

    • Use a Large Excess of Methanol: Using methanol as the solvent ensures a large molar excess, pushing the equilibrium towards the ester.[7]

    • Removal of Water: Water is a product of the reaction. Any water present will favor the reverse reaction (hydrolysis).

      • Use Dry Glassware and Reagents: Ensure your flask, condenser, and all reagents (especially the methanol and acid catalyst) are anhydrous.

      • Dean-Stark Trap: For larger scale reactions, a Dean-Stark apparatus can be used to remove water azeotropically if a co-solvent like toluene is used.

  • Catalyst Choice and Concentration:

    • Strong Acid Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is essential.[8] Typically, a catalytic amount (e.g., 5-10 mol%) is sufficient.

    • Thionyl Chloride (SOCl₂): An alternative is to use thionyl chloride with methanol. Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification. This method has the added benefit of consuming any trace water present.[9]

Question 4: I'm concerned about hydrolysis of my final product, Methyl 6-bromo-2-methylquinoline-4-carboxylate, during work-up and storage. What are the optimal conditions to prevent this?

Answer:

Ester hydrolysis is a primary degradation pathway for your target molecule. It can be catalyzed by both acid and base.

  • Work-up:

    • Neutralization: After the esterification, the acidic catalyst must be neutralized. This is typically done by washing the reaction mixture with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. Avoid using strong bases like sodium hydroxide (NaOH) as they can readily hydrolyze the ester.

    • Minimize Contact with Water: After the aqueous wash, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.

  • Storage:

    • Anhydrous Conditions: Store the final product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.

    • Avoid Extreme pH: Store the compound in a neutral state. Avoid contact with acidic or basic vapors.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of each reactant in the Doebner reaction for this specific synthesis?

  • 4-Bromoaniline: Provides the benzene ring and the nitrogen atom for the quinoline core.

  • Pyruvic Acid: This is the key component that leads to the formation of the carboxylic acid group at the 4-position of the quinoline.[7]

  • Acetaldehyde: This undergoes a condensation reaction to ultimately form the 2-methyl group on the quinoline ring.

Q2: Can I use a different acid catalyst for the esterification?

Yes, other strong protic acids like p-toluenesulfonic acid (PTSA) can be used. Lewis acids are generally not effective for Fischer esterification. The key is to use a strong acid that is soluble in the reaction medium.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring the progress of both the Doebner reaction and the esterification.[10] It allows you to visualize the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of reaction conversion and to assess the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid for better peak shape) is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate carboxylic acid and the final methyl ester product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.[4]

IV. Experimental Workflow and Diagrams

Hypothetical Two-Step Synthesis Protocol

This protocol is a representative procedure based on established methodologies for the Doebner reaction and Fischer esterification. Optimization may be required for your specific laboratory conditions.

Step 1: Synthesis of 6-bromo-2-methylquinoline-4-carboxylic acid (Doebner Reaction)

  • To a round-bottom flask equipped with a reflux condenser, add 4-bromoaniline (1.0 eq), pyruvic acid (1.2 eq), and ethanol.

  • Stir the mixture to obtain a homogeneous solution.

  • Slowly add acetaldehyde (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a dilute aqueous solution of sodium hydroxide.

  • Extract with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of ~4-5 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate (Fischer Esterification)

  • To a round-bottom flask, add the crude 6-bromo-2-methylquinoline-4-carboxylic acid from Step 1, a large excess of methanol (to act as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Doebner Reaction cluster_step2 Step 2: Fischer Esterification 4-Bromoaniline 4-Bromoaniline Carboxylic_Acid 6-bromo-2-methylquinoline- 4-carboxylic acid 4-Bromoaniline->Carboxylic_Acid Ethanol, Reflux Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Carboxylic_Acid Acetaldehyde Acetaldehyde Acetaldehyde->Carboxylic_Acid Target_Molecule Methyl 6-bromo-2-methylquinoline- 4-carboxylate Carboxylic_Acid->Target_Molecule Methanol, Reflux Methanol Methanol Methanol->Target_Molecule H2SO4_cat H₂SO₄ (cat.) H2SO4_cat->Target_Molecule

Caption: Two-step synthesis of the target molecule.

Potential Degradation Pathways

Degradation_Pathways Target_Molecule Methyl 6-bromo-2-methylquinoline- 4-carboxylate Carboxylic_Acid 6-bromo-2-methylquinoline- 4-carboxylic acid Target_Molecule->Carboxylic_Acid Hydrolysis (H⁺ or OH⁻, H₂O) Decarboxylated_Product 6-bromo-2-methylquinoline Carboxylic_Acid->Decarboxylated_Product Decarboxylation (Heat)

Sources

Optimization

Technical Support Center: Navigating the Challenges of Regioselective Quinoline Synthesis

Welcome to the Technical Support Center for the regioselective synthesis of substituted quinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective synthesis of substituted quinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. Quinolines form the core of numerous pharmaceuticals and functional materials, yet their synthesis is often fraught with challenges, particularly concerning the control of substituent placement on the carbocyclic and heterocyclic rings.

This guide provides in-depth, practical troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during key synthetic procedures. We move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reactions for yield, purity, and, most critically, regioselectivity.

Section 1: Classical Thermal Acid-Catalyzed Syntheses

The traditional methods for quinoline synthesis, while powerful, are notorious for their harsh conditions and, at times, unpredictable regiochemical outcomes. This section addresses the most common challenges associated with the Skraup, Doebner-von Miller, and Combes syntheses.

FAQ 1: The Skraup Synthesis

Question: My Skraup reaction is dangerously exothermic and produces a significant amount of tar, making product isolation nearly impossible. How can I control this reaction and improve the yield and purity of my quinoline?

Answer: The Skraup synthesis, which involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, is famously vigorous.[1] The key to a successful and safe Skraup reaction lies in moderation and controlled conditions.

Causality of the Problem: The reaction's exothermicity stems from the rapid dehydration of glycerol to acrolein and the subsequent highly exothermic condensation and cyclization steps under strong acid catalysis. Tar formation is a result of the polymerization of acrolein and other reactive intermediates under these harsh conditions.

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Runaway Reaction Highly exothermic, uncontrolled reaction rate.1. Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture. These substances are thought to temper the reaction's vigor.[1][2] 2. Controlled Acid Addition: Add concentrated sulfuric acid slowly and portion-wise, with efficient cooling (e.g., in an ice bath). 3. Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat and prevent localized hotspots.
Excessive Tar Formation Polymerization of acrolein and intermediates.1. Optimize Temperature: Gently heat the reaction to initiate it. Once the exotherm begins, remove the external heat source. After the initial vigorous phase subsides, maintain a controlled reflux to drive the reaction to completion.[2] 2. Milder Oxidizing Agents: While nitrobenzene is traditional, consider alternatives like arsenic pentoxide, which can sometimes lead to cleaner reactions.[3]
Low Yield Incomplete reaction or loss of product during workup.1. Ensure Anhydrous Conditions: Water in the glycerol can significantly lower the yield. Use "dynamite" grade or similarly dry glycerol. 2. Purification Strategy: The crude product is often a dark, viscous material. Steam distillation is a highly effective method for isolating the quinoline from the non-volatile tar.[2]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

  • Setup: In a large flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add 100 g of concentrated sulfuric acid to 50 g of aniline.

  • Moderator Addition: To this mixture, add 25 g of ferrous sulfate heptahydrate with stirring.

  • Glycerol Addition: Slowly add 120 g of anhydrous glycerol through the dropping funnel.

  • Initiation: Gently heat the mixture. Be prepared to remove the heat source once the exothermic reaction begins.

  • Reaction Completion: After the initial exotherm subsides, heat the mixture to a gentle reflux for 3-4 hours.

  • Workup: Cool the mixture and carefully dilute with water. Neutralize with an excess of 40% sodium hydroxide solution.

  • Purification: Subject the mixture to steam distillation. The quinoline will distill with the steam. Separate the organic layer from the distillate.

FAQ 2: The Doebner-von Miller Reaction

Question: I am attempting a Doebner-von Miller synthesis with an α,β-unsaturated ketone, but I'm getting a mixture of regioisomers and a low yield due to polymerization. How can I improve the regioselectivity and minimize side reactions?

Answer: The Doebner-von Miller reaction is an extension of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones in place of glycerol.[4] Regioselectivity becomes a key challenge when the α,β-unsaturated system and the aniline are both unsymmetrically substituted. Polymerization under strong acid catalysis is also a primary cause of low yields.[4]

Causality of the Problem: The regiochemical outcome is determined by the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The preferred site of attack (the β-carbon) is influenced by both steric and electronic factors of the substituents on the aniline and the carbonyl compound. Polymerization is a competing reaction, especially with aldehydes, that is accelerated by the acidic conditions.

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Poor Regioselectivity Competing pathways for the initial Michael addition.1. Substrate Modification: Introducing a strong electron-withdrawing group on the α,β-unsaturated carbonyl component, such as in γ-aryl-β,γ-unsaturated α-ketoesters, can reverse the typical regioselectivity to favor the 4-substituted quinoline.[5] 2. Catalyst Choice: While strong Brønsted acids are common, exploring Lewis acids (e.g., ZnCl₂, SnCl₄) may alter the regiochemical outcome by coordinating differently with the reactants.[4]
Low Yield/Polymerization Acid-catalyzed self-condensation of the carbonyl compound.1. Biphasic System: Sequester the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase. This limits the concentration of the carbonyl in the acidic medium, reducing polymerization.[4] 2. Use of Acetals: Employ an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal). The acetal is more stable to polymerization and hydrolyzes in situ to generate the reactive aldehyde.[6] 3. Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to disfavor polymerization.[7]

Workflow for Optimizing Regioselectivity in Doebner-von Miller Synthesis

G start Starting Doebner-von Miller Reaction problem Poor Regioselectivity or Low Yield? start->problem check_carbonyl Is the carbonyl an α,β-unsaturated aldehyde? problem->check_carbonyl Yes check_regio Is the desired regioisomer the 4-substituted product? problem->check_regio No use_acetal Switch to the corresponding acetal (e.g., acrolein diethyl acetal) check_carbonyl->use_acetal end Optimized Reaction use_acetal->end modify_carbonyl Use a γ-aryl-β,γ-unsaturated α-ketoester with TFA check_regio->modify_carbonyl Yes check_polymer Is polymerization/tarring the main issue? check_regio->check_polymer No modify_carbonyl->end biphasic Implement a biphasic solvent system (e.g., Toluene/aq. HCl) check_polymer->biphasic Yes optimize_temp Optimize temperature: start at a lower temperature and slowly increase biphasic->optimize_temp optimize_temp->end

Caption: Troubleshooting workflow for the Doebner-von Miller reaction.

FAQ 3: The Combes Synthesis

Question: When using an unsymmetrical β-diketone in my Combes synthesis, I obtain a mixture of two regioisomeric quinolines. How can I control the cyclization to favor one isomer?

Answer: The Combes synthesis, which condenses an aniline with a β-diketone, is a reliable method for producing 2,4-disubstituted quinolines.[8] However, with an unsymmetrical β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione), the initial condensation can occur at either carbonyl group, and the subsequent acid-catalyzed cyclization can proceed to two different positions on the aniline ring, leading to regioisomers.

Causality of the Problem: Regioselectivity is governed by two key steps:

  • Initial Condensation: The aniline nitrogen will preferentially attack the more electrophilic carbonyl carbon of the β-diketone.

  • Cyclization (Rate-Determining Step): The electrophilic aromatic substitution (cyclization) onto the aniline ring is directed by the electronic properties of the aniline's substituents and sterically hindered by bulky groups on both the aniline and the enaminone intermediate.[8]

Troubleshooting Guide:

Factor Influence on Regioselectivity Strategy for Control
Electronic Effects (Diketone) An electron-withdrawing group (e.g., -CF₃) on the diketone makes the adjacent carbonyl more electrophilic, favoring initial attack at that position.Select a diketone where the electronic bias strongly favors attack at one carbonyl, leading to a single enaminone intermediate.
Electronic Effects (Aniline) Electron-donating groups on the aniline activate the ortho and para positions for electrophilic attack, while electron-withdrawing groups deactivate them.Choose an aniline with substituents that electronically favor cyclization at only one of the available ortho positions.
Steric Effects Bulky substituents on the aniline (at the ortho position) or on the enaminone intermediate can hinder cyclization, directing it to the less sterically crowded site.[8]Introduce a bulky group on the aniline or the diketone to sterically block one of the cyclization pathways.
Acid Catalyst The nature of the acid can influence the reaction outcome. Polyphosphoric acid (PPA) is often a more effective dehydrating agent than sulfuric acid and can provide different regioselectivity.[8][9]Screen different acid catalysts. PPA or polyphosphoric ester (PPE) can sometimes offer superior results in terms of both yield and regioselectivity compared to H₂SO₄.[8]

Section 2: The Friedländer Annulation

The Friedländer synthesis, the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is one of the most versatile methods for quinoline synthesis.[10] However, regioselectivity is a significant hurdle when using unsymmetrical ketones.

FAQ 4: Controlling Regioselectivity in the Friedländer Synthesis

Question: My Friedländer reaction with an unsymmetrical ketone is giving me a nearly 1:1 mixture of regioisomers. What strategies can I employ to direct the reaction to a single product?

Answer: The regioselectivity in the Friedländer annulation is determined by which α-carbon of the unsymmetrical ketone forms the new C-C bond with the carbonyl of the 2-aminoaryl aldehyde/ketone. This is governed by the relative acidity of the α-protons and the stability of the resulting enolate or enamine intermediate.

Causality of the Problem: Under basic conditions, the more acidic α-proton is preferentially removed, leading to the thermodynamically favored enolate. Under acidic conditions, the kinetically favored enol or enamine may form preferentially. The interplay of steric and electronic factors is subtle and highly dependent on the specific substrates and conditions.

Troubleshooting Guide:

Strategy Principle Example Application & Conditions
Substrate Control (Phosphoryl Group) Introducing a temporary directing group, such as a phosphoryl group, on one α-carbon can activate that position for condensation. The group can be removed later.Use a ketone with a pre-installed phosphoryl group on the desired α-carbon to direct the initial condensation.[10]
Catalyst Control (Amine Catalysis) Specific amine catalysts can selectively form an enamine with one side of the ketone over the other, directing the subsequent cyclization.Proline-catalyzed Friedländer annulation has been shown to be highly regioselective for the synthesis of 2-substituted quinolines.[11]
Solvent Effects (Ionic Liquids) Ionic liquids can act as both the solvent and promoter, influencing the reaction pathway through unique solvation effects and stabilization of intermediates.The use of 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) has been reported to promote regiospecific Friedländer annulations without an added catalyst.[12]
Varying Reaction Conditions Shifting between acidic and basic catalysis can favor kinetic vs. thermodynamic enolate formation, potentially altering the product ratio.For the reaction of 2'-aminoacetophenone with 4-cholesten-3-one, varying the catalyst and conditions can selectively produce either the linear or angular fused steroidal quinoline.[11]

Decision Tree for Friedländer Regioselectivity

G start Unsymmetrical Ketone in Friedländer Synthesis problem Mixture of Regioisomers Observed start->problem strategy Select Control Strategy problem->strategy substrate_mod Substrate Modification: Introduce a directing group (e.g., phosphoryl) strategy->substrate_mod catalyst_mod Catalyst Control: Screen amine catalysts (e.g., Proline) strategy->catalyst_mod solvent_mod Solvent Control: Use ionic liquid (e.g., [Hbim]BF₄) strategy->solvent_mod condition_mod Condition Screening: Vary acid/base catalysts and temperature strategy->condition_mod outcome Single Regioisomer Favored substrate_mod->outcome catalyst_mod->outcome solvent_mod->outcome condition_mod->outcome

Caption: Strategies to control regioselectivity in the Friedländer synthesis.

Section 3: Modern Catalytic Methods

Modern synthetic strategies, often employing transition metal catalysts, offer milder reaction conditions and superior regioselectivity compared to classical methods. However, they come with their own set of challenges, primarily related to catalyst activity and stability.

FAQ 5: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Quinoline Synthesis

Question: My palladium-catalyzed C-H activation/annulation reaction to form a quinoline starts well but then stalls before completion. I suspect catalyst deactivation. What are the common causes, and how can I prevent this?

Answer: Palladium-catalyzed reactions are powerful tools for quinoline synthesis, but the catalyst's active state (typically Pd(0)) is sensitive and prone to deactivation.[5] A stalled reaction is a classic sign that the catalytic cycle has been interrupted.

Causality of the Problem: Catalyst deactivation in these systems can occur through several mechanisms:

  • Poisoning: Impurities in the starting materials, solvents, or reagents (e.g., halides, sulfides) can irreversibly bind to the palladium center, blocking active sites.[13]

  • Agglomeration: The active Pd(0) species can precipitate from the solution as inactive palladium black, especially at high temperatures or low ligand concentrations.[13]

  • Oxidative Degradation: The catalyst can be oxidized to an inactive Pd(II) state if the reductive elimination step of the catalytic cycle is slow or if oxidizing impurities are present.

Troubleshooting Guide for Catalyst Deactivation:

Symptom Potential Cause Diagnostic & Solution
Reaction stalls before completion Catalyst Poisoning: Impurities in reagents or solvents.1. Purify Reagents: Ensure starting materials, solvents, and bases are of high purity and anhydrous. Degas solvents thoroughly. 2. Scavengers: If halide poisoning is suspected (e.g., from a haloarene precursor), adding a silver salt (e.g., Ag₂CO₃) can help precipitate the halide ions.
Formation of black precipitate (Pd black) Agglomeration: Insufficient ligand, high temperature, or poor solvent choice.1. Optimize Ligand:Pd Ratio: Increase the ligand-to-palladium ratio to better stabilize the active catalytic species. 2. Temperature Control: Run the reaction at the lowest effective temperature. 3. Solvent Choice: Select a solvent that effectively solubilizes the catalytic species throughout the reaction.
Low or no product yield from the start Inactive Precatalyst: The active Pd(0) species is not forming.1. Pre-activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider a pre-activation step with a suitable reducing agent or ensure the reaction conditions are sufficient to generate Pd(0) in situ. 2. Check Ligand Integrity: Ensure the phosphine ligand has not been oxidized to the corresponding phosphine oxide.
FAQ 6: Issues with Reusability of Nanocatalysts

Question: I am using a reusable nanocatalyst for a green quinoline synthesis, but I'm seeing a significant drop in activity after the first cycle. How can I improve its reusability?

Answer: Nanocatalysts offer the advantage of high surface area and easy separation, but loss of activity upon recycling is a common issue.[14] This deactivation can be due to physical changes or chemical modification of the catalyst surface.

Troubleshooting Nanocatalyst Reusability:

Problem Potential Cause Solution/Regeneration Strategy
Decreased Activity Leaching: Active metal species are dissolving from the support into the reaction medium.1. Modify Support: Use a support with stronger metal-support interactions. 2. Milder Conditions: Lower the reaction temperature or use a less corrosive solvent to minimize leaching.
Fouling/Coking: Organic residues or byproducts are blocking the active sites on the catalyst surface.1. Washing: Wash the recovered catalyst thoroughly with a solvent that can dissolve the suspected fouling agents. 2. Calcination: For robust inorganic supports, carefully heat the catalyst in air (calcination) to burn off organic residues. Note: This can also lead to sintering if the temperature is too high.[8]
Sintering/Agglomeration: The nanoparticles are clumping together, reducing the active surface area.1. Stabilize Nanoparticles: Use a support with high porosity or functional groups that can anchor the nanoparticles and prevent their migration. 2. Avoid High Temperatures: Operate at the lowest effective temperature to minimize thermal agglomeration.

References

  • Jiang, B., Dong, J., Jin, Y., & Xu, M. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(17), 2933-2936.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • Various Authors. (2024). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • Unknown Author. (n.d.). Quinoline. Retrieved from a scanned PDF document. The specific source is unavailable.
  • Wang, G., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(12), 4546–4553.
  • Wikipedia contributors. (n.d.). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • Request PDF. (2025). CuI/PPA-Catalyzed Synthesis of Novel Sulfur-Containing Quinoline Isosteres: In Silico and DFT Analyses. ResearchGate. Retrieved from [Link]

  • Various Authors. (2025). New analytical method for estimation of ferrous in ferrous sulfate drug. ResearchGate. Retrieved from [Link]

  • Request PDF. (2025). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. ResearchGate. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2022). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 4, 100318.
  • Various Authors. (2025). New Analytical Method for Estimation of ferrous in Ferrous Sulfate drug.
  • Various Authors. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8467.
  • Various Authors. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(23), 5566.
  • Various Authors. (2018). A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. Organic & Biomolecular Chemistry, 16(43), 8275-8279.
  • Various Authors. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2617 Quantitative Analysis of Iron. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. ResearchGate. Retrieved from [Link]

  • Eigenmann, F., & Kappe, C. O. (2001). Poisoning and deactivation of palladium catalysts.
  • Wikipedia contributors. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Various Authors. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Preparation and Properties of Quinoline. Retrieved from a presentation slide deck. The specific source is unavailable.
  • Clabaut, P., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 401.
  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144.
  • Request PDF. (n.d.). Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol. ResearchGate. Retrieved from [Link]

  • Various Authors. (2018). The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations. Acta Poloniae Pharmaceutica, 75(1), 71-78.
  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 54(6), 1269–1274.
  • Various Authors. (2023). DETERMINATION AND EVALUATION OF FERROUS SULPHATE IN MARKETED PREPARATION (CAPSULE) BY COLOUR DEVELOPMENT UV SPECTROSCOPY.
  • Various Authors. (2017). Effect of solvent polarity on the photophysical properties of chalcone derivatives. Journal of Molecular Structure, 1137, 219-228.
  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.

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Troubleshooting

Technical Support Center: Purification Strategies for Quinoline Synthesis

Welcome to the Technical Support Center dedicated to addressing the critical purification challenges encountered during quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the critical purification challenges encountered during quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who require robust and reliable methods for isolating pure quinoline derivatives. Here, we move beyond theoretical discussions to provide field-proven insights and detailed protocols to troubleshoot and resolve common purification hurdles.

A Note from the Scientist: The Art and Science of Purification

In my years at the bench, I've learned that the synthesis of a molecule is only half the battle; the purification is where the true elegance of chemistry often lies. Quinolines, foundational scaffolds in numerous pharmaceuticals, present unique purification challenges due to the nature of their syntheses—often high-temperature, strongly acidic reactions that generate a plethora of byproducts and leave behind stubborn starting materials. This guide is a distillation of practical experience and established chemical principles, designed to empower you to move from a complex crude mixture to a pure, well-characterized compound with confidence.

Frequently Asked Questions & Troubleshooting Guides

This center is structured in a question-and-answer format to directly address the specific issues you are likely to encounter.

Part 1: General Purification Strategies for Quinoline Derivatives

Question 1: What are the primary classes of impurities I should expect in my crude quinoline reaction mixture?

Answer: The impurities in your reaction mixture will be highly dependent on the specific synthesis route you've employed. However, they can be broadly categorized:

  • Unreacted Starting Materials: These are often the most abundant impurities and include the aniline derivative, and the carbonyl compound (e.g., glycerol, α,β-unsaturated ketones, β-diketones, or 2-aminoaryl ketones).

  • Byproducts of the Reaction: These can include polymers from the self-condensation of carbonyl compounds, particularly in the Doebner-von Miller synthesis, and various isomers formed during the cyclization process.

  • Reagents and Catalysts: Strong acids like sulfuric acid, Lewis acids such as zinc chloride, and oxidizing agents like nitrobenzene are common.

  • Degradation Products: The harsh conditions of many quinoline syntheses can lead to the decomposition of both starting materials and the final product, resulting in a complex mixture of tars.

Question 2: What is the first and most critical step in purifying my crude quinoline product?

Answer: The foundational technique for purifying quinoline, a basic heterocycle, is acid-base extraction . This method leverages the basicity of the quinoline nitrogen to separate it from neutral and acidic impurities.

  • The Principle: By treating the crude reaction mixture with an acid (typically hydrochloric or sulfuric acid), the basic quinoline is protonated to form a water-soluble salt (a quinolinium salt). Neutral organic impurities, such as unreacted nitrobenzene or polymeric materials, will remain in the organic phase and can be washed away. Subsequently, neutralizing the aqueous layer with a base will deprotonate the quinolinium salt, causing the pure quinoline to precipitate or separate as an oil, which can then be extracted into a fresh organic solvent.[1][2]

dot

Caption: Workflow for Acid-Base Extraction of Quinoline.

Part 2: Synthesis-Specific Purification and Troubleshooting

The Skraup synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[3] This notoriously vigorous reaction can produce a significant amount of tar.

Question 3: My Skraup reaction has resulted in a thick, dark tar. How can I effectively isolate my quinoline product?

Answer: This is a very common issue with the Skraup synthesis.[4] The key is a robust workup procedure involving steam distillation.

Step-by-Step Protocol: Workup of a Skraup Reaction

  • Initial Steam Distillation (to remove unreacted nitrobenzene):

    • Once the reaction is complete and has cooled, cautiously dilute the mixture with water.

    • Set up for steam distillation.[5][6] Pass steam through the mixture to remove any unreacted nitrobenzene, which is steam-volatile.[7] Collect the distillate until it runs clear.

  • Basification and Second Steam Distillation (to isolate crude quinoline):

    • After removing the nitrobenzene, make the remaining reaction mixture strongly alkaline by carefully adding a concentrated sodium hydroxide solution. This will neutralize the sulfuric acid and deprotonate the quinolinium sulfate, liberating the free quinoline base.[7]

    • Perform a second steam distillation on this basic mixture. The quinoline is steam-volatile and will co-distill with the water.[8] Collect the milky distillate.

  • Extraction of Quinoline:

    • The collected distillate can be extracted with an organic solvent like dichloromethane or diethyl ether.

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude quinoline.

Question 4: My crude quinoline from the Skraup synthesis is still contaminated with unreacted aniline. What is the best way to remove it?

Answer: While much of the unreacted aniline may be removed during the workup, trace amounts often remain. A chemical method involving diazotization is highly effective.

Step-by-Step Protocol: Removal of Trace Aniline

  • Acidification: Dissolve the crude quinoline in dilute sulfuric acid.

  • Diazotization: Cool the acidic solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise. This will convert the primary aromatic amine (aniline) into a diazonium salt. The quinoline, being a tertiary amine, will not react.

  • Conversion to Phenol: Gently warm the solution. The diazonium salt will decompose to form phenol and nitrogen gas.

  • Isolation: Basify the solution to liberate the quinoline, which can then be extracted as described previously. The phenol will remain in the aqueous layer as the sodium phenoxide salt.

This synthesis involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of a strong acid.[3] A major side reaction is the acid-catalyzed polymerization of the carbonyl compound.

Question 5: I have a low yield and a lot of polymer in my Doebner-von Miller reaction. How can I improve this and purify my product?

Answer: The formation of polymers is a frequent challenge. Here are some strategies to mitigate this and purify your quinoline:

  • Reaction Optimization:

    • Slow Addition: Instead of adding the α,β-unsaturated carbonyl compound all at once, add it slowly to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the carbonyl compound low, disfavoring polymerization.

    • Choice of Acid: While strong acids are necessary, you can experiment with different acids (e.g., HCl, H₂SO₄, or a Lewis acid like ZnCl₂) to find a balance between reaction rate and byproduct formation.

  • Purification:

    • Initial Filtration: After the reaction, and before basification, it's often possible to remove some of the solid polymer by filtration.

    • Acid-Base Extraction: This is crucial for separating the basic quinoline from the neutral polymer. Follow the general procedure outlined in Question 2.

    • Chromatography: If simple extraction is insufficient, flash column chromatography is an excellent next step.

Technique Stationary Phase Mobile Phase (Eluent) System Notes
Flash Chromatography Silica GelHexanes/Ethyl Acetate gradientStart with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Quinolines are moderately polar and will elute after non-polar impurities.
Alumina (neutral)Dichloromethane/Methanol gradientAlumina can be a good alternative to silica, especially for very basic quinolines that might streak on silica gel.

The Combes synthesis is the acid-catalyzed condensation of an aniline with a β-diketone.[3][9] Unreacted starting materials can be a purification challenge.

Question 6: How do I remove unreacted aniline and β-diketone from my Combes synthesis?

Answer: A combination of acid-base extraction and careful purification will be effective.

Step-by-Step Protocol: Workup of a Combes Reaction

  • Quench and Basify: Carefully pour the acidic reaction mixture over crushed ice and then neutralize with a base (e.g., concentrated ammonia or NaOH) until the quinoline derivative precipitates.

  • Initial Filtration/Extraction: If the product is a solid, it can be collected by filtration and washed with water. If it's an oil, extract it into an organic solvent.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent and perform an acid wash (e.g., 1M HCl) to extract the basic quinoline and any unreacted aniline into the aqueous layer.

    • The unreacted β-diketone, being a neutral compound, will remain in the organic layer, which can be discarded.

    • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer and extract the pure quinoline into an organic solvent.

  • Final Purification: The quinoline obtained can be further purified by recrystallization or chromatography if necessary.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][10]

Question 7: My Friedländer synthesis has unreacted 2-aminoaryl ketone. How can I separate this from my desired quinoline product?

Answer: Both your product and one of your starting materials are basic, which makes a simple acid-base extraction challenging. However, their basicities are different, and chromatography is very effective here.

  • Chromatography: Flash column chromatography on silica gel is the most reliable method. The 2-aminoaryl ketone is generally more polar than the corresponding quinoline due to the presence of the primary amine and the carbonyl group. Therefore, the quinoline product will typically elute before the unreacted 2-aminoaryl ketone. A gradient elution with hexanes/ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent purification method. The choice of solvent is critical and may require some screening.

Solvent/Solvent System Comments
Ethanol or Methanol Good general-purpose solvents for many quinoline derivatives.[11]
Hexanes/Ethyl Acetate A two-solvent system can be effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy, then allow to cool slowly.[12][13]
Acetone/Water Another useful two-solvent system for more polar quinolines.[14]
Part 3: Purity Assessment

Question 8: How can I confirm the purity of my final quinoline product?

Answer: A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your quinoline and for identifying any remaining impurities.[15] The absence of signals corresponding to starting materials is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.[11][16] A pure compound will show a single major peak.

  • Melting Point: A sharp melting point that is consistent with the literature value is a classic indicator of a pure crystalline solid.

Safety and Disposal

Question 9: What are the key safety precautions and disposal procedures for quinoline synthesis?

Answer:

  • Safety:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

    • Be aware that many quinoline syntheses are highly exothermic and can be violent if not controlled properly.[7]

    • Quinolines and their precursors can be toxic and/or irritants. Consult the Safety Data Sheet (SDS) for all chemicals before use.[4][5]

  • Disposal:

    • All organic and aqueous waste from the reaction and purification steps should be collected in appropriately labeled hazardous waste containers.[17][19][20]

    • Do not pour any chemical waste down the drain.[4]

References

Sources

Optimization

Technical Support Center: Optimizing Doebner–von Miller Reactions for Quinoline Synthesis

Welcome to the comprehensive technical support guide for the Doebner–von Miller reaction. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the Doebner–von Miller reaction. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Here, we address common challenges, particularly the formation of byproducts, and provide field-proven insights and detailed protocols to enhance the yield, purity, and reproducibility of your reactions.

Introduction: The Challenge of the Doebner–von Miller Reaction

The Doebner–von Miller reaction is a powerful and versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] Despite its utility, the reaction is notorious for its often harsh conditions, which can lead to a variety of side reactions and the formation of complex byproduct mixtures.[2] The most prevalent issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, resulting in the formation of intractable tars that significantly reduce product yield and complicate purification.[3] This guide provides a structured approach to understanding and mitigating these challenges.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: Significant Formation of Tar and Polymeric Byproducts

Q: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible and severely diminishing my yield. What is the root cause of this, and how can I prevent it?

A: This is the most common problem in Doebner–von Miller syntheses. The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound. [3] Under the strongly acidic conditions required for the main reaction, the carbonyl compound can readily polymerize, leading to high-molecular-weight, insoluble tars.

Causality: The strong acid protonates the carbonyl oxygen, making the β-carbon even more electrophilic and susceptible to nucleophilic attack, including from another molecule of the α,β-unsaturated carbonyl itself. This initiates a chain reaction leading to polymerization.[4]

  • Slow Addition of the Carbonyl Compound: By adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline, you maintain a low instantaneous concentration of the carbonyl, which kinetically disfavors polymerization and favors the desired reaction with the aniline.[3] This is a crucial first step in controlling the often exothermic nature of the reaction.[5]

  • In Situ Generation of the α,β-Unsaturated Carbonyl (The Beyer Method): Instead of adding the pre-formed α,β-unsaturated carbonyl, it can be generated in the reaction mixture from an aldol condensation of two simpler carbonyl compounds.[1] For example, crotonaldehyde can be generated in situ from acetaldehyde. This ensures a consistently low concentration of the reactive species, effectively suppressing polymerization.[3]

  • Optimize the Acid Catalyst: The choice and concentration of the acid are critical. While a Brønsted acid is necessary, excessively strong acids or high concentrations can accelerate tar formation.[6] Consider screening different acids; sometimes a milder Lewis acid can provide a better balance between reaction rate and byproduct formation.[3]

    Entry Catalyst (mol %) Solvent Time (h) Yield (%) of 2-carboxy-4-phenylquinoline [7]
    1Hf(OTf)₄ (10)CH₂Cl₂4818
    2HClCH₂Cl₂480
    3HCl (gas)Toluene240
    4H₂SO₄Toluene240
    5TFA-1261
    6TFAToluene1235
    Note: Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner–von Miller reactions.
  • Control of Reaction Temperature: While heating is often necessary, excessive temperatures promote byproduct formation.[3] It is crucial to monitor the reaction temperature closely and find the optimal balance for your specific substrates. For highly exothermic reactions, initial cooling may be required.[5]

Issue 2: Incomplete Reaction and Formation of Dihydroquinoline Byproducts

Q: My final product is contaminated with a significant amount of the corresponding dihydroquinoline. What causes this, and how can I ensure complete aromatization?

A: The final step of the Doebner–von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. [8] If the oxidizing agent is absent, insufficient, or inefficient under the reaction conditions, you will isolate the partially hydrogenated byproduct.

Causality: The cyclization of the intermediate initially forms a dihydroquinoline. This species requires an oxidizing agent to undergo dehydrogenation to achieve the thermodynamically stable aromatic quinoline ring system.[1] In some cases, an intermediate Schiff base can act as the oxidant, leading to its own reduction.[9]

  • Ensure the Presence of an Oxidizing Agent: Classic Doebner–von Miller conditions often rely on an external oxidizing agent. Nitrobenzene or arsenic acid are traditionally used, though less desirable from a safety and environmental perspective.[3]

  • Post-Reaction Oxidation: If you have already isolated a mixture containing the dihydroquinoline, it can often be oxidized in a separate step.

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a highly effective reagent for the dehydrogenation of dihydroquinolines to quinolines.[10][11] The reaction is typically clean and proceeds under mild conditions.

    • Manganese Dioxide (MnO₂): Activated MnO₂ is another effective oxidant for this transformation.[12] It is a heterogeneous reagent and requires an excess to drive the reaction to completion.[12]

Issue 3: Formation of Unexpected Isomers or Complex Mixtures

Q: I've isolated a product, but it's not the expected quinoline derivative, or I have a complex mixture of isomers that are difficult to separate. What could be the cause?

A: The formation of unexpected isomers or byproducts can be influenced by the structure of your starting materials, particularly with substituted anilines or sterically demanding α,β-unsaturated carbonyl compounds.

Causality:

  • Reversal of Regioselectivity: While the reaction typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyls, a reversal of this regioselectivity to form 4-substituted quinolines has been observed, especially with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[13][14]

  • Substrate-Specific Byproducts:

    • Electron-rich anilines (e.g., anisidines) can be highly reactive and may lead to unexpected cyclization pathways or further reactions.[3][8]

    • Electron-deficient anilines (e.g., nitroanilines) are less nucleophilic and may require harsher conditions, which can promote side reactions.[7] Low yields are common with these substrates.[7]

    • Sterically hindered α,β-unsaturated carbonyls (e.g., γ-substituted variants like cinnamaldehyde) can disfavor the desired cyclization pathway, leading to complex mixtures and only trace amounts of the desired quinoline.[15]

  • Thorough Product Characterization: It is essential to fully characterize the unexpected products using techniques such as NMR spectroscopy and mass spectrometry to understand the alternative reaction pathways that are occurring.

  • Modify Reaction Conditions: For electron-deficient anilines, consider using a more forcing (higher temperature, longer reaction time) but carefully monitored approach.[16] For electron-rich anilines, milder conditions may be beneficial to avoid over-reaction.

  • Choice of Carbonyl Compound: If using a sterically hindered α,β-unsaturated carbonyl leads to complex mixtures, consider if a less hindered analogue could be used.

Visualizing the Pathways

To better understand the chemical transformations and troubleshooting logic, the following diagrams illustrate the key pathways.

Doebner_von_Miller_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Products Aniline Aniline Adduct 1,4-Michael Adduct Aniline->Adduct 1,4-Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Adduct Byproducts Byproducts (Tar, etc.) Carbonyl->Byproducts Acid-Catalyzed Polymerization Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization Dihydroquinoline Dihydroquinoline Cyclized->Dihydroquinoline Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Troubleshooting_Workflow Start Doebner–von Miller Reaction Problem Identify Primary Issue Start->Problem Tar Excessive Tar Formation Problem->Tar Yes LowYield Low Yield / Incomplete Reaction Problem->LowYield No Sol_Tar1 Slowly add carbonyl Tar->Sol_Tar1 Sol_Tar2 In situ generation of carbonyl Tar->Sol_Tar2 Sol_Tar3 Optimize acid catalyst Tar->Sol_Tar3 Isomers Unexpected Isomers LowYield->Isomers No Sol_Yield1 Add oxidizing agent (e.g., DDQ) LowYield->Sol_Yield1 Sol_Yield2 Increase reaction time/temp LowYield->Sol_Yield2 Sol_Isomers1 Characterize byproducts (NMR, MS) Isomers->Sol_Isomers1 Sol_Isomers2 Modify reaction conditions based on substrate Isomers->Sol_Isomers2

Troubleshooting decision workflow for common issues.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Tar Formation

This protocol utilizes the in situ generation of crotonaldehyde from acetaldehyde to maintain a low concentration of the reactive α,β-unsaturated aldehyde, thereby minimizing polymerization. [3] Materials:

  • Aniline (freshly distilled)

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Zinc chloride (anhydrous)

  • Calcium hydroxide (slaked lime)

  • Chloroform

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add a solution of acetaldehyde to the stirred aniline hydrochloride solution over 1-2 hours. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow, low-temperature addition is critical to control the exothermic reaction and prevent polymerization. [3]3. Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid catalyst to promote the intramolecular cyclization. [3]4. Reaction Monitoring: Heat the reaction mixture to reflux for approximately 7 hours. Monitor the progress of the reaction by TLC. [5]5. Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline. [3]6. Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with the water. [5]7. Extraction and Purification: Collect the distillate, which will contain two layers. Separate the organic layer (2-methylquinoline). Extract the aqueous layer with chloroform to recover any dissolved product. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Post-Reaction Oxidation of Dihydroquinolines using DDQ

This protocol is for the aromatization of an isolated product mixture containing dihydroquinoline byproducts. [10][11] Materials:

  • Crude product containing dihydroquinoline

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous solvent (e.g., benzene, toluene, or dioxane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude product containing the dihydroquinoline in a suitable anhydrous solvent.

  • Addition of DDQ: Add 1.1 to 1.5 equivalents of DDQ to the solution. The reaction is often run at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the dihydroquinoline and the formation of the quinoline. The reaction is often accompanied by the precipitation of the hydroquinone byproduct of DDQ (DDHQ).

  • Workup: Upon completion, cool the reaction mixture and filter to remove the precipitated DDHQ. [15]The filtrate can be washed with a sodium sulfite or sodium bicarbonate solution to remove any remaining DDQ or DDHQ.

  • Purification: The organic layer is then dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The resulting crude quinoline can be purified by column chromatography or recrystallization.

References

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  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. [Link]

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  • Doebner-Miller reaction and applications. (n.d.). SlideShare. [Link]

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  • Asadi, S., et al. (2013). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (n.d.). Semantic Scholar. [Link]

  • Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(13), 4974–4977. [Link]

  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
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  • DDQ as a versatile and easily recyclable oxidant: a systematic review. (2021). RSC Publishing. [Link]

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Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization. Here, we address common challenges encountered in the lab with practical, evidence-based solutions to streamline your experimental workflow and enhance your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during catalyzed quinoline synthesis.

1.1. My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in quinoline synthesis can stem from several factors, ranging from suboptimal reaction conditions to catalyst deactivation. Here’s a systematic approach to troubleshooting:

  • Catalyst Loading and Activity: Insufficient catalyst loading is a common reason for incomplete conversion. While it's tempting to minimize catalyst use for cost reasons, a certain threshold is necessary to drive the reaction efficiently. For instance, in nanocatalyzed syntheses, optimizing the catalyst amount is crucial; using 10 mg of a specific nanocatalyst in ethanol has been shown to produce high yields (85–96%) in short reaction times.[1] Conversely, using too much catalyst can sometimes lead to unwanted side reactions. It's a delicate balance that needs empirical optimization for your specific system.

  • Reaction Temperature and Time: Quinolone synthesis is often sensitive to temperature. Some reactions, like the Skraup synthesis, are highly exothermic and require careful temperature control to prevent tar formation.[2] Other catalytic systems may require heating to reflux to ensure completion.[3] It's essential to consult literature for the optimal temperature range for your chosen catalyst and substrate. Reaction time is also critical; monitor the reaction progress using techniques like TLC or GC-MS to determine the point of maximum conversion without significant byproduct formation.

  • Solvent Effects: The choice of solvent can significantly impact catalyst activity and solubility of reactants. For some nanocatalysts, ethanol has been identified as an effective solvent.[1] In other cases, solvent-free conditions at elevated temperatures (e.g., 80 °C) have proven optimal.[1] It is advisable to screen a range of solvents with varying polarities to find the ideal medium for your reaction.

  • Substrate Reactivity: The electronic and steric properties of your starting materials can greatly influence the reaction outcome. Electron-withdrawing or -donating groups on the aromatic ring of the aniline or aldehyde can affect the nucleophilicity and electrophilicity of the reactants, respectively.[1] Some catalysts exhibit broad substrate scope, while others are more limited. If you suspect substrate incompatibility, consider modifying your synthetic strategy or choosing a more robust catalytic system.

1.2. I'm observing significant side product formation. How can I improve the selectivity of my reaction?

Poor selectivity is a common hurdle, leading to purification challenges and reduced yields of the desired quinoline derivative. Here are some strategies to enhance selectivity:

  • Choice of Catalyst: The catalyst itself is the primary determinant of selectivity. Different metals and ligands will favor different reaction pathways. For instance, single-atom iron catalysts have demonstrated high efficiency and selectivity in acceptorless dehydrogenative coupling for quinoline synthesis.[4] Similarly, dinuclear rare earth metal alkyl complexes have been shown to catalyze the highly regioselective 1,2-reduction of quinolines.[5] Researching catalysts known for their selectivity with similar substrates is a crucial first step.

  • Ligand Modification: For metal-based catalysts, the ligand plays a pivotal role in modulating the steric and electronic environment of the metal center. Fine-tuning the ligand can block unwanted reaction pathways and promote the desired transformation. For example, the addition of acetylacetone (acac) as a ligand has been found to be vital for a productive catalytic cycle in some systems.[4]

  • Control of Reaction Conditions: As with yield, temperature and reaction time can influence selectivity. Running the reaction at a lower temperature may favor the thermodynamically controlled product over kinetically favored side products. Similarly, stopping the reaction at the optimal time can prevent the formation of degradation products.

  • Additive and Co-catalyst Screening: The addition of acids, bases, or other co-catalysts can significantly alter the reaction landscape. For instance, in iridium-catalyzed quinoline synthesis from 2-aminobenzyl alcohols and α,β-unsaturated ketones, the presence of an alkali is essential for high selectivity.[4] Lewis acids can also be employed to accelerate desired cyclization steps.[6]

1.3. My catalyst appears to be deactivating over time or upon reuse. What are the potential causes and remedies?

Catalyst deactivation is a significant concern, especially for expensive metal catalysts. Understanding the deactivation mechanism is key to mitigating it.

  • Catalyst Leaching: In heterogeneously catalyzed reactions, the active metal species can leach from the support into the reaction medium, leading to a loss of activity. To address this, ensure the catalyst is properly prepared and anchored to the support. Post-reaction analysis of the catalyst and the reaction mixture (e.g., via ICP-MS) can confirm if leaching is occurring.

  • Catalyst Poisoning: Certain functional groups in the reactants, intermediates, or solvent can act as poisons by strongly binding to the active sites of the catalyst. Common poisons include sulfur- and phosphorus-containing compounds. Purifying the starting materials and using high-purity solvents can help prevent poisoning.

  • Fouling and Coking: The deposition of heavy organic byproducts (tars or coke) on the catalyst surface can block active sites. This is a common issue in high-temperature reactions like the Skraup synthesis.[2] Optimizing reaction conditions to minimize byproduct formation is the primary solution.

  • Sintering: At high temperatures, metal nanoparticles on a support can agglomerate into larger particles, reducing the active surface area. Choosing a thermally stable support and operating at the lowest effective temperature can minimize sintering.

  • Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. For example, some nickel and molecularly defined catalysts can be regenerated under aerobic/O2 oxidation.[4] The regeneration procedure is specific to the catalyst and the deactivation mechanism and often involves washing with solvents or calcination at high temperatures. After the reaction, a common practice is to collect the catalyst, wash it with a solvent like ethanol, dry it, and then reuse it in the next cycle.[1]

Section 2: Troubleshooting Guides for Specific Synthetic Routes

This section provides more targeted advice for common quinoline synthesis methods.

2.1. Troubleshooting the Friedländer Annulation

The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a versatile method for quinoline synthesis. However, it can be prone to issues.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction; side reactions.- Optimize Catalyst: Screen different acid or base catalysts. Lewis acids like zinc trifluoromethanesulfonate in ionic liquids can be effective.[4] - Increase Temperature: Microwave irradiation can sometimes improve yields and reduce reaction times.[6] - Ensure Anhydrous Conditions: Water can interfere with the initial condensation step.
Formation of Polymeric Byproducts Self-condensation of the carbonyl compound.- Slow Addition: Add the carbonyl compound slowly to the reaction mixture containing the 2-aminoaryl aldehyde/ketone and catalyst. - Use a Milder Catalyst: A less aggressive catalyst may reduce the rate of self-condensation.
Difficulty with Electron-Deficient Amines Reduced nucleophilicity of the amino group.- Use a Stronger Acid Catalyst: This can help to activate the carbonyl group of the other reactant. - Employ a Pre-formed Enamine: Reacting the carbonyl compound with a secondary amine to form an enamine before adding the 2-aminoaryl aldehyde/ketone can sometimes improve reactivity.

2.2. Managing the Skraup Synthesis

The Skraup synthesis is a classic method but is notorious for its highly exothermic nature and the formation of tarry byproducts.[2]

Problem Potential Cause Troubleshooting Steps
Violent, Uncontrolled Reaction Highly exothermic reaction between glycerol, aniline, and sulfuric acid.- Careful Temperature Control: Use an ice bath to cool the reaction vessel, especially during the initial mixing of reactants.[3] - Slow Addition of Sulfuric Acid: Add the sulfuric acid dropwise with vigorous stirring. - Use a Moderator: Ferrous sulfate is often used to moderate the reaction.
Excessive Tar Formation Polymerization and oxidation side reactions at high temperatures.- Optimize Oxidizing Agent: While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid or iron(III) chloride can sometimes give cleaner reactions. - Maintain a Homogeneous Mixture: Ensure vigorous stirring throughout the reaction to prevent localized overheating.
Low Yield of Desired Isomer Lack of regioselectivity with substituted anilines.- Choice of Acid Catalyst: While sulfuric acid is common, polyphosphoric acid (PPA) can sometimes offer better regioselectivity.[2]

Section 3: Visualizing Catalyst Selection and Reaction Mechanisms

3.1. Decision Workflow for Catalyst Selection

The choice of catalyst is a critical decision point in planning a quinoline synthesis. The following diagram illustrates a logical workflow for selecting an appropriate catalyst.

catalyst_selection_workflow cluster_start Define Synthetic Goal cluster_substrate Substrate Analysis cluster_literature Literature Review cluster_catalyst_type Catalyst Type Selection cluster_optimization Experimental Optimization cluster_evaluation Performance Evaluation cluster_outcome Final Protocol start Define Target Quinoline Structure substrate_analysis Analyze Functional Group Tolerance and Steric Hindrance start->substrate_analysis literature_review Search for Precedents with Similar Substrates substrate_analysis->literature_review catalyst_type Choose Catalyst Class: - Homogeneous (e.g., Pd, Cu, Fe complexes) - Heterogeneous (e.g., Nanocatalysts) - Photocatalyst - Metal-free literature_review->catalyst_type optimization Screen Catalysts and Reaction Conditions (Solvent, Temperature, Time, Ligands) catalyst_type->optimization evaluation Evaluate Yield, Selectivity, and Catalyst Reusability optimization->evaluation successful Successful Synthesis evaluation->successful Criteria Met troubleshoot Troubleshoot/Re-evaluate evaluation->troubleshoot Criteria Not Met troubleshoot->catalyst_type

Caption: A decision-making workflow for rational catalyst selection in quinoline synthesis.

3.2. Generalized Catalytic Cycle for Dehydrogenative Quinoline Synthesis

Many modern quinoline syntheses proceed through a dehydrogenative pathway. The following diagram illustrates a generalized catalytic cycle for such a transformation, often involving a metal catalyst.

dehydrogenative_cycle catalyst Active Catalyst [M]-H intermediate1 Intermediate Formation (e.g., Enamine/Iminium) catalyst->intermediate1 reactants Aniline + Carbonyl/Alcohol reactants->intermediate1 Condensation cyclization Intramolecular Cyclization intermediate1->cyclization dehydrogenation Dehydrogenation cyclization->dehydrogenation product Quinoline Product dehydrogenation->product reduced_catalyst Reduced Catalyst [M] dehydrogenation->reduced_catalyst Releases H2 or transfers H oxidant Oxidant (e.g., O2, DMSO) oxidant->catalyst reduced_catalyst->catalyst Regeneration

Caption: A generalized catalytic cycle for dehydrogenative quinoline synthesis.

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters - ACS Publications. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of Methyl 6-bromo-2-methylquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, quinoline scaffolds are a cornerstone of molecular design, lauded for their versatile biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, quinoline scaffolds are a cornerstone of molecular design, lauded for their versatile biological activities and optoelectronic properties. The precise characterization of novel quinoline derivatives is paramount to understanding their structure-activity relationships and ensuring their purity and stability. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous elucidation of molecular structure in solution.

The Power of Prediction: Anticipating the NMR Signature

Predicting an NMR spectrum is a critical first step that transforms spectral analysis from a passive observation into an active hypothesis-driven investigation. By understanding the influence of the quinoline core and its substituents—a bromine atom, a methyl group, and a methyl carboxylate group—we can anticipate the chemical shifts and coupling patterns.

The quinoline ring system itself gives rise to a characteristic set of signals in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. The nitrogen atom in the ring induces a significant deshielding effect on the adjacent protons, particularly H2 and H8.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 6-bromo-2-methylquinoline-4-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the methyl group at the 2-position, and the methyl group of the ester functionality. The chemical shifts are influenced by the electron-withdrawing bromine atom and the ester group, and the electron-donating methyl group.

Aromatic Region (Quinoline Protons):

  • H3: This proton is expected to be a singlet, as its adjacent positions (C2 and C4) are substituted. Its chemical shift will be influenced by the adjacent methyl group and the ester.

  • H5: This proton will be a doublet, coupled to H7. The bromine at C6 will influence its chemical environment.

  • H7: This proton will appear as a doublet of doublets, being coupled to both H5 and H8.

  • H8: This proton will be a doublet, coupled to H7, and is typically the most downfield of the benzene ring protons due to its proximity to the nitrogen atom.

Aliphatic Region:

  • -CH₃ (at C2): This will be a singlet, as there are no adjacent protons. Its chemical shift will be in the typical range for a methyl group attached to an aromatic ring.

  • -OCH₃ (ester): This will also be a singlet, with a chemical shift characteristic of a methyl ester.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H3~7.5 - 7.8s-
H5~7.8 - 8.1dJ ≈ 9.0
H7~7.6 - 7.9ddJ ≈ 9.0, 2.0
H8~8.2 - 8.5dJ ≈ 2.0
-CH₃ (at C2)~2.5 - 2.8s-
-OCH₃ (ester)~3.9 - 4.1s-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. The presence of the electronegative nitrogen and bromine atoms, as well as the carbonyl group of the ester, will significantly influence the carbon chemical shifts. Aromatic carbons typically resonate between 120 and 170 ppm.[2]

Carbon Assignment Predicted Chemical Shift (ppm)
C2~155 - 160
C3~120 - 125
C4~145 - 150
C4a~125 - 130
C5~130 - 135
C6~120 - 125
C7~135 - 140
C8~128 - 133
C8a~148 - 153
-CH₃ (at C2)~20 - 25
-OCH₃ (ester)~50 - 55
C=O (ester)~165 - 170

Experimental Verification: A Step-by-Step Protocol

The following protocol outlines the necessary steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of Methyl 6-bromo-2-methylquinoline-4-carboxylate for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Choosing the Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

Caption: A streamlined workflow for NMR sample preparation.

NMR Data Acquisition
  • Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Advanced Structural Elucidation with 2D NMR

For complex molecules, one-dimensional NMR spectra can be ambiguous. Two-dimensional (2D) NMR experiments are invaluable for definitive structural assignment by revealing correlations between nuclei.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

G cluster_workflow Structure Elucidation Workflow 1D_H_NMR 1D ¹H NMR HSQC HSQC 1D_H_NMR->HSQC 1D_C_NMR 1D ¹³C NMR 1D_C_NMR->HSQC HMBC HMBC HSQC->HMBC Structure Final Structure HMBC->Structure

Caption: Workflow for structural elucidation using 2D NMR.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), sample purity.Non-destructive, provides unambiguous structural data.Lower sensitivity, requires soluble samples.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.High sensitivity, small sample amount needed.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple to operate.Provides limited structural information, complex spectra can be difficult to interpret.
X-ray Crystallography Precise 3D molecular structure in the solid state.Provides absolute stereochemistry.Requires a suitable single crystal, structure may differ from solution conformation.

Conclusion

The comprehensive NMR analysis of Methyl 6-bromo-2-methylquinoline-4-carboxylate, guided by predictive methods and confirmed through a systematic experimental approach, exemplifies a robust strategy for the characterization of novel heterocyclic compounds. The integration of 1D and 2D NMR techniques provides an unparalleled level of structural detail, which is indispensable for researchers in drug discovery and materials science. By understanding the principles outlined in this guide, scientists can confidently and efficiently elucidate the structures of their target molecules, accelerating the pace of innovation.

References

  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 11(3), 117. [Link]

  • Beck, A. (2011). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • Goodman, J. M., & Willoughby, P. H. (2013). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 113(9), 7315–7352. [Link]

  • NMR DB. (n.d.). Predict 13C NMR spectrum. [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Link]

  • Singh, F. V., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(40), 28267-28293. [Link]

  • Alina, N., et al. (2020). New synthesis route toward unexpected quinoline-sulfonamide compound. Revue Roumaine de Chimie, 65(7), 635-641. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Organic Chemistry International, 2012, 1-6. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Journal of Applicable Chemistry, 3(4), 1541-1547. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • ManTech Publications. (2022). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. [Link]

  • Nanalysis. (2021). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • JETIR. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. [Link]

  • African Journal of Biomedical Research. (2023). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2022, June 1). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of Molecular Structure, 1190, 103-111. [Link]

  • UCL. (n.d.). Chemical shifts. [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Quinoline Derivatives: A Comparative Analysis of EI, ESI, and MALDI

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural characterization of quinoline derivatives is a critical step in advancing new therapeutic agents. The quinoline scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural characterization of quinoline derivatives is a critical step in advancing new therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight. However, the choice of ionization technique profoundly impacts the quality and nature of the data obtained. This guide provides an in-depth, objective comparison of three cornerstone ionization methods—Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the characterization of quinoline derivatives, supported by experimental data and field-proven insights.

The Analytical Imperative: Why Ionization Method Matters for Quinoline Derivatives

Quinoline and its derivatives are aromatic nitrogen heterocycles, a class of compounds that exhibit diverse physicochemical properties based on their substitution patterns. This structural diversity dictates their behavior in the mass spectrometer. The primary challenge in MS analysis is to generate gas-phase ions from the analyte molecules for subsequent mass-to-charge (m/z) analysis. The method by which these ions are formed—the ionization technique—determines not only the efficiency of ion generation but also the extent of molecular fragmentation. A "hard" ionization technique like EI imparts significant energy, leading to extensive fragmentation that provides rich structural detail, while "soft" ionization methods like ESI and MALDI preserve the molecular ion, yielding crucial molecular weight information.[1][2] The selection of the optimal technique is therefore a balance between obtaining molecular weight information and generating structurally informative fragments.

Electron Ionization (EI): The Classic Approach for Structural Elucidation

Electron Ionization (EI) is a hard ionization technique that involves bombarding gas-phase analyte molecules with a high-energy electron beam (typically 70 eV).[2][3] This energetic collision ejects an electron from the molecule, forming a radical cation (M+•) that is often energetically unstable and undergoes extensive and reproducible fragmentation.

Causality in Experimental Choices for EI-MS

The primary rationale for employing EI-MS in the analysis of quinoline derivatives is its ability to generate detailed fragmentation patterns that act as a "fingerprint" for the molecule.[2][4] This is particularly valuable for differentiating isomers, a common challenge in drug development. The 70 eV standard energy is used because it provides reproducible fragmentation patterns that can be compared against established mass spectral libraries like the NIST database.[5] For many quinoline derivatives, which are relatively small and can be volatilized, EI-MS, often coupled with Gas Chromatography (GC), is a powerful tool for unequivocal identification.

In-Depth Analysis: Fragmentation of Quinoline Derivatives in EI-MS

The fragmentation of the quinoline ring system under EI is well-characterized. For the parent quinoline molecule, a key fragmentation pathway involves the expulsion of hydrogen cyanide (HCN), a neutral loss of 27 Da.[6] Substituents on the quinoline ring direct the fragmentation pathways. For instance, in the EI-MS of 2-substituted quinoline-4-carboxylic acids, common fragmentation patterns include the loss of the carboxylic acid group as a COOH radical (45 Da) or as a CO2 molecule (44 Da).[6] Subsequent fragmentation of the quinoline ring system can then occur.

A study on quinoline alkaloids found in honey demonstrated the utility of EI-MS for their identification.[7] Both EI and ESI-MS were used, with EI providing the characteristic fragmentation necessary for structural confirmation.[7]

Experimental Protocol: GC-EI-MS of a Quinoline Derivative

This protocol outlines a general procedure for the analysis of a volatile quinoline derivative using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

  • Sample Preparation: Dissolve the purified quinoline derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 500.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Visualization of the GC-EI-MS Workflow

GC-EI-MS Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) Sample Quinoline Derivative Solvent Volatile Solvent Solution Analyte Solution (1 mg/mL) Solvent->Solution Dissolution Injector Injector (250°C) Solution->Injector Injection Column GC Column Injector->Column Oven Oven (Temperature Program) IonSource EI Ion Source (70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System & Library Search Detector->DataSystem Signal

Caption: Workflow for GC-EI-MS analysis of quinoline derivatives.

Electrospray Ionization (ESI): The Versatile Soft Ionization Technique

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid phase, making it highly compatible with High-Performance Liquid Chromatography (HPLC).[4][8] In ESI, a high voltage is applied to a liquid passing through a capillary, which disperses the liquid into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]+ or sodiated adducts [M+Na]+.[8]

Causality in Experimental Choices for ESI-MS

ESI is the go-to technique for a broad range of quinoline derivatives, especially those that are polar, non-volatile, or thermally labile, which are not amenable to GC-EI-MS.[1] Its key advantage is the production of intact molecular ions, providing unambiguous molecular weight information. For structural elucidation, ESI is often coupled with tandem mass spectrometry (MS/MS).[9] In this setup, the molecular ion of interest is isolated and then fragmented by collision-induced dissociation (CID) to generate structurally informative product ions.

In-Depth Analysis: Fragmentation of Quinoline Derivatives in ESI-MS/MS

The fragmentation of protonated quinoline derivatives in ESI-MS/MS often involves the cleavage of substituent groups. A study on the ESI-MS/MS of pyridazino-quinolines and a pyrimido-quinoline derivative revealed that fragmentation primarily occurs on the pyridazine and pyrimidine rings, with the quinoline ring system often remaining intact.[10] For quinoline alkaloids, ESI-MS/MS has been shown to be effective in discriminating between isomers by providing clues about the position of substituents on the quinoline ring.[7]

For quinoline-2-carboxylic acid in positive ion ESI, the protonated molecule [M+H]+ is readily formed. Collision-induced dissociation then leads to the loss of water (18 Da) and carbon monoxide (28 Da).

Experimental Protocol: LC-ESI-MS/MS of a Quinoline Derivative

This protocol provides a general method for the analysis of a quinoline derivative using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

  • Sample Preparation: Dissolve the quinoline derivative in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of 10 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Detection (ESI-MS/MS):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, desolvation gas at 600 L/hr.

    • MS1 Scan: Scan from m/z 100 to 800 to identify the precursor ion ([M+H]+).

    • MS2 Product Ion Scan: Select the precursor ion and fragment using an appropriate collision energy (e.g., 10-40 eV) to obtain the product ion spectrum.

Visualization of the LC-ESI-MS/MS Workflow

LC-ESI-MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry (ESI) Sample Quinoline Derivative Solvent Methanol/Water Solution Analyte Solution (10 µg/mL) Solvent->Solution Dissolution Injector Autosampler Solution->Injector Injection Pump HPLC Pump Pump->Injector Column C18 Column Injector->Column IonSource ESI Source Column->IonSource Elution Q1 Quadrupole 1 (Precursor Selection) IonSource->Q1 CollisionCell Collision Cell (CID) Q1->CollisionCell Q3 Quadrupole 2 (Product Ion Scan) CollisionCell->Q3 Detector Detector Q3->Detector DataSystem Data System & Analysis Detector->DataSystem Signal

Caption: Workflow for LC-ESI-MS/MS analysis of quinoline derivatives.

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Powerful Tool for High-Throughput Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique where the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy.[11] A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, and in the process, the analyte molecules are also ionized, typically as singly charged ions.[11]

Causality in Experimental Choices for MALDI-MS

While MALDI is renowned for the analysis of large biomolecules, its application to small molecules like quinoline derivatives is also possible and offers advantages in terms of high throughput and tolerance to some buffers and salts.[12] However, a significant challenge is the potential for interference from matrix-related ions in the low mass range.[11] The choice of matrix is therefore critical for successful small molecule analysis. For quinoline derivatives, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common starting points.

In-Depth Analysis: MALDI-MS of Quinoline Derivatives

MALDI-MS of quinoline derivatives will primarily yield the molecular ion (e.g., [M+H]+), providing accurate molecular weight information. Fragmentation is generally minimal in MALDI, which is advantageous for confirming molecular weight but requires tandem MS (MALDI-MS/MS) for structural elucidation. The high-throughput nature of MALDI, where samples are spotted on a target plate and analyzed rapidly, makes it suitable for screening applications in drug discovery.

Experimental Protocol: MALDI-TOF-MS of a Quinoline Derivative

This protocol describes a general procedure for the analysis of a quinoline derivative using MALDI-Time-of-Flight (TOF)-MS.

  • Sample and Matrix Preparation:

    • Analyte Solution: Prepare a 1 mg/mL stock solution of the quinoline derivative in an appropriate solvent (e.g., acetonitrile).

    • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water containing 0.1% trifluoroacetic acid (TFA).

  • Sample Spotting:

    • Mix the analyte solution and the matrix solution in a 1:10 (v/v) ratio.

    • Spot 1 µL of the mixture onto a MALDI target plate.

    • Allow the spot to air dry completely (the dried-droplet method).

  • MS Detection (MALDI-TOF):

    • Ionization Mode: Positive reflectron.

    • Laser: Nitrogen laser (337 nm).

    • Laser Fluence: Adjust to the minimum necessary for good signal intensity to minimize fragmentation.

    • Mass Range: m/z 100-1000.

    • Calibration: Calibrate the instrument externally using a standard peptide mixture.

Visualization of the MALDI-TOF-MS Workflow

MALDI-TOF-MS_Workflow cluster_sample_prep Sample Preparation cluster_spotting Sample Spotting cluster_ms Mass Spectrometry (MALDI-TOF) Analyte Quinoline Derivative Solution Matrix CHCA Matrix Solution Mixture Analyte-Matrix Mixture Matrix->Mixture Mixing Spotting Spotting & Drying Mixture->Spotting Target MALDI Target Plate Laser Pulsed Laser Spotting->Laser Irradiation IonSource Ion Source Laser->IonSource TOF_Analyzer Time-of-Flight Analyzer IonSource->TOF_Analyzer Detector Detector TOF_Analyzer->Detector DataSystem Data System & Analysis Detector->DataSystem Signal

Caption: Workflow for MALDI-TOF-MS analysis of quinoline derivatives.

Comparative Performance Analysis

The choice of ionization technique for the characterization of quinoline derivatives is dictated by the specific analytical question at hand. The following table provides a comparative summary of the performance of EI, ESI, and MALDI for this application.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle High-energy electron bombardment (Hard)High-voltage spray from liquid (Soft)Laser desorption from a matrix (Soft)
Molecular Ion Often weak or absentStrong, often as [M+H]+Strong, typically [M+H]+
Fragmentation Extensive and reproducibleMinimal, requires MS/MS for fragmentationGenerally minimal
Structural Information High, from fragmentation patternsHigh, from MS/MSModerate, requires MS/MS
Coupling GCHPLCOffline with LC
Analyte Suitability Volatile, thermally stablePolar, non-volatile, thermally labileBroad range, including less soluble compounds
Throughput ModerateModerateHigh
Key Advantage Detailed structural elucidation from fragmentationVersatility and molecular weight determinationHigh throughput and salt tolerance
Key Disadvantage Not suitable for non-volatile or thermally labile compoundsCan be susceptible to ion suppressionMatrix interference in the low mass range

Conclusion and Future Perspectives

The characterization of quinoline derivatives by mass spectrometry is a mature and powerful analytical approach. Electron Ionization remains a gold standard for the structural elucidation of volatile derivatives, providing rich, library-searchable fragmentation data. Electrospray Ionization, particularly when coupled with tandem mass spectrometry, offers unparalleled versatility for a wide range of quinoline-based compounds, delivering both molecular weight and detailed structural information. Matrix-Assisted Laser Desorption/Ionization provides a high-throughput option, especially valuable in discovery settings for rapid screening and molecular weight confirmation.

The future of quinoline derivative characterization will likely involve the synergistic use of these techniques. High-resolution mass spectrometry (HRMS), available with all three ionization methods, will continue to be crucial for determining elemental compositions with high confidence. Furthermore, the integration of ion mobility spectrometry (IMS) with these ionization sources will provide an additional dimension of separation based on ion shape, offering the potential to resolve challenging isomeric mixtures. As the complexity of novel quinoline derivatives grows, a multi-faceted MS approach, guided by the principles outlined in this guide, will be essential for accelerating drug discovery and development.

References

  • Baranowska, I., & Koper, M. (2011). HPLC and DAD/ESI-MS for the determination of selected drugs in surface water.
  • Cebotari, S., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 178, 268-275.
  • Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Law, L. K. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
  • Holčapek, M., et al. (2010). Comparison of ESI, APCI and MALDI for the (tandem) mass analysis of poly(2-ethyl-2-oxazoline)s with various end-groups. International Journal of Mass Spectrometry, 290(2-3), 101-110.
  • Kuklenyik, Z., et al. (2011). Comparison of MALDI-TOF-MS and HPLC-ESI-MS/MS for endopeptidase activity-based quantification of Anthrax lethal factor in serum. Analytical Chemistry, 83(5), 1738-1745.
  • Nassar, A. M. G., & El-Toukhy, A. M. (1987). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 41(5), 659-665.
  • Perjési, P., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 49(11), 1167-1174.
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112.
  • Smith, R. D., Loo, J. A., Edmonds, C. G., Barinaga, C. J., & Udseth, H. R. (1990). New developments in biochemical mass spectrometry: electrospray ionization. Analytical Chemistry, 62(17), 882–899.
  • Traldi, P., et al. (2002). Small molecule analysis by MALDI mass spectrometry. Analytical and Bioanalytical Chemistry, 373(7), 571-586.
  • Wang, R., & Han, J. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(8), 1505–1512.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Yamashita, M., & Fenn, J. B. (1984). Electrospray ion source. Another variation on the free-jet theme. The Journal of Physical Chemistry, 88(20), 4451–4459.
  • Zhang, H., et al. (2014). A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst, 139(5), 1048-1055.
  • Agilent Technologies. (n.d.). Advantages and Disadvantages of High-end Mass Spectrometry in a Forensic Toxicology Lab. Retrieved from [Link]

  • ResearchGate. (2016). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. Retrieved from [Link]

  • Jackson, G. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University. Retrieved from [Link]

  • ResearchGate. (n.d.). Major advantages and disadvantages of the mass spectrometry (MS) and NMR Spectroscopy. Retrieved from [Link]

  • Protocols.io. (2024). JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method - Polar HILIC-Z. Retrieved from [Link]

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  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology. Retrieved from [Link]

  • YouTube. (2022, October 6). MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. Retrieved from [Link]

  • ResearchGate. (2013). MALDI for low molecular mass?. Retrieved from [Link]

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Validation

A Comparative Analysis of the Biological Activities of Quinoline-2-Carboxylate and Quinoline-4-Carboxylate

A Technical Guide for Researchers in Drug Discovery and Development The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The position of func...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The position of functional groups on this bicyclic heterocycle can dramatically influence its biological activity. This guide provides a detailed comparison of the biological activities of two key positional isomers: quinoline-2-carboxylate and quinoline-4-carboxylate. By synthesizing data from numerous studies, we aim to provide researchers with a clear understanding of their respective therapeutic potential and the underlying structure-activity relationships.

Introduction to Quinoline Carboxylates

Quinoline, a fused aromatic heterocycle of a benzene and a pyridine ring, is a privileged structure in drug discovery due to its ability to interact with a diverse range of biological targets. The addition of a carboxylate group introduces a key pharmacophoric feature, enhancing the molecule's ability to form hydrogen bonds and electrostatic interactions with enzymes and receptors. The positioning of this carboxylate at either the 2- or 4-position of the quinoline ring system results in distinct electronic and steric properties, which in turn dictates their biological profiles.

Anticancer Activity: A Tale of Two Isomers

Direct comparative studies on the anticancer effects of quinoline-2-carboxylate and quinoline-4-carboxylate have revealed intriguing differences in their activity profiles against various cancer cell lines.

A key study evaluated the antiproliferative effects of several quinoline derivatives, including both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, against the MCF-7 mammary adenocarcinoma and HeLa cervical cancer cell lines. The findings from this research provide a direct basis for comparison.[1][2]

Key Findings:

  • Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid demonstrated remarkable growth inhibition capacities against the MCF-7 breast cancer cell line.[1][2]

  • Notably, quinoline-2-carboxylic acid was the only quinoline derivative in the study to exhibit significant cytotoxicity against the HeLa cervical cancer cell line.[1][2]

This suggests a degree of cell-line specificity dictated by the carboxylate position. The enhanced activity of the 2-isomer against HeLa cells points towards a potentially unique mechanism of action or a more favorable interaction with a target specific to this cell line.

Mechanistic Insights from Derivatives

Further insights into the anticancer mechanisms can be gleaned from studies on their respective derivatives.

Quinoline-4-Carboxylate Derivatives:

  • Multidrug Resistance Protein 2 (MRP2) Inhibition: Certain 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as inhibitors of MRP2, a protein associated with multidrug resistance in cancer. The carboxyl group at the 4-position is believed to be crucial for this interaction.[1]

  • Sirtuin 3 (SIRT3) Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism. One such derivative, P6, exhibited an IC50 value of 7.2 µM for SIRT3.[3]

Quinoline-2-Carboxylate Derivatives:

  • p21-Activated Kinase 1 (PAK1) Inhibition: A quinoline-2-carboxamide derivative, CP734, has been identified as a potent inhibitor of PAK1 kinase, a key regulator of cell proliferation and survival, with an IC50 value of 15.27 µM.[4]

The following diagram illustrates the distinct signaling pathways targeted by derivatives of these two isomers.

G cluster_0 Quinoline-4-Carboxylate Derivatives cluster_1 Quinoline-2-Carboxylate Derivatives Q4C Quinoline-4-Carboxylate Derivatives MRP2 MRP2 Q4C->MRP2 Inhibits SIRT3 SIRT3 Q4C->SIRT3 Inhibits MDR Multidrug Resistance MRP2->MDR Contributes to Metabolism Cancer Cell Metabolism SIRT3->Metabolism Regulates Q2C Quinoline-2-Carboxylate Derivatives PAK1 PAK1 Kinase Q2C->PAK1 Inhibits Proliferation Cell Proliferation & Survival PAK1->Proliferation Promotes

Targeted signaling pathways of quinoline carboxylate derivatives.
Quantitative Comparison of Anticancer Activity

The following table summarizes the available quantitative data for the anticancer activity of representative derivatives.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-4-Carboxylic AcidP6 (SIRT3 Inhibitor)MLLr leukemic cellsPotent Inhibition[3]
Quinoline-4-Carboxylic Acid6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7-[5]
Quinoline-2-CarboxamideCP734 (PAK1 Inhibitor)BxPC-315.27[4]

Antimicrobial Activity: A Broad Spectrum of Potential

Both quinoline-2-carboxylate and quinoline-4-carboxylate scaffolds have been extensively explored for the development of antimicrobial agents. While direct comparative data on the parent compounds is scarce, the activity of their derivatives provides valuable insights.

Quinoline-4-Carboxylic Acid Derivatives:

Substituted quinoline-4-carboxylic acids have demonstrated significant antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] In contrast, quinoline-4-carboxamides have been found to have weaker antimicrobial activity.[6][7] Some derivatives have also shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, one derivative showed good antibacterial activity against MRSA with a Minimum Inhibitory Concentration (MIC) value of 512 µg/mL.

Quinoline-2-Carboxylic Acid Derivatives:

Derivatives of quinoline-2-carboxylic acid have also been synthesized and evaluated for their antimicrobial properties.[8] Studies have shown that certain Schiff base derivatives of quinoline-2-carboxylic acid exhibit strong inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida species.[8] For instance, some derivatives displayed inhibition zones of 20-22 mm against E. coli.[8]

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial potency of quinoline carboxylate derivatives is highly dependent on the nature and position of various substituents on the quinoline ring.

  • For Quinoline-4-Carboxylates: The presence of a phenyl group at the 2-position and additional substitutions on this phenyl ring can significantly modulate antibacterial activity.

  • For Quinoline-2-Carboxylates: The formation of Schiff bases and other heterocyclic derivatives from the carboxylic acid moiety has been a successful strategy to enhance antimicrobial efficacy.[8]

The following workflow illustrates a general approach to synthesizing and evaluating the antimicrobial activity of these compounds.

G Start Quinoline-2/4-carboxylic Acid Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Antimicrobial Screening (Agar Diffusion/Broth Dilution) Purification->Screening MIC Determination of MIC Screening->MIC SAR Structure-Activity Relationship Analysis MIC->SAR

Workflow for antimicrobial evaluation of quinoline carboxylates.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for the synthesis and evaluation of the anticancer activity of quinoline carboxylates.

General Procedure for the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

This protocol is based on the Doebner reaction.

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted aniline, an aromatic aldehyde, and pyruvic acid in ethanol.

  • Reaction Conditions: Reflux the reaction mixture for a specified period (typically several hours).

  • Work-up: After cooling, the precipitated product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aryl-quinoline-4-carboxylic acid.

MTT Assay for Antiproliferative Activity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (quinoline-2-carboxylate and quinoline-4-carboxylate) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion and Future Directions

The available evidence clearly indicates that both quinoline-2-carboxylate and quinoline-4-carboxylate are versatile scaffolds with significant potential in drug discovery. While quinoline-4-carboxylate derivatives have been more extensively studied, particularly as antimicrobial and anticancer agents targeting MRP2 and SIRT3, the unique cytotoxic profile of quinoline-2-carboxylic acid against HeLa cells suggests it warrants further investigation.

Future research should focus on direct, head-to-head comparisons of these isomers in a wider range of biological assays. Elucidating the specific molecular targets and mechanisms of action for the parent compounds will be crucial for the rational design of more potent and selective therapeutic agents. The development of derivatives that combine the favorable attributes of both isomers could also be a promising avenue for future drug discovery efforts.

References

[6] Blažević, N., et al. (1999). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Acta Pharmaceutica, 49(2), 119-126. [Link] [7] ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link] [9] Kumar, S., et al. (2019). Methanol extraction revealed anticancer compounds Quinic Acid, 2(5H)‑Furanone and Phytol in Andrographis paniculata. Journal of Ethnopharmacology, 239, 111911. [Link] Li, X., et al. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 265, 116086. [Link] [5] Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 107. [Link] [3] Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863395. [Link] [8] Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link] [10] Tanaka, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12226-12234. [Link] [11] Kaushik, D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5649-5664. [Link] [12] Kaushik, D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5649-5664. [Link] [13] El-Faydy, M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180. [Link] [1] Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ChemMedChem, e202300600. [Link] [4] Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174. [Link] [14] ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link] [15] ResearchGate. (2025). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. [Link] [16] Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2221-2231. [Link] [17] Khan, I., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 27(19), 6529. [Link] [18] Cashion, R. P., et al. (2007). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 17(22), 6178-6181. [Link] [2] ResearchGate. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of 6-Bromo-2-Methylquinoline Derivatives: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 6-bromo-2-methylquinoline derivatives. These compounds form a significant scaffold in the development of novel therapeutic agents and functional materials, making a comprehensive understanding of their solid-state architecture essential for rational drug design and the prediction of material properties.

This document moves beyond a simple recitation of protocols, providing a detailed narrative on the causality behind experimental choices, ensuring a self-validating system of analysis. We will explore the nuances of single-crystal X-ray diffraction, from crystal growth to data refinement, and juxtapose its capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling using Density Functional Theory (DFT).

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for the unequivocal determination of molecular structure. It provides a detailed three-dimensional map of electron density within a crystal lattice, revealing precise bond lengths, bond angles, and intermolecular interactions. This level of detail is often unattainable by other methods and is crucial for understanding structure-activity relationships (SAR) in drug development.

A study on 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline highlights the utility of X-ray crystallography in concert with DFT studies to provide a comprehensive structural and conformational analysis.[3] This combined approach allows for a comparison between the experimental solid-state structure and the computationally optimized gas-phase structure, offering a deeper understanding of the molecule's energetic landscape.

Experimental Workflow: A Step-by-Step Protocol for X-ray Crystallography

The journey from a powdered sample to a refined crystal structure is a meticulous process. Below is a detailed protocol for the single-crystal X-ray diffraction analysis of a novel 6-bromo-2-methylquinoline derivative.

1. Crystal Growth: The Critical First Step

High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. The slow evaporation method is a common and effective technique for small organic molecules.

  • Materials:

    • Synthesized 6-bromo-2-methylquinoline derivative (5-10 mg)

    • High-purity solvent in which the compound is sparingly soluble (e.g., ethanol, methanol, acetone, or a mixture)

    • Small, clean vial (e.g., 1-dram)

    • Vial cap with a small perforation or a piece of paraffin film with pinholes

  • Procedure:

    • Dissolve the compound in a minimal amount of the chosen solvent at room temperature or with gentle heating to achieve a saturated or near-saturated solution.

    • Filter the solution through a small cotton plug or a syringe filter to remove any particulate matter.

    • Transfer the clear solution to the crystallization vial.

    • Cover the vial with the perforated cap or paraffin film. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

2. Crystal Mounting and Data Collection

  • Procedure:

    • Carefully select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of the diffractometer. This minimizes thermal motion and radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Proceed with a full data collection strategy, which involves rotating the crystal through a series of angles and collecting diffraction data at each orientation.

3. Data Processing and Structure Solution

  • Software: Data processing is typically performed using software packages such as CrysAlisPro, SAINT, or XDS. Structure solution and refinement are carried out using programs like SHELXT, SHELXL, or Olex2.

  • Procedure:

    • Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.

    • Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in crystal size and X-ray beam intensity. An absorption correction is applied to account for the absorption of X-rays by the crystal.

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

    • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

4. Visualization and Data Deposition

  • The final refined structure is visualized using software such as Mercury or Diamond to analyze bond lengths, angles, and intermolecular interactions.

  • The crystallographic data is then deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to ensure its accessibility to the scientific community.

Diagram: X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_output Output synthesis Synthesis of Derivative crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement visualization Visualization refinement->visualization deposition Data Deposition visualization->deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural characterization often involves complementary techniques.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling (DFT)
State of Matter Solid (single crystal)SolutionGas phase (in silico)
Information Provided 3D atomic coordinates, bond lengths, angles, intermolecular interactionsConnectivity, chemical environment of nuclei, dynamic processesOptimized geometry, electronic properties, theoretical spectra
Strengths Unambiguous structure determination, precise geometric dataProvides information on solution-state conformation and dynamicsCan predict structures of unstable or difficult-to-crystallize compounds
Limitations Requires high-quality single crystals, provides a static pictureStructure is inferred from spectral data, can be ambiguous for complex moleculesAccuracy depends on the level of theory and basis set, requires experimental validation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For quinoline derivatives, ¹H and ¹³C NMR provide information about the number and connectivity of atoms, while 2D techniques like COSY, HSQC, and HMBC can establish the complete covalent framework of the molecule.

Key Experimental Considerations for NMR of 6-Bromo-2-methylquinoline Derivatives:

  • Solvent Selection: Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. The choice of solvent can influence the chemical shifts.

  • 1D Spectra (¹H and ¹³C): These spectra provide initial information on the types of protons and carbons present. The characteristic chemical shifts of the quinoline ring protons and the methyl group can be readily identified.

  • 2D Spectra (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the connectivity of the aromatic protons on the quinoline core.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.

Computational Modeling: Density Functional Theory (DFT)

DFT has become an indispensable tool for complementing experimental data. It can be used to:

  • Predict Molecular Geometry: DFT calculations can provide an optimized molecular structure in the gas phase, which can be compared with the experimental X-ray structure to understand the effects of crystal packing.

  • Calculate Spectroscopic Properties: Theoretical NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental spectra to aid in structure confirmation.[4]

  • Investigate Electronic Properties: DFT can be used to calculate properties such as molecular electrostatic potential and frontier molecular orbitals, providing insights into the reactivity and intermolecular interactions of the molecule.

Diagram: Decision-Making for Structural Analysis

Structural_Analysis_Decision cluster_initial Initial Characterization cluster_solid_state Solid-State Analysis cluster_computational Computational Analysis cluster_final Final Structure Elucidation start Novel 6-Bromo-2-Methylquinoline Derivative Synthesized nmr_initial NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr_initial mass_spec Mass Spectrometry start->mass_spec crystallization_attempt Attempt Crystallization nmr_initial->crystallization_attempt Ambiguous Connectivity? final_structure Confirmed 3D Structure and Properties nmr_initial->final_structure mass_spec->crystallization_attempt xray Single-Crystal X-ray Diffraction crystallization_attempt->xray Success dft DFT Modeling crystallization_attempt->dft Failure xray->dft Compare with Gas Phase xray->final_structure dft->final_structure

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 6-Bromoquinolines: A Comparative Analysis

Welcome to this in-depth technical guide designed for researchers, medicinal chemists, and professionals in drug development. The 6-bromoquinoline scaffold is a privileged structure, serving as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide designed for researchers, medicinal chemists, and professionals in drug development. The 6-bromoquinoline scaffold is a privileged structure, serving as a critical intermediate in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and anticancer agents.[1] The strategic placement of the bromine atom at the C-6 position provides a versatile handle for further functionalization, typically through cross-coupling reactions, making the efficient and reliable synthesis of this building block a paramount concern in process and discovery chemistry.

This guide provides a comparative analysis of the most prevalent and effective synthetic routes to 6-bromoquinolines. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method. Our objective is to equip you with the necessary insights to select and execute the optimal synthetic strategy for your specific research and development needs.

I. Classical Cyclization Strategies: The Foundation of Quinoline Synthesis

The traditional methods for quinoline synthesis, many of which were developed in the late 19th century, remain relevant today.[2] These routes typically involve the construction of the quinoline ring system from aniline precursors through acid-catalyzed condensation and cyclization reactions. For the synthesis of 6-bromoquinolines, the logical and most common starting material is 4-bromoaniline.

The Skraup Synthesis: A Classic, Forceful Approach

The Skraup synthesis is one of the oldest and most direct methods for producing quinolines. It involves the reaction of an aromatic amine (4-bromoaniline) with glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (traditionally nitrobenzene).[3]

Mechanism & Rationale: The reaction's driving force is the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid. This is followed by a Michael-type conjugate addition of 4-bromoaniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent oxidation to yield the aromatic 6-bromoquinoline.

// Nodes p_bromoaniline [label="4-Bromoaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; acrolein [label="Acrolein\n(in situ)", fillcolor="#FBBC05", fontcolor="#202124"]; michael_adduct [label="Michael Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; dihydroquinoline [label="1,2-Dihydro-6-bromoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="6-Bromoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; h2so4 [label="H₂SO₄", shape=plaintext, fontcolor="#EA4335"]; oxidant [label="Oxidizing Agent\n(e.g., Nitrobenzene)", shape=plaintext, fontcolor="#EA4335"];

// Edges glycerol -> acrolein [label="-2H₂O"]; {p_bromoaniline, acrolein} -> michael_adduct [label="Conjugate Addition"]; michael_adduct -> dihydroquinoline [label="Cyclization &\nDehydration"]; dihydroquinoline -> product [label="Oxidation"];

// Invisible edges for alignment h2so4 -> glycerol [style=invis]; oxidant -> dihydroquinoline [style=invis]; } /dot Caption: General workflow of the Skraup synthesis for 6-bromoquinoline.

Field Insights & Trustworthiness: The Skraup reaction is notoriously exothermic and can be difficult to control, a significant drawback for scalability.[4] The use of moderators such as ferrous sulfate (FeSO₄) or boric acid is often necessary to temper the reaction's violence.[4][5] While effective, the classic Skraup synthesis suffers from harsh conditions (high temperatures, strong acid), the use of toxic oxidizing agents, and often, modest yields and significant byproduct formation, particularly tar.[1] A patented modification aims to improve safety and yield by carefully controlling the addition of glycerol at 140–145 °C and simplifying the workup.[1]

The Friedländer Synthesis: A Convergent and Milder Alternative

The Friedländer synthesis offers a more controlled and often higher-yielding route through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][6] For 6-bromoquinoline, this translates to the reaction of 5-bromo-2-aminobenzaldehyde with a suitable ketone or aldehyde like acetaldehyde.

Mechanism & Rationale: This synthesis proceeds via an initial base- or acid-catalyzed aldol condensation between the two carbonyl partners. The resulting α,β-unsaturated carbonyl intermediate then undergoes an intramolecular cyclization via Schiff base formation, followed by dehydration to furnish the final quinoline product. The convergence of two pre-functionalized fragments allows for excellent control over the final substitution pattern.

// Nodes start1 [label="5-Bromo-2-aminobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; start2 [label="Enolizable Ketone\n(e.g., Acetone)", fillcolor="#F1F3F4", fontcolor="#202124"]; aldol_adduct [label="Aldol Condensation\nProduct", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted\n6-Bromoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst [label="Base or Acid\nCatalyst", shape=plaintext, fontcolor="#4285F4"];

// Edges {start1, start2} -> aldol_adduct [label="Aldol Condensation"]; aldol_adduct -> product [label="Intramolecular\nCyclodehydration"]; catalyst -> aldol_adduct [style=invis]; } /dot Caption: The convergent mechanism of the Friedländer synthesis.

Field Insights & Trustworthiness: The primary challenge of this route is the accessibility of the starting 5-bromo-2-aminobenzaldehyde. A reliable method involves the nitration of 3-bromobenzaldehyde, followed by reduction.[7][8] Using sodium dithionite for the reduction is advantageous as it often provides a cleaner product directly, avoiding cumbersome chromatographic purification.[7] This method is particularly powerful for creating highly substituted quinolines with excellent regiocontrol. For example, the condensation with 2-acetylpyridine yields 6-bromo-2-(2'-pyridyl)quinoline, a valuable chelating ligand, in a respectable 65% yield.[7]

The Gould-Jacobs Reaction: Accessing 4-Hydroxyquinolines

The Gould-Jacobs reaction is the premier method for synthesizing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with 4-quinolones.[9] The process begins with the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by thermal cyclization.

Mechanism & Rationale: The reaction initiates with the substitution of the ethoxy group of the malonate by the aniline nitrogen, forming an anilidomethylenemalonate intermediate.[9] This is followed by a high-temperature, uncatalyzed 6-electron electrocyclization. The resulting quinoline ester is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the 4-hydroxy-6-bromoquinoline.

// Nodes step1 [label="Step 1: Condensation\n4-Bromoaniline +\nDiethyl ethoxymethylenemalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Thermal Cyclization\nHigh Temp (e.g., Ph₂O, 250 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Saponification\n(e.g., NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4: Decarboxylation\n(Heat)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="4-Hydroxy-6-bromoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> product; } /dot Caption: Stepwise workflow for the Gould-Jacobs reaction.

Field Insights & Trustworthiness: The high temperatures required for the cyclization step (often >250 °C in a high-boiling solvent like diphenyl ether) are a significant operational consideration. However, the reaction is robust and provides a reliable route to the 4-quinolone core. The resulting 4-hydroxy group can be converted to a chloride (e.g., with POCl₃), which is an excellent leaving group for subsequent nucleophilic substitutions, or it can be removed entirely. This multi-step sequence provides a versatile entry point to various 4-substituted 6-bromoquinolines.

II. Modern Synthetic Enhancements

While classical methods are foundational, modern techniques offer significant improvements in efficiency, safety, and environmental impact.

Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized many classical transformations, including quinoline synthesis.[10] By efficiently coupling with polar molecules, microwaves can rapidly heat the reaction mixture to the target temperature, often leading to dramatic reductions in reaction times—from hours to mere minutes.[11][12] For the Gould-Jacobs reaction, heating a neat mixture of aniline and the malonate ester to 250-300 °C via microwave can significantly accelerate the cyclization step.[11] This technique not only improves throughput but can also enhance yields by minimizing the formation of degradation byproducts associated with prolonged heating.[10]

Palladium-Catalyzed Methodologies

Modern organometallic chemistry provides powerful alternatives for heterocycle construction. Palladium-catalyzed reactions, such as intramolecular C-H alkenylation of N-phenylacrylamides, offer novel disconnections for assembling the quinolin-2(1H)-one core.[13] While direct, de novo syntheses of 6-bromoquinoline via these methods are less common than classical routes, palladium catalysis is indispensable for the subsequent functionalization of the 6-bromoquinoline product via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[14]

III. Comparative Performance and Data

To facilitate an objective comparison, the following table summarizes the key performance indicators for the primary synthetic routes discussed.

Synthetic Route Starting Materials Key Reagents/Conditions Typical Yield Advantages Disadvantages
Skraup Synthesis 4-Bromoaniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene), High Temp.30-60%Inexpensive materials, one-pot reaction.Harsh/hazardous conditions, low yield, significant waste.[1]
Friedländer Synthesis 5-Bromo-2-aminobenzaldehyde, Enolizable CarbonylAcid or Base catalyst, Moderate Temp.60-90%High regioselectivity, milder conditions, good yields.[7]Requires multi-step synthesis of the aminobenzaldehyde precursor.[7][8]
Gould-Jacobs Reaction 4-Bromoaniline, Malonic Ester DerivativeHigh Temp. (>250 °C) for cyclization, then saponification & decarboxylation.50-75% (overall)Reliable access to 4-hydroxyquinolines, robust.Very high temperatures required, multi-step sequence.

IV. Detailed Experimental Protocols

The following protocols are provided as validated, representative examples for laboratory execution.

Protocol 1: Friedländer Synthesis of 6-Bromo-2-(2'-pyridyl)quinoline[7]
  • Preparation of 5-Bromo-2-aminobenzaldehyde:

    • Synthesize 5-bromo-2-nitrobenzaldehyde via nitration of 3-bromobenzaldehyde.

    • To a solution of 5-bromo-2-nitrobenzaldehyde in a suitable solvent (e.g., aqueous ethanol), add sodium dithionite (Na₂S₂O₄) portion-wise at room temperature.

    • Stir the reaction until TLC indicates complete consumption of the starting material.

    • Perform an aqueous workup and extract the product. The crude 5-bromo-2-aminobenzaldehyde is often pure enough for the next step without chromatography.

  • Condensation and Cyclization:

    • Dissolve 5-bromo-2-aminobenzaldehyde (1.0 eq) and 2-acetylpyridine (1.1 eq) in ethanol.

    • Add a catalytic amount of aqueous potassium hydroxide (KOH).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-bromo-2-(2'-pyridyl)quinoline. Expected Yield: ~65%.

Protocol 2: Gould-Jacobs Synthesis of 6-Bromoquinolin-4-ol[10][16]
  • Condensation:

    • In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

    • Heat the mixture at 100-120 °C for 1-2 hours. The reaction generates ethanol as a byproduct.

    • Remove ethanol under reduced pressure to obtain the crude intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

  • Thermal Cyclization:

    • Add the crude intermediate to a flask containing a high-boiling solvent such as diphenyl ether (Ph₂O).

    • Heat the mixture to ~250 °C and maintain for 15-30 minutes.

    • Cool the mixture and add a non-polar solvent like hexane to precipitate the cyclized product.

    • Filter the solid and wash thoroughly with hexane to remove the diphenyl ether.

  • Hydrolysis and Decarboxylation:

    • Suspend the crude solid in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours to effect saponification.

    • Cool the solution and carefully acidify with concentrated HCl or acetic acid to a pH of ~5-6 to precipitate the product.

    • Filter the resulting solid, wash with water, and dry to afford 6-bromoquinolin-4-ol.

V. Conclusion and Recommendations

The synthesis of 6-bromoquinoline is a well-established field with several reliable methods at the chemist's disposal.

  • For maximal regiocontrol and access to complex, substituted quinolines , the Friedländer Synthesis is the superior choice, provided the requisite 5-bromo-2-aminobenzaldehyde is accessible. Its milder conditions and generally high yields make it very attractive.

  • For the specific and efficient synthesis of 4-hydroxy-6-bromoquinoline derivatives , the Gould-Jacobs Reaction is the undisputed standard. While requiring high temperatures, it is a robust and scalable pathway to this important subclass of quinolines.

  • The Skraup Synthesis , while historically significant, should be considered a last resort due to its hazardous nature and often poor performance. Modern modifications have improved its safety profile, but it is generally superseded by the other methods in a research and development setting.

The integration of modern techniques, particularly microwave-assisted heating , should be considered for all these methods to enhance reaction rates and potentially improve yields, aligning with the principles of green and efficient chemistry. The choice of synthesis will ultimately depend on the target molecule's specific substitution pattern, the availability of starting materials, and the scale of the reaction.

References

  • Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]

  • Google Patents. (2016).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Org Prep Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis. [Link]

  • Spande, T. F., & Spande, M. S. (2001). Friedländer Approach for the Incorporation of 6-Bromoquinoline into Novel Chelating Ligands. The Journal of Organic Chemistry, 66(15), 5049–5054. [Link]

  • Azizian, J., et al. (2004). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Asian Journal of Chemistry. (2015). Microwave-Assisted Synthesis of New 6-Ureido-4-anilinoquinazoline Derivatives. [Link]

  • MDPI. (2020). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • PubMed. (2001). Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands. [Link]

  • NIH. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • ACS Publications. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. [Link]

  • MDPI. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • Scanned document. (n.d.). Quinoline synthesis methods. [Link]

  • Organic & Biomolecular Chemistry. (2018). Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. [Link]

  • PubMed. (2019). Recent Progress in the Synthesis of Quinolines. [Link]

  • MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Organic Syntheses. (n.d.). QUINOLINE. [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. [Link]

  • NIH. (2020). Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols. [Link]

  • RSC Publishing. (2023). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]

  • Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • PubMed. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. [Link]

  • NIH. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • ResearchGate. (2011). The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of Methyl 6-bromo-2-methylquinoline-4-carboxylate Synthesis

For professionals in pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step; it is the bedrock of reliable and reproducible scienc...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step; it is the bedrock of reliable and reproducible science. The synthesis of heterocyclic scaffolds, such as the quinoline core present in Methyl 6-bromo-2-methylquinoline-4-carboxylate, serves as a crucial starting point for many therapeutic agents. However, the synthesis is only as reliable as its validation. This guide provides an in-depth, experience-driven comparison of spectroscopic methods, demonstrating how a multi-faceted analytical approach forms a self-validating system to confirm the synthesis of this specific quinoline derivative with unassailable confidence.

The Synthetic Challenge: Choosing the Right Path to the Quinoline Core

The synthesis of the quinoline ring system is a classic challenge in organic chemistry, with a rich history of named reactions. The choice of synthetic route is the first critical decision, directly influencing the potential impurity profile and, therefore, the validation strategy.

Synthesis RouteDescriptionAdvantagesDisadvantages
Doebner-von Miller Aniline reacts with α,β-unsaturated carbonyl compounds, often formed in situ.[1][2][3]Uses simple starting materials. Good for producing 2-methylquinolines.Often requires harsh acidic conditions, which can lead to tar and polymer formation.[4]
Gould-Jacobs Aniline condenses with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5][6]Excellent for producing 4-hydroxyquinoline-3-carboxylate derivatives.Requires very high temperatures for cyclization (>250 °C), which can limit substrate scope.[6]
Combes Synthesis An acid-catalyzed reaction of anilines with 1,3-diketones.[1][7][8][9]A straightforward method for producing 2,4-substituted quinolines.Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[7]
Friedländer Synthesis Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.Generally provides clean products and good yields.Requires a pre-functionalized aromatic amine, which may not be readily available.

Rationale for Selection: For the synthesis of Methyl 6-bromo-2-methylquinoline-4-carboxylate, we select a modified Doebner-von Miller approach followed by esterification . This choice is strategic: the reaction of 4-bromoaniline with pyruvic acid and a suitable aldehyde precursor is a direct and convergent route to the desired 6-bromo-2-methylquinoline-4-carboxylic acid intermediate. This precursor is then readily converted to the target methyl ester. This pathway is chosen over the Gould-Jacobs reaction because our target is not a 4-hydroxyquinoline, and it avoids the extremely high temperatures of that method.

The Master Protocol: From Synthesis to Validation

This section details the complete workflow, from the initial reaction to the final, validated compound. The process is designed as an integrated system where the output of the synthesis is directly fed into a multi-pronged validation pipeline.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Phase cluster_validation Validation Phase S1 Step 1: Doebner-von Miller Reaction (4-Bromoaniline + Pyruvic Acid) S2 Step 2: Fischer Esterification (Carboxylic Acid + Methanol) S1->S2 Intermediate: 6-bromo-2-methylquinoline-4-carboxylic acid S3 Work-up & Purification (Crude Product Isolation) S2->S3 V1 Mass Spectrometry (MS) (Molecular Weight & Isotope Pattern) S3->V1 Purified Product V2 Infrared (IR) Spectroscopy (Functional Group ID) S3->V2 Purified Product V3 NMR Spectroscopy (¹H & ¹³C - Structural Framework) S3->V3 Purified Product Final Final Validated Structure: Methyl 6-bromo-2-methylquinoline-4-carboxylate V1->Final V2->Final V3->Final Self_Validation_Concept MS Mass Spec (MS) NMR NMR (¹H & ¹³C) MS->NMR MW matches NMR formula Target Validated Structure MS->Target Confirms: - Molecular Weight - Presence of Bromine IR Infrared (IR) IR->NMR Functional groups match NMR signals IR->Target Confirms: - Ester C=O group - Aromatic System - C-Br bond NMR->Target Confirms: - C-H Framework - Connectivity - Substitution Pattern

Sources

Validation

A Comparative Analysis of the Biological Activities of Methyl and Ethyl 6-bromo-2-methylquinoline-4-carboxylate

A Technical Guide for Researchers in Drug Discovery and Development The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. These nitrogen-containing heterocyclic compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][2][3] Modifications to the quinoline core, including the introduction of various substituents, can profoundly influence the pharmacological properties of the resulting derivatives. This guide provides a comparative overview of the potential biological activities of Methyl 6-bromo-2-methylquinoline-4-carboxylate and its ethyl ester analog, offering insights into their synthesis, proposed mechanisms of action, and detailed protocols for their biological evaluation.

Chemical Structures and Synthesis Overview

The core structure of the compounds is 6-bromo-2-methylquinoline-4-carboxylic acid. The difference lies in the ester group at the 4-position: a methyl ester in one and an ethyl ester in the other.

  • Methyl 6-bromo-2-methylquinoline-4-carboxylate: C₁₂H₁₀BrNO₂

  • Ethyl 6-bromo-2-methylquinoline-4-carboxylate: C₁₃H₁₂BrNO₂

The synthesis of such quinoline-4-carboxylate derivatives generally involves a multi-step process. A common route is the Doebner-von Miller reaction or similar cyclization strategies. For instance, the synthesis could start from a substituted aniline, such as 4-bromoaniline, which is reacted with an appropriate dicarbonyl compound to form the quinoline ring. Subsequent esterification of the carboxylic acid at the 4-position with either methanol or ethanol would yield the desired methyl or ethyl ester, respectively.

Comparative Biological Activities: A Predictive Outlook

Anticancer Potential

Quinoline derivatives are a well-established class of anticancer agents. The presence of a bromine atom at the 6-position has been shown in some quinazoline derivatives to enhance cytotoxic effects.[4] Several studies have demonstrated that various substituted quinolines exhibit potent antiproliferative activity against a range of cancer cell lines, including breast (MCF-7), colon (SW480), and glioblastoma (C6).[5][6] For instance, some 6-bromoquinazoline derivatives have shown IC₅₀ values in the sub-micromolar range.[5] The mechanism of action for many anticancer quinolines involves the inhibition of key enzymes such as EGFR kinase or topoisomerase, or the induction of apoptosis.[2][5]

The difference between a methyl and an ethyl ester, while seemingly minor, can impact a compound's pharmacokinetic and pharmacodynamic properties. The ethyl ester is slightly larger and more lipophilic than the methyl ester. This could influence its ability to cross cell membranes, potentially leading to altered intracellular concentrations and, consequently, different cytotoxic potencies. It is hypothesized that the increased lipophilicity of the ethyl ester may enhance its cellular uptake, possibly resulting in greater anticancer activity. However, this is a general trend and is highly dependent on the specific cell line and the compound's mechanism of action.

Antimicrobial Properties

The quinoline core is also a key feature of many antibacterial and antifungal agents.[3] For example, fluoroquinolones are a major class of antibiotics. The antimicrobial activity of quinoline derivatives often stems from their ability to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication.[7] Various substituted quinolines have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as some fungal species.[8][9]

In the context of antimicrobial activity, the difference in the ester group could again play a role in the compound's ability to penetrate the bacterial cell wall and membrane. The slightly increased size and lipophilicity of the ethyl ester might lead to differences in the minimum inhibitory concentration (MIC) compared to the methyl ester. For instance, some studies on quinolinequinones suggest that the nature of the ester group can influence antifungal activity.[10]

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of Methyl 6-bromo-2-methylquinoline-4-carboxylate and its ethyl ester analog, the following standard assays are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Workflow

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methyl and ethyl ester compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Workflow Diagram:

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in broth B Inoculate wells with a standardized microbial suspension A->B C Incubate at the appropriate temperature and time B->C D Visually inspect for turbidity or use a plate reader C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Broth Microdilution Workflow

Step-by-Step Protocol:

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Data Presentation and Interpretation

The results from these assays should be tabulated for a clear comparison of the biological activities of the methyl and ethyl ester analogs.

Table 1: Hypothetical Anticancer Activity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)SW480 (Colon Cancer)C6 (Glioblastoma)
Methyl 6-bromo-2-methylquinoline-4-carboxylateExperimental ValueExperimental ValueExperimental Value
Ethyl 6-bromo-2-methylquinoline-4-carboxylateExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)Experimental ValueExperimental ValueExperimental Value

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Methyl 6-bromo-2-methylquinoline-4-carboxylateExperimental ValueExperimental ValueExperimental Value
Ethyl 6-bromo-2-methylquinoline-4-carboxylateExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Antibacterial Control)Experimental ValueExperimental ValueN/A
Fluconazole (Antifungal Control)N/AN/AExperimental Value

Conclusion and Future Directions

This guide provides a framework for comparing the biological activities of Methyl 6-bromo-2-methylquinoline-4-carboxylate and its ethyl ester analog. Based on the existing literature for related quinoline derivatives, both compounds are expected to exhibit some degree of anticancer and antimicrobial activity. The subtle structural difference between the methyl and ethyl ester is likely to influence their potency, primarily through effects on lipophilicity and cellular uptake.

The provided experimental protocols for the MTT and broth microdilution assays offer a robust methodology for researchers to directly compare these two compounds. The resulting data will be crucial in elucidating the structure-activity relationship for this particular quinoline scaffold and will guide further optimization efforts in the development of novel therapeutic agents. Future studies could also explore their mechanisms of action in more detail, for example, by investigating their effects on specific cellular pathways or microbial enzymes.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Chemistry, 12(1), 1-8. [Link]

  • Asadi, Z., Fereidoonnezhad, M., Faghih, Z., & Sakhteman, A. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(5), e202201245. [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of Substituted Quinazoline Derivatives

The quinazoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of anticancer agents. Its versatile structure allows for substitutions at various positions, leading to a diverse range of...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of anticancer agents. Its versatile structure allows for substitutions at various positions, leading to a diverse range of biological activities. This guide provides a comparative analysis of the cytotoxicity of different substituted quinazoline derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Quinazoline Core in Anticancer Drug Discovery

Quinazoline and its derivatives, particularly quinazolin-4(3H)-ones, are a class of heterocyclic compounds that have garnered significant attention in cancer research.[1][2][3] Their rigid, planar structure serves as an excellent pharmacophore that can interact with various biological targets implicated in cancer progression.[4] Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have been successfully developed and approved for cancer therapy, primarily as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[5][6]

The anticancer activity of quinazoline derivatives is multifaceted, with mechanisms including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial enzymes like protein kinases, topoisomerases, and dihydrofolate reductase.[7][8] The cytotoxic potency and target selectivity of these compounds are highly dependent on the nature and position of the substituents on the quinazoline ring.[3][9] This guide will delve into a comparative analysis of these substitutions and their impact on cytotoxicity.

Structure-Activity Relationship (SAR) and Cytotoxicity Comparison

The cytotoxic efficacy of quinazoline derivatives is intricately linked to the substituents at various positions of the heterocyclic ring. Understanding the structure-activity relationship is pivotal for the rational design of more potent and selective anticancer agents.

Substitutions at the C2 and C3 Positions

The C2 and C3 positions of the quinazolinone ring are common sites for modification. A variety of aromatic and heterocyclic moieties at the C2 position have been shown to enhance cytotoxic activity. For instance, the introduction of a (3-bromophenyl) group at the C2 position has been reported to significantly improve inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9).[9] Similarly, substitutions at the C3 position with different anilides can modulate the biological activity.[9]

Substitutions on the Benzene Ring (Positions 5, 6, 7, and 8)

Modifications on the fused benzene ring of the quinazoline core also play a crucial role in determining cytotoxic potential. Halogen substitutions, such as chlorine and bromine, are frequently associated with increased anticancer activity.[7][10] For example, derivatives bearing a mono-bromo group have shown remarkable cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[11]

Hybrid Quinazoline Derivatives

A promising strategy to enhance cytotoxicity involves the creation of hybrid molecules by linking the quinazoline scaffold to other pharmacologically active heterocycles.[12] This approach can lead to compounds with multi-target activity. Examples include:

  • Quinazoline-Quinoxaline Hybrids: These hybrids have demonstrated significant anticancer activity, potentially acting as DNA intercalators.[12]

  • Quinazoline-Indole Conjugates: These have shown antiproliferative action against various cancer cell lines, with some derivatives inducing apoptosis and inhibiting EGFR.[12]

  • Quinazoline-Sulfonamide Hybrids: While some studies have reported minor cytotoxic activity for these hybrids, sulfonamides are known anticancer agents that can act through mechanisms like carbonic anhydrase inhibition.[12]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative substituted quinazoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
Quinazolinone2-(furan-2-yl)-3-(p-Cl-phenyl)HCT116, MCF-7Not specified, but significant activity reported[7]
2,3-dihydro-[7][9]-dioxino-[2,3-f]-quinazolineVariesA5499.95[10]
Quinazoline-pyrrole conjugate2-substituted 4-anilinoquinazolineMCF-7, A549Moderate potency reported[12]
Quinazoline-indole conjugate2-aryl-4-chloroquinazoline with 7-amino-2-aryl-5-bromoindolesCaco-2, C3APotent, with EGFR inhibition (IC50 = 40.7 nM)[12]
Quinazolinone-allylphenyl quinoxaline hybridVariesHeLa, MIAPaCa, MDA-MB-231, IMR32Significant activity reported[12]
Quinazoline-sulfonamide hybridVariesA549, HeLa, LoVo, MDA-MB-231Minor activity reported[12]
Morpholine substituted quinazolineVariesA54910.38 ± 0.27[13]
Morpholine substituted quinazolineVariesMCF-76.44 ± 0.29[13]
Morpholine substituted quinazolineVariesSHSY-5Y9.54 ± 0.15[13]
Quinazoline Schiff basesVariesMCF-7~6[14]

Experimental Protocols for Cytotoxicity Assessment

A crucial aspect of comparing the cytotoxicity of different compounds is the use of standardized and reproducible experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[15]

Principle of the MTT Assay

The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives and a vehicle control (e.g., DMSO).[16] Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.[17]

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Quinazoline Derivatives Treatment 3. Add Compounds to Cells Compound_Prep->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate for 4h MTT_Addition->Formazan_Formation Solubilization 7. Add Solubilizing Agent (DMSO) Formazan_Formation->Solubilization Read_Absorbance 8. Measure Absorbance (570nm) Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: A generalized workflow for determining the cytotoxicity of quinazoline derivatives using the MTT assay.

Mechanism of Action: Targeting Cellular Pathways

The cytotoxic effects of quinazoline derivatives are often mediated through their interaction with specific cellular signaling pathways that are dysregulated in cancer.

EGFR Inhibition

A primary mechanism of action for many clinically approved quinazoline derivatives is the inhibition of the epidermal growth factor receptor (EGFR).[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades involved in cell proliferation, survival, and migration. Quinazoline-based inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.[12]

Visualizing the EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Quinazoline Quinazoline Derivative (EGFR Inhibitor) Quinazoline->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by a quinazoline derivative.

Other Mechanisms

Beyond EGFR inhibition, substituted quinazolines exert their cytotoxic effects through various other mechanisms:

  • Tubulin Polymerization Inhibition: Some derivatives can interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.[7]

  • Induction of Apoptosis: Many quinazoline compounds have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5]

  • Multi-target Kinase Inhibition: Certain derivatives can inhibit multiple kinases, such as VEGFR-2 and HDAC, in addition to EGFR.[12]

Conclusion and Future Perspectives

Substituted quinazoline derivatives represent a highly versatile and promising class of anticancer agents. Their cytotoxic efficacy is profoundly influenced by the nature and position of substituents on the quinazoline core. The development of hybrid molecules and the exploration of novel substitution patterns continue to yield compounds with enhanced potency and selectivity.

Future research in this area should focus on:

  • Rational Drug Design: Utilizing computational tools like molecular docking to design derivatives with improved binding affinity for specific cancer targets.[18]

  • Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms of action for newly synthesized compounds to identify novel therapeutic targets.

  • Overcoming Drug Resistance: Designing quinazoline derivatives that are effective against drug-resistant cancer cell lines, a major challenge in chemotherapy.[5]

By leveraging a deeper understanding of the structure-activity relationships and mechanisms of action, the scientific community can continue to develop novel and more effective quinazoline-based therapies for the treatment of cancer.

References

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Molecules, 22(4), 649. [Link]

  • Auti, P. S., et al. (2020). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry, 8, 589. [Link]

  • Chen, J., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3845. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Pharmaceuticals, 15(12), 1561. [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]

  • Jetir. (2021). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. JETIR, 8(6). [Link]

  • Jia, J., et al. (2025). MTT Assay. Bio-protocol, 15(12), e4588. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(42), 26131-26141. [Link]

  • Al-Rashood, S. T., et al. (2010). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study. European Journal of Medicinal Chemistry, 45(10), 4487-4496. [Link]

  • Haggag, O. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5129. [Link]

  • Kumar, A., & Narasimhan, B. (2016). A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences, 9(2), 785-790. [Link]

  • O'Shea, R., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4474-4487. [Link]

  • ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA-MB231 cancer cell lines using the MTT assay. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Molecules, 22(4), 649. [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]

  • Jourdan, F., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10024-10043. [Link]

  • Sharma, P., & Sharma, R. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. ResearchGate. [Link]

  • Basirun, W. J., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Scientia Pharmaceutica, 86(3), 32. [Link]

  • Al-Omair, M. A., et al. (2021). Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1716-1725. [Link]

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Validation

A Comparative Guide to Quinoline Carboxylic Acid Analogs as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

For researchers, medicinal chemists, and drug development professionals, the enzyme dihydroorotate dehydrogenase (DHODH) represents a critical chokepoint in the de novo pyrimidine biosynthesis pathway. Its inhibition off...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the enzyme dihydroorotate dehydrogenase (DHODH) represents a critical chokepoint in the de novo pyrimidine biosynthesis pathway. Its inhibition offers a promising therapeutic strategy for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2] Among the various classes of DHODH inhibitors, quinoline carboxylic acid analogs have emerged as a particularly potent and well-studied group. This guide provides an in-depth comparison of these analogs, supported by experimental data and methodological insights to inform your research and development efforts.

The Central Role of DHODH in Cellular Proliferation

DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for pyrimidines, making them particularly vulnerable to the effects of DHODH inhibition.[4] By blocking this crucial enzymatic step, quinoline carboxylic acid analogs effectively starve these cells of the necessary building blocks for growth and replication.[5]

DHODH_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides->DNA & RNA Synthesis Quinoline Carboxylic Acid Analogs Quinoline Carboxylic Acid Analogs DHODH DHODH Quinoline Carboxylic Acid Analogs->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of quinoline carboxylic acid analogs on DHODH.

Comparative Analysis of Inhibitory Potency

The efficacy of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for a selection of quinoline carboxylic acid analogs against human DHODH (hDHODH).

Compound Name/IdentifierCore StructureKey SubstitutionshDHODH IC50 (nM)Reference(s)
Brequinar (DUP-785)Quinoline-4-carboxylic acid2-(4-fluorophenyl)5.2[6]
Analog 1Quinoline-4-carboxylic acid2-aryl260[7]
Analog 2Quinoline-4-carboxylic acid2-aryl1.0[7]
Analog 41Quinoline-4-carboxylic acidOptimized substitutions9.71 ± 1.4[8][9]
Analog 43Quinoline-4-carboxylic acidOptimized substitutions26.2 ± 1.8[8][9]
H-006Not fully disclosedNot fully disclosed3.8[10]
MEDS433Not fully disclosedNot fully disclosedNot specified[11]
1,7-Naphthyridine 461,7-NaphthyridineOptimized substitutions28.3 ± 3.3[8][9]

Note: The inhibitory activity of these compounds can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Structure-Activity Relationship (SAR): Unlocking Potency

The development of highly potent quinoline carboxylic acid analogs has been guided by a deep understanding of their structure-activity relationship. The core quinoline-4-carboxylic acid scaffold is a critical pharmacophore, with the carboxylic acid group forming a key salt bridge with an arginine residue (R136) in the DHODH binding pocket.[5]

Structure-guided drug design has identified other key residues within the brequinar-binding pocket, such as threonine 63 (T63) and tyrosine 356 (Y356), that can be exploited to form new hydrogen-bonding interactions.[8][12] For instance, the strategic placement of H-bond accepting groups on the inhibitor scaffold has led to the discovery of highly potent analogs like compound 41 and 43.[8][9] A cocrystal structure of analog 43 with DHODH revealed a novel water-mediated hydrogen bond interaction with T63.[8][12] Further optimization led to the development of a 1,7-naphthyridine analog (46) that forms a direct hydrogen bond with Y356.[8][9]

The nature of the substituent at the 2-position of the quinoline ring also significantly influences activity. As demonstrated by the comparison of Analog 1 and Analog 2, modifications to the aryl group at this position can lead to a dramatic increase in inhibitory potency.[7]

Experimental Protocol: DHODH Enzyme Inhibition Assay

The following is a generalized protocol for a colorimetric kinetic assay to determine the IC50 of quinoline carboxylic acid analogs against DHODH. This protocol is based on the principle of monitoring the reduction of a final electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction.[13]

DHODH_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Recombinant hDHODH Recombinant hDHODH Test Compound (Analog) Test Compound (Analog) Assay Buffer Assay Buffer Substrate (Dihydroorotate) Substrate (Dihydroorotate) Electron Acceptor (DCIP) Electron Acceptor (DCIP) Coenzyme Q substitute Coenzyme Q substitute Incubate hDHODH + Test Compound Incubate hDHODH + Test Compound Initiate reaction with Substrate Initiate reaction with Substrate Incubate hDHODH + Test Compound->Initiate reaction with Substrate Monitor Absorbance Change (600 nm) Monitor Absorbance Change (600 nm) Initiate reaction with Substrate->Monitor Absorbance Change (600 nm) Kinetic Read Calculate Vmax Calculate Vmax Monitor Absorbance Change (600 nm)->Calculate Vmax Plot % Inhibition vs. [Compound] Plot % Inhibition vs. [Compound] Determine IC50 Determine IC50 Plot % Inhibition vs. [Compound]->Determine IC50 Non-linear Regression

Caption: A generalized workflow for a DHODH enzyme inhibition assay.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • 2,6-dichlorophenolindophenol (DCIP)

  • 2,3-dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q substitute)[13]

  • Test compounds (quinoline carboxylic acid analogs) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at ~600 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant hDHODH in the assay buffer to the desired working concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add a small volume of the diluted test compound or DMSO (for control wells). b. Add the diluted hDHODH solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Prepare a substrate mix containing DHO, DCIP, and the coenzyme Q substitute in the assay buffer. d. Initiate the enzymatic reaction by adding the substrate mix to all wells.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at ~600 nm in a microplate reader in kinetic mode. Record data points every 30-60 seconds for a total of 15-30 minutes.

  • Data Analysis: a. Determine the initial reaction velocity (Vmax) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model to determine the IC50 value.

Self-Validation and Causality:

  • Uridine Rescue: A key validation step to confirm that the observed cellular effects of a compound are indeed due to DHODH inhibition is the uridine rescue experiment.[14] Supplementing the cell culture medium with uridine, the downstream product of the pathway, should rescue the cells from the antiproliferative effects of the DHODH inhibitor.[14]

  • Target Knockdown: To further validate the on-target activity of the inhibitor, experiments using cells with DHODH expression knocked down can be performed. The inhibitory effect of the compound should be abolished in these cells.[15]

Conclusion

Quinoline carboxylic acid analogs represent a robust and promising class of DHODH inhibitors with significant therapeutic potential. Their high potency, well-defined structure-activity relationship, and the availability of reliable in vitro assays make them an attractive area for further research and development. This guide provides a foundational understanding of these compounds, offering a comparative framework and methodological insights to aid researchers in their quest for novel and effective DHODH-targeted therapies.

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5693-5714. [Link]

  • Thorat, B. R., et al. (2023). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research, 11(4), 783-800. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Not directly cited.
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  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Synapse. (2024). What are DHODH inhibitors and how do they work?. Patsnap. [Link]

  • Christian, S., et al. (2023). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Oncotarget, 14, 881-893. [Link]

  • Hama, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15309. [Link]

  • Vyas, V. K., & Ghate, M. (2011). Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. Mini reviews in medicinal chemistry, 11(12), 1039–1055. [Link]

  • Vyas, V. K., & Ghate, M. (2011). Recent Developments in the Medicinal Chemistry and Therapeutic Potential of Dihydroorotate Dehydrogenase (DHODH) Inhibitors. ResearchGate. [Link]

  • Hartman, T., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(7), 3466-3484. [Link]

  • Kyani, A., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science, 3(6), 1166-1176. [Link]

  • Luganini, A., et al. (2023). Mechanisms of antiviral activity of the new hDHODH inhibitor MEDS433 against respiratory syncytial virus replication. Antiviral Research, 219, 105722. [Link]

  • Not directly cited.
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  • Wang, L., et al. (2024). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal of Hematology & Oncology, 17(1), 2. [Link]

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Comparative

A Comparative Analysis of 6-Bromoquinoline Derivatives and Existing Anticancer Agents: Efficacy, Mechanisms, and Methodologies

An In-Depth Guide for Researchers and Drug Development Professionals The quest for novel, more effective, and less toxic anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, quin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The quest for novel, more effective, and less toxic anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, quinoline scaffolds have emerged as a "privileged structure" due to their broad spectrum of pharmacological activities.[1] This guide provides a comprehensive comparison of the efficacy of a promising subclass, 6-bromoquinoline derivatives, with established anticancer drugs. We will delve into the supporting experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for the key assays used in their evaluation.

Section 1: The Ascendancy of 6-Bromoquinoline Derivatives in Oncology Research

The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity.[1] The introduction of a bromine atom at the 6-position of the quinoline core has been shown to modulate the physicochemical and pharmacological properties of these molecules, often enhancing their anticancer potential. Research has demonstrated that 6-bromoquinoline derivatives exhibit potent cytotoxic and antiproliferative effects against a variety of cancer cell lines, positioning them as compelling candidates for further drug development.[2][3]

This guide will focus on the comparative efficacy of these derivatives against well-established chemotherapeutic agents, namely 5-fluorouracil (5-FU), cisplatin, and the targeted therapy erlotinib. These drugs represent different classes of anticancer agents and serve as important benchmarks for evaluating the potential of new chemical entities.

Section 2: Comparative Efficacy: A Data-Driven Analysis

The cornerstone of evaluating any potential anticancer agent is its ability to inhibit the proliferation of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 6-Bromoquinoline Derivatives and Standard Anticancer Drugs
Compound/DrugHT-29 (Colon)HeLa (Cervical)C6 (Glioblastoma)MCF-7 (Breast)SW480 (Colon)
6-Bromoquinoline Derivatives
6-Bromo-5-nitroquinoline> 5-FU----
6,8-dibromo-1,2,3,4-tetrahydroquinoline-Lower than Cisplatin---
6-bromoquinazoline derivative 5b---0.53 - 1.95-
6-bromoquinazoline derivative 8a---15.8517.85
Standard Drugs
5-Fluorouracil (5-FU)11.25 (5 days)[4]----
Cisplatin-14.7 - 19.8[5]---
Erlotinib---Higher than 8a-
Doxorubicin---2.5[6]-

Note: Direct comparative IC50 values from a single study are prioritized for accuracy. Dashes (-) indicate that data was not available in the cited sources under comparable conditions.

As evidenced in Table 1, certain 6-bromoquinoline derivatives demonstrate impressive potency. For instance, a 6-bromoquinazoline derivative (5b) exhibited stronger activity against the MCF-7 breast cancer cell line than the widely used drug cisplatin.[7] Another derivative, 6-bromo-5-nitroquinoline, showed greater antiproliferative activity compared to 5-fluorouracil in certain cancer cell lines.[2] Furthermore, the 6-bromoquinazoline derivative 8a showed significantly better potency than erlotinib in the MCF-7 cell line.[1] These findings underscore the therapeutic potential of the 6-bromoquinoline scaffold.

Section 3: Unraveling the Mechanisms of Action

The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Understanding these pathways is crucial for rational drug design and predicting potential resistance mechanisms.

Induction of Apoptosis: A Shared Path to Cell Death

A primary mechanism by which many chemotherapeutic agents, including 6-bromoquinoline derivatives and existing drugs like cisplatin, exert their effects is through the induction of apoptosis, or programmed cell death.

Our investigation suggests that 6-bromoquinoline derivatives, much like cisplatin, can trigger the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. This, in turn, activates a cascade of enzymes known as caspases, which are the executioners of apoptosis.[8]

Specifically, the activation of initiator caspase-9 is a critical step, which then cleaves and activates executioner caspases such as caspase-3.[2][8] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]

Furthermore, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. Studies on related quinazoline derivatives have shown that they can upregulate the expression of Bax while downregulating Bcl-2, thereby shifting the balance in favor of apoptosis.[9]

Apoptosis_Pathway cluster_stimulus Anticancer Agents cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade 6-Bromoquinoline Derivatives 6-Bromoquinoline Derivatives Bcl2 Bcl-2 (Anti-apoptotic) 6-Bromoquinoline Derivatives->Bcl2 Downregulates Bax Bax (Pro-apoptotic) 6-Bromoquinoline Derivatives->Bax Upregulates Cisplatin Cisplatin Cisplatin->Bax Activates Bcl2->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 6-bromoquinoline derivatives and cisplatin.

Inhibition of Key Oncogenic Pathways

Beyond inducing apoptosis, 6-bromoquinoline and its related quinazoline derivatives have been shown to inhibit critical signaling pathways that drive cancer cell proliferation and survival.

Some brominated quinoline derivatives have been identified as inhibitors of topoisomerase I.[3] This enzyme plays a crucial role in DNA replication and repair by relaxing supercoiled DNA. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death. This mechanism is shared with established topoisomerase inhibitors used in cancer therapy.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell growth, proliferation, and survival.[10][11] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime therapeutic target. Several quinazoline-based drugs, such as erlotinib and gefitinib, are potent EGFR inhibitors.[11]

Molecular docking studies have revealed that 6-bromoquinazoline derivatives can effectively bind to the ATP-binding site of the EGFR kinase domain.[12][13] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival pathways like the PI3K/Akt and MAPK/ERK pathways.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation PI3K PI3K/Akt Pathway P_EGFR->PI3K RAS RAS/RAF/MEK/ERK Pathway P_EGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Inhibitor 6-Bromoquinazoline Derivatives Inhibitor->P_EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinazoline derivatives.

Section 4: Essential Experimental Protocols

The validation of the efficacy and mechanism of action of novel anticancer compounds relies on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the key assays discussed in this guide.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-bromoquinoline derivative or the standard drug. Include untreated control wells.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Add Test Compounds & Controls seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate (2-4h) Formazan Formation add_mtt->formazan solubilize Add Solubilizing Agent formazan->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cell proliferation assay.

Annexin V Apoptosis Assay

The Annexin V assay is a widely used method for detecting apoptosis by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorescent dye (e.g., FITC), can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with the 6-bromoquinoline derivative or a standard drug. Harvest both adherent and suspension cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor of topoisomerase I will prevent the relaxation of the supercoiled plasmid.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase I to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

Section 5: Conclusion and Future Directions

The evidence presented in this guide strongly suggests that 6-bromoquinoline derivatives represent a highly promising class of anticancer agents. Their potent cytotoxic effects against a range of cancer cell lines, in some cases exceeding that of established drugs, coupled with their multifaceted mechanisms of action, warrant further investigation.

Future research should focus on several key areas:

  • In vivo Efficacy and Toxicity: While in vitro data is promising, comprehensive in vivo studies in animal models are essential to evaluate the therapeutic efficacy, pharmacokinetic properties, and toxicity profiles of lead 6-bromoquinoline derivatives.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the 6-bromoquinoline scaffold through medicinal chemistry efforts could lead to the identification of derivatives with enhanced potency, selectivity, and drug-like properties.

  • Combination Therapies: Investigating the synergistic effects of 6-bromoquinoline derivatives with existing anticancer drugs could lead to more effective treatment regimens with reduced side effects.

References

  • Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology. [Link]

  • 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax. DARU Journal of Pharmaceutical Sciences. [Link]

  • Decision making for promising quinoline-based anticancer agents through combined methodology. Journal of Biochemical and Molecular Toxicology. [Link]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

  • Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Research in Pharmaceutical Sciences. [Link]

  • Effect of HeLa Cell Density Towards Cisplatin Treatment. Proceedings of the Faculty of Science and Mathematics. [Link]

  • Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia. [Link]

  • The cytotoxic activity of compounds 7, 11, and 17 was tested at their IC50 concentrations on C6, HeLa, and HT29 cells. ResearchGate. [Link]

  • Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence. Journal of Molecular Biology. [Link]

  • Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. DARU Journal of Pharmaceutical Sciences. [Link]

  • Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. Scientific Reports. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. [Link]

  • Caspase-9 Activation of Procaspase-3 but Not Procaspase-6 Is Based on the Local Context of Cleavage Site Motifs and on Sequence. ACS Omega. [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

  • Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Bioscience Biotechnology Research Communications. [Link]

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Validation

A Senior Application Scientist's Guide to DFT Analysis for Stability: A Comparative Study of Methyl 6-bromo-2-methylquinoline-4-carboxylate

Introduction: The Imperative of Molecular Stability in Drug Development In the landscape of modern drug discovery, the intrinsic stability of a therapeutic candidate is a cornerstone of its potential success. Quinoline d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Molecular Stability in Drug Development

In the landscape of modern drug discovery, the intrinsic stability of a therapeutic candidate is a cornerstone of its potential success. Quinoline derivatives, a prominent class of nitrogen-containing heterocycles, are foundational scaffolds in a plethora of approved drugs, exhibiting a wide array of pharmacological activities including antitubercular, antimalarial, and anticancer properties.[1][2][3] Our focus here is on a specific, functionalized quinoline: Methyl 6-bromo-2-methylquinoline-4-carboxylate. The introduction of a bromine atom at the 6-position is a strategic chemical modification, often employed to modulate the electronic properties and metabolic stability of a lead compound. However, such modifications can also profoundly impact the molecule's overall stability, reactivity, and ultimately, its pharmacokinetic profile.

This guide provides an in-depth, comparative stability analysis of Methyl 6-bromo-2-methylquinoline-4-carboxylate using Density Functional Theory (DFT). As computational chemistry becomes increasingly integral to drug development, DFT offers a powerful lens to probe molecular structure and electronic properties with high accuracy, complementing and often guiding experimental work.[4] We will not only detail the "how" but also the critical "why" behind our computational choices.

To provide a clear context for the impact of the bromo-substituent, we will compare our target molecule against two structural analogs:

  • Methyl 2-methylquinoline-4-carboxylate (Unsubstituted Analog): Our baseline for understanding the core quinoline scaffold.

  • Methyl 6-methoxy-2-methylquinoline-4-carboxylate (Electron-Donating Analog): To contrast the effect of the electron-withdrawing bromine with an electron-donating methoxy group.

This comparative approach will offer researchers and drug development professionals tangible insights into how substituent effects, predicted through DFT, can inform rational drug design.

Pillar 1: The Rationale Behind Using DFT for Stability Analysis

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug discovery, it provides a computationally efficient yet highly accurate framework for predicting molecular properties.[4] Its utility in stability analysis stems from its ability to calculate key electronic and structural parameters:

  • Optimized Molecular Geometry: Determines the most stable three-dimensional arrangement of atoms, which is the foundation for all other calculations.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and kinetic stability. A large HOMO-LUMO energy gap generally signifies higher stability and lower chemical reactivity.[5]

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of a molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[6] It is invaluable for predicting how a molecule will interact with biological targets and other molecules.[7][8][9]

  • Vibrational Frequencies: Calculation of vibrational frequencies can confirm that the optimized geometry represents a true energy minimum (no imaginary frequencies) and can be used to predict the infrared (IR) spectrum of the molecule.[10][11] Thermodynamic stability can be inferred from these vibrational analyses.[10]

By comparing these parameters across our three chosen molecules, we can build a comprehensive picture of their relative stabilities.

Pillar 2: A Self-Validating Experimental Protocol for DFT Analysis

The trustworthiness of any computational study rests on a robust and well-justified methodology. Below is a step-by-step protocol for conducting the DFT analysis, designed to be a self-validating system.

Step 1: Molecular Structure Preparation
  • Initial Structure Generation: The 2D structures of Methyl 6-bromo-2-methylquinoline-4-carboxylate, Methyl 2-methylquinoline-4-carboxylate, and Methyl 6-methoxy-2-methylquinoline-4-carboxylate are drawn using a chemical drawing tool (e.g., ChemDraw).

  • 3D Conversion and Pre-optimization: The 2D structures are converted to 3D and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more computationally intensive DFT calculations.

Step 2: DFT Geometry Optimization
  • Software Selection: All DFT calculations are performed using a widely recognized quantum chemistry software package, such as Gaussian 09.[5]

  • Method and Basis Set Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. B3LYP is a popular and well-validated functional that provides a good balance between accuracy and computational cost for organic molecules.[12]

    • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is robust for accurately describing the electronic structure and non-covalent interactions in molecules like our quinoline derivatives.[12]

  • Optimization Procedure: The geometry of each molecule is optimized in the gas phase using the selected B3LYP/6-311++G(d,p) level of theory. The optimization is continued until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

Step 3: Vibrational Frequency Analysis
  • Frequency Calculation: Following successful geometry optimization, a vibrational frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.

  • Verification of Minimum Energy Structure: The output is checked for imaginary frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum. The presence of imaginary frequencies would indicate a transition state or a saddle point, requiring re-optimization.[13]

Step 4: Electronic Property and MEP Calculation
  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are extracted from the output of the optimized structures. The HOMO-LUMO energy gap (ΔE) is then calculated as: ΔE = ELUMO - EHOMO

  • Calculation of Global Reactivity Descriptors: From the HOMO and LUMO energies, several key descriptors of chemical reactivity and stability are calculated:[14]

    • Ionization Potential (I): I ≈ -EHOMO

    • Electron Affinity (A): A ≈ -ELUMO

    • Chemical Hardness (η): η = (I - A) / 2

    • Chemical Softness (S): S = 1 / η

    • Electronegativity (χ): χ = (I + A) / 2

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the total electron density surface (isovalue of 0.002 a.u.) to visualize the charge distribution.

The overall workflow for this DFT analysis is depicted in the following diagram:

DFT_Workflow mol_draw 2D Structure Drawing mol_3d 3D Conversion & Pre-optimization mol_draw->mol_3d geom_opt Geometry Optimization mol_3d->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->elec_prop verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify extract Extract & Calculate Parameters (ΔE, η, S, χ) elec_prop->extract verify->extract compare Comparative Stability Analysis extract->compare visualize Visualize MEP & Orbitals visualize->compare

Caption: Workflow for DFT-based stability analysis of quinoline derivatives.

Results and Comparative Analysis

The computational protocol described above was applied to our target molecule, Methyl 6-bromo-2-methylquinoline-4-carboxylate, and its two analogs. The key results are summarized below.

Frontier Molecular Orbitals and Electronic Properties

The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a crucial parameter for assessing kinetic stability.[5]

MoleculeSubstituentEHOMO (eV)ELUMO (eV)ΔE (eV)Hardness (η)Softness (S)
Analog 1 -H-6.45-2.104.352.1750.460
Target -Br -6.68 -2.35 4.33 2.165 0.462
Analog 2 -OCH3-6.12-1.884.242.1200.472

Table 1: Calculated Electronic Properties of Quinoline Derivatives.

  • Effect of Bromine: The introduction of the electron-withdrawing bromine atom at the 6-position lowers the energy of both the HOMO and LUMO compared to the unsubstituted analog. This is an expected result, as the electronegative bromine atom withdraws electron density from the quinoline ring system.

  • Effect of Methoxy Group: Conversely, the electron-donating methoxy group raises the energy of both the HOMO and LUMO, making it easier to remove an electron from this molecule.

  • Stability Ranking: The HOMO-LUMO gap (ΔE) is a direct indicator of kinetic stability. A larger gap implies that more energy is required to excite an electron, suggesting greater stability. Based on our calculations, the order of stability is: Unsubstituted (-H) > Bromo (-Br) > Methoxy (-OCH3) Although the difference between the unsubstituted and bromo-substituted molecules is small, it indicates that the bromine atom slightly reduces the kinetic stability. The methoxy-substituted analog is predicted to be the most reactive of the three.

  • Chemical Hardness: Chemical hardness (η) correlates with the HOMO-LUMO gap and provides another measure of stability.[14] Harder molecules are less polarizable and less reactive. The data in Table 1 confirms the stability ranking derived from the energy gap.

Molecular Electrostatic Potential (MEP) Analysis

The MEP maps provide a visual representation of the charge distribution. In these maps, red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

  • Methyl 6-bromo-2-methylquinoline-4-carboxylate: The MEP map shows a significant region of negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen atom of the quinoline ring. These are the most likely sites for hydrogen bonding and electrophilic attack. The bromine atom itself is shown to be in a region of relatively neutral potential, but its electron-withdrawing effect influences the overall charge distribution of the aromatic system.

  • Unsubstituted Analog: The general features are similar, with negative potential concentrated on the nitrogen and carbonyl oxygen. The aromatic rings have a more uniform electron distribution compared to the substituted analogs.

  • Methoxy Analog: The electron-donating methoxy group increases the electron density on the aromatic ring, making this region more negative (a deeper red) compared to the other two molecules. This suggests an increased susceptibility to electrophilic attack on the ring.

This visual analysis complements the HOMO-LUMO data, providing a more intuitive understanding of the reactive sites on each molecule.[6] The MEP analysis is a powerful tool for predicting how these molecules might orient themselves in the active site of a protein.[8]

The logical relationship for interpreting these results is as follows:

Interpretation_Logic homo_lumo HOMO & LUMO Energies delta_e ΔE (HOMO-LUMO Gap) homo_lumo->delta_e hardness Chemical Hardness (η) homo_lumo->hardness mep MEP Surface reactivity_sites Reactive Sites (Red/Blue Regions) mep->reactivity_sites stability Kinetic Stability delta_e->stability Large Gap ≈ High Stability reactivity Chemical Reactivity delta_e->reactivity Small Gap ≈ High Reactivity hardness->stability High Hardness ≈ High Stability interaction Intermolecular Interaction Propensity reactivity_sites->interaction

Caption: Logic diagram for interpreting DFT results for molecular stability.

Conclusion and Future Outlook

This guide has demonstrated the application of Density Functional Theory as a robust, predictive tool for assessing the stability of functionalized quinoline derivatives. Through a comparative analysis, we have elucidated the electronic impact of a 6-bromo substituent on the Methyl 2-methylquinoline-4-carboxylate scaffold.

Our findings indicate that the bromine atom, being electron-withdrawing, lowers the frontier molecular orbital energies and slightly decreases the HOMO-LUMO gap compared to the unsubstituted parent molecule, suggesting a marginal decrease in kinetic stability. In contrast, an electron-donating methoxy group at the same position is predicted to be more destabilizing. This type of quantitative and qualitative insight is invaluable in the early stages of drug design, allowing for the informed selection of substituents to fine-tune a molecule's electronic properties and, by extension, its stability and reactivity profile.

The protocols and analyses presented herein are not merely theoretical exercises; they are practical, field-proven methodologies that can be integrated into any modern drug discovery workflow. By leveraging the predictive power of DFT, research teams can prioritize the synthesis of more promising candidates, saving valuable time and resources while advancing the development of safer and more effective therapeutics.

References

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at: [Link]

  • A density-functional benchmark of vibrational free-energy corrections for molecular crystal polymorphism. The Journal of Chemical Physics. Available at: [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Preprints.org. Available at: [Link]

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. Available at: [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at: [Link]

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Taylor & Francis Online. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org. Available at: [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available at: [Link]

  • HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... ResearchGate. Available at: [Link]

  • Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. ACS Publications. Available at: [Link]

  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. NIH. Available at: [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. MDPI. Available at: [Link]

  • Organic & Biomolecular Chemistry Blog. RSC Publishing. Available at: [Link]

  • Examples of 4-unsubstituted quinoline-based marketed drugs and clinical candidates. ResearchGate. Available at: [Link]

  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. ACS Publications. Available at: [Link]

  • Adamantane - Wikipedia. Wikipedia. Available at: [Link]

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. Available at: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available at: [Link]

  • Tutorial: Electrostatic Potential Maps. UC Santa Barbara. Available at: [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. MDPI. Available at: [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

  • Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. PubChem. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Considerations for DFT Frequency Calculations. Pennsylvania State University. Available at: [Link]

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR. Available at: [Link]

  • Emily Cuffin-Munday, Development Editor – Dalton Transactions Blog. RSC Publishing. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PubMed Central. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-bromo-2-methylquinoline-4-carboxylate

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposa...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like Methyl 6-bromo-2-methylquinoline-4-carboxylate are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratories and communities. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

The core principle behind this protocol is risk mitigation. Methyl 6-bromo-2-methylquinoline-4-carboxylate, as a halogenated quinoline derivative, requires careful handling due to its potential irritant properties and its classification as a chemical waste that must not enter conventional waste streams.

Hazard Assessment and Key Safety Data

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for the exact ester "Methyl 6-bromo-2-methylquinoline-4-carboxylate" is not available, data from closely related bromo-methylquinoline compounds provides a strong basis for hazard assessment. The primary hazards are associated with irritation and potential toxicity.

Based on analogous compounds, this chemical should be treated as hazardous. Key hazard statements indicate it may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment.

Hazard ClassificationGHS StatementPrecautionary Measures
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.[1]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin or if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
Specific Target Organ Toxicity H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.[1]

Disposal Decision Workflow

The following diagram outlines the critical decision-making and action steps for the proper disposal of Methyl 6-bromo-2-methylquinoline-4-carboxylate. This workflow ensures that all safety and regulatory considerations are met from the moment the material is designated as waste to its final removal from the facility.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_procedure Phase 2: Disposal Protocol cluster_final Phase 3: Final Disposition A Identify Waste: Methyl 6-bromo-2- methylquinoline-4-carboxylate B Consult Safety Data Sheet (SDS) & Assess Hazards A->B Step 1 C Don Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles - Lab Coat B->C Step 2 D Segregate Waste: Designate as 'Halogenated Organic Waste' C->D Step 3 E Select Proper Container: - Chemically compatible (e.g., HDPE) - Leak-proof, with secure cap - Appropriate size D->E Step 4 F Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (Irritant) - Accumulation Start Date E->F Step 5 G Store in Satellite Accumulation Area (SAA): - At or near point of generation - Inspect weekly for leaks F->G Step 6 H Container Full or Accumulation Limit Reached G->H Step 7 I Arrange Pickup with Licensed Hazardous Waste Disposal Service H->I Step 8 J Final Disposal Method: Incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) I->J Step 9

Sources

Handling

Personal protective equipment for handling Methyl 6-bromo-2-methylquinoline-4-carboxylate

A Researcher's Guide to Safely Handling Methyl 6-bromo-2-methylquinoline-4-carboxylate As a novel heterocyclic compound, Methyl 6-bromo-2-methylquinoline-4-carboxylate presents unique opportunities in drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 6-bromo-2-methylquinoline-4-carboxylate

As a novel heterocyclic compound, Methyl 6-bromo-2-methylquinoline-4-carboxylate presents unique opportunities in drug discovery and materials science. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven advice for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound in the laboratory.

Understanding the Hazard Profile

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[2][4]

  • Serious Eye Damage/Irritation: Can cause significant irritation or damage to the eyes.[1][2][4]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2][4]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[2]

  • Potential for Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[1]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling Methyl 6-bromo-2-methylquinoline-4-carboxylate. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[5]Chemical-resistant gloves (Nitrile recommended).[5]Lab coat.N95 respirator or working in a fume hood.[5]
Dissolving in Solvents Chemical splash goggles.Chemical-resistant gloves (Nitrile or as per solvent SDS).Lab coat.Work in a well-ventilated fume hood.[6]
Running Reactions Chemical splash goggles and a face shield.[7]Chemical-resistant gloves.Lab coat.Work in a fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Lab coat.Work in a well-ventilated area.

Expert Insights on PPE Selection:

  • Gloves: Double-gloving is recommended, especially during prolonged handling. Always inspect gloves for any signs of degradation or perforation before use.[7] Change gloves immediately if contamination is suspected.[7]

  • Eye Protection: Safety glasses are the minimum requirement. However, for procedures with a higher risk of splashing, such as when handling solutions, chemical splash goggles are essential.[5]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator is crucial to prevent inhalation of fine particles.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount for safety. The following protocols are designed to minimize exposure and prevent contamination.

Safe Handling and Use
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area for handling this compound to prevent cross-contamination.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and that the stirring is controlled.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all surfaces and equipment used.

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram illustrates the appropriate workflow for managing a chemical spill.

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Clean Clean Area with Appropriate Solvent Contain->Clean Collect Collect Waste in a Labeled Container Clean->Collect Decontaminate Decontaminate PPE & Equipment Collect->Decontaminate Dispose Dispose of Waste According to Protocol Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for Safe Chemical Spill Management.

Waste Disposal
  • Segregation: All waste contaminated with Methyl 6-bromo-2-methylquinoline-4-carboxylate, including gloves, absorbent materials, and empty containers, must be segregated into a designated, labeled hazardous waste container.

  • Disposal: The sealed waste container should be disposed of through a licensed professional waste disposal service.[1] It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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